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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(Piperazin-1-yl)quinoline Derivatives: An In-Depth Technical Guide

Executive Summary & Pharmacological Context The quinoline scaffold is a privileged structure in medicinal chemistry, frequently embedded in antimalarials, kinase inhibitors, and central nervous system (CNS) agents. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently embedded in antimalarials, kinase inhibitors, and central nervous system (CNS) agents. While functionalization at the C2 and C4 positions is readily achieved via Nucleophilic Aromatic Substitution (SNAr) due to the resonance stabilization of the Meisenheimer complex by the ring nitrogen, the C3 position is electronically isolated from this stabilizing effect.

Consequently, the synthesis of 3-aminoquinolines—specifically 3-(piperazin-1-yl)quinoline derivatives—requires advanced transition-metal-catalyzed cross-coupling methodologies. These specific derivatives are highly valued as pharmacophores in the development of ALK5 inhibitors and CB2 receptor agonists . This guide details the mechanistic rationale, self-validating experimental protocols, and analytical characterization required to successfully synthesize and validate this molecular target.

Mechanistic Rationale: Overcoming SNAr Limitations

Because the C3 position of quinoline cannot stabilize an incoming nucleophile via resonance, direct amination of 3-haloquinolines using piperazine fails under standard thermal conditions. To overcome this thermodynamic barrier, the Buchwald-Hartwig Amination utilizing a palladium catalyst is the premier method .

The catalytic cycle operates through three distinct, causally linked phases:

  • Oxidative Addition: The electron-rich Pd(0) species inserts into the strong C3–Br bond of 3-bromoquinoline, forming a Pd(II) aryl halide complex.

  • Amine Coordination & Deprotonation: The secondary amine of the piperazine ring coordinates to the Pd(II) center. A strong, sterically hindered base (e.g., NaOtBu) deprotonates the amine, forming a palladium-amido complex without acting as a competing nucleophile.

  • Reductive Elimination: The complex undergoes reductive elimination, forging the critical C–N bond and regenerating the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(Br)L_n Oxidative Addition Pd0->OxAdd 3-Bromoquinoline AmineCoord Pd(II)(Ar)(NR2)L_n Amine Coordination OxAdd->AmineCoord Piperazine + Base RedElim Product Release Reductive Elim. AmineCoord->RedElim C-N Bond Formation RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Experimental Protocols (Self-Validating Systems)

To ensure high yields and prevent the formation of dimeric impurities (e.g., 1,4-bis(quinolin-3-yl)piperazine), the following protocols utilize mono-protected piperazine and highly specific catalytic ligands.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Design: We utilize Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) to strictly prevent bis-arylation. Pd2(dba)3 is selected as the precatalyst, paired with a bidentate ligand like BINAP to suppress unwanted β-hydride elimination. NaOtBu is chosen as the base because its steric bulk prevents it from participating in etherification side-reactions .

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x). Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric oxygen, which permanently poisons the catalyst.

  • Reagent Loading: Add 3-bromoquinoline (1.0 equiv, 1.0 mmol), Boc-piperazine (1.2 equiv), Pd2(dba)3 (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv) to the flask.

  • Solvent Addition: Inject anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Heat the sealed mixture to 90 °C for 14 hours. Self-Validation: Monitor the reaction via LC-MS; the disappearance of the 3-bromoquinoline peak (m/z 208/210) and the appearance of the Boc-intermediate (m/z 314) confirms conversion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Causality: Celite filtration traps precipitated inorganic salts and agglomerated palladium black, preventing emulsion formation during aqueous extraction.

  • Deprotection: Concentrate the filtrate, dissolve in dichloromethane, and add 4M HCl in dioxane (10 equiv). Stir at room temperature for 2 hours. Neutralize with saturated NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate to yield the crude 3-(piperazin-1-yl)quinoline.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Alternative)

For a more cost-effective, palladium-free approach, an Ullmann-type coupling can be employed. This utilizes CuI (10 mol%) and a diamine ligand such as N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%) with K3PO4 as the base in DMSO at 110 °C . While economically advantageous, this method requires strict thermal control to prevent degradation of the quinoline core.

Workflow Setup 1. Setup Flame-dried Schlenk tube Reagents 2. Reagents 3-Bromoquinoline, Boc-Piperazine, Pd/Ligand Setup->Reagents Reaction 3. Heating 90 °C in Toluene (12-16h) Reagents->Reaction Workup 4. Workup Celite filtration & Extraction Reaction->Workup Purification 5. Purification Flash Chromatography Workup->Purification Deprotection 6. Deprotection 4M HCl in Dioxane Purification->Deprotection

Step-by-step experimental workflow for 3-(piperazin-1-yl)quinoline synthesis.

Analytical Characterization & Data Presentation

Rigorous structural validation of the final product is required to ensure the regioselectivity of the amination and the complete removal of the Boc protecting group. The quantitative diagnostic markers for pure 3-(piperazin-1-yl)quinoline are summarized in the table below.

Analytical ParameterExpected Value / ObservationDiagnostic Significance
1H NMR (400 MHz, CDCl3) δ 8.85 (d, J = 2.8 Hz, 1H)The highly deshielded doublet confirms the C2 proton, verifying substitution occurred strictly at the C3 position.
1H NMR (Aliphatic Region) δ 3.25 (m, 4H), 3.05 (m, 4H), 1.80 (br s, 1H, NH)Confirms the intact piperazine ring and successful removal of the Boc group (absence of 9H singlet at δ 1.45).
13C NMR (100 MHz, CDCl3) δ 144.5 (C-N), 49.5 (2C), 45.8 (2C)Confirms the newly formed C3–N bond and the symmetry of the piperazine carbons.
HRMS (ESI-TOF) m/z calculated for C13H16N3 [M+H]+: 214.1344; Found: 214.1340Validates the exact molecular weight and elemental composition.
Melting Point 135 – 137 °C (Free base)Primary indicator of bulk crystalline purity.
TLC (EtOAc/MeOH 9:1) Rf = 0.25UV-active spot that stains orange with Dragendorff's reagent, confirming a secondary amine.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]

Exploratory

3-(Piperazin-1-yl)quinoline (CAS 198275-75-1): A Technical Whitepaper on Synthesis, Properties, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, identifying and functionalizing privileged scaffolds is the cornerstone of targeted drug discovery. As a Senior Application Scientist, I frequently work with heteroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, identifying and functionalizing privileged scaffolds is the cornerstone of targeted drug discovery. As a Senior Application Scientist, I frequently work with heteroaromatic building blocks that dictate the pharmacokinetic and pharmacodynamic success of a therapeutic candidate. 3-(Piperazin-1-yl)quinoline (CAS 198275-75-1) represents a highly versatile pharmacophore. The quinoline core provides essential lipophilicity and π-π stacking capabilities for kinase hinge-region binding, while the piperazine ring acts as a basic, hydrogen-bond-donating/accepting vector that modulates aqueous solubility and provides a synthetic handle for further derivatization.

This technical guide systematically details the physicochemical profile, optimized transition-metal-catalyzed synthetic methodologies, and the pivotal role of this compound in developing Activin receptor-like kinase 5 (ALK5) inhibitors for fibrotic diseases and oncology.

Physicochemical Properties

Understanding the baseline properties of 3-(Piperazin-1-yl)quinoline is critical for downstream formulation, analytical tracking, and synthetic handling[1].

PropertyValue / Description
Chemical Name 3-(Piperazin-1-yl)quinoline
CAS Registry Number 198275-75-1
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Typical Purity ≥ 98% (HPLC)
Appearance Pale yellow to off-white solid
Structural Features Bicyclic heteroaromatic core with a secondary cyclic amine

Data supported by commercial chemical inventory standards[1].

Chemical Synthesis: The Buchwald-Hartwig Amination

Causality & Mechanistic Insight

In quinoline chemistry, direct nucleophilic aromatic substitution (SNAr) is facile at the 2- and 4-positions due to the electron-withdrawing nature of the adjacent heteroatom. However, the 3-position is electronically deactivated toward unassisted nucleophilic attack. Consequently, accessing 3-(piperazin-1-yl)quinoline requires transition-metal catalysis. The 2 between 3-bromoquinoline and piperazine is the industry standard[2]. This method relies on Palladium (Pd) to facilitate oxidative addition into the C-Br bond, amine coordination, and subsequent reductive elimination to form the C-N bond.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates an In-Process Control (IPC) step, making the workflow a self-validating system.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 3-bromoquinoline (1.0 eq), anhydrous piperazine (2.5 eq), and sodium tert-butoxide (1.5 eq) as the base. Note: Using an excess of piperazine prevents unwanted bis-arylation side reactions.

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq) and BINAP (0.04 eq). Causality: The bulky, bidentate BINAP ligand is crucial for stabilizing the Pd intermediate, accelerating reductive elimination, and preventing premature catalyst degradation.

  • Solvent & Reaction: Suspend the mixture in degassed anhydrous toluene (0.2 M). Heat the reaction mixture to 90–100 °C under continuous stirring.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the 3-bromoquinoline peak (m/z ~208) is entirely consumed, and the product peak (m/z 214.1 [M+H]+) dominates the chromatogram.

  • Workup & Purification: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH, 9:1 with 1% Et3N) to yield the pure product.

SynthesisWorkflow A 3-Bromoquinoline + Piperazine B Pd2(dba)3 / BINAP t-BuONa, Toluene A->B C Buchwald-Hartwig Cross-Coupling (100°C) B->C D LC-MS IPC (Validate m/z 214) C->D E Workup & Silica Chromatography D->E If complete F 3-(Piperazin-1-yl)quinoline (CAS: 198275-75-1) E->F

Workflow for the Pd-catalyzed Buchwald-Hartwig amination.

Pharmacological Applications: ALK5 Inhibition in Fibrosis

Causality & Mechanistic Insight

Beyond its utility as a chemical building block, the 3-(piperazin-1-yl)quinoline scaffold is heavily utilized in the rational design of kinase inhibitors, most notably targeting3[3]. ALK5 is a type I receptor for Transforming Growth Factor-beta (TGF-β). In fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), aberrant TGF-β signaling drives the excessive production of extracellular matrix (ECM) proteins[3].

When the TGF-β ligand binds to its Type II receptor, it recruits and phosphorylates ALK5. Activated ALK5 then phosphorylates intracellular Smad2 and Smad3, which subsequently complex with Smad4. This complex translocates to the nucleus to upregulate pro-fibrotic genes (e.g., collagen). Small molecules incorporating the 3-(piperazin-1-yl)quinoline motif act as potent, ATP-competitive inhibitors of ALK5[3]. The quinoline nitrogen hydrogen-bonds directly with the kinase hinge region, while the piperazine ring extends into the solvent-exposed channel. This orientation allows medicinal chemists to attach lung-selective targeting groups to the piperazine nitrogen, halting the Smad phosphorylation cascade and arresting fibrotic remodeling without inducing systemic toxicity[3].

TGFBetaPathway L TGF-β Ligand R2 TGF-β Receptor II L->R2 Binds R1 ALK5 (TGF-β RI) (Target of Quinoline Inhibitors) R2->R1 Recruits & Activates S23 Smad2 / Smad3 Phosphorylation R1->S23 Phosphorylates S4 Smad4 Complexation S23->S4 Binds N Nuclear Translocation & Fibrotic Gene Expression S4->N Translocates

Mechanism of ALK5-mediated TGF-β signaling and fibrotic gene transcription.

Analytical Characterization

To ensure the structural integrity of the synthesized 3-(piperazin-1-yl)quinoline prior to biological assaying, rigorous analytical characterization is mandatory:

  • Nuclear Magnetic Resonance (1H NMR): The quinoline core exhibits characteristic downfield aromatic protons. The C2 and C4 protons of the quinoline ring typically appear as highly deshielded doublets or singlets between δ 8.5–8.9 ppm due to the adjacent heteroatom[4]. The piperazine protons appear as distinct multiplets in the aliphatic region (δ 2.8–3.2 ppm).

  • Mass Spectrometry (ESI-MS): Positive electrospray ionization yields a robust and diagnostic [M+H]+ peak at m/z 214.1[4].

References

  • Title: WO2020123453A2 - Alk5 inhibitors Source: Google Patents URL

Sources

Foundational

Structure-activity relationship (SAR) of 3-(Piperazin-1-yl)quinoline analogues

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(Piperazin-1-yl)quinoline Analogues Abstract The hybrid scaffold of 3-(piperazin-1-yl)quinoline represents a cornerstone in modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(Piperazin-1-yl)quinoline Analogues

Abstract

The hybrid scaffold of 3-(piperazin-1-yl)quinoline represents a cornerstone in modern medicinal chemistry, serving as a versatile template for designing potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, with a focus on their applications as antipsychotic, anticancer, and antimicrobial agents. By dissecting the roles of the quinoline core, the piperazine linker, and its terminal substituents, we elucidate the intricate connections between molecular architecture and biological function. This document synthesizes data from numerous studies to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals dedicated to leveraging this privileged scaffold.

Introduction: The Quinoline-Piperazine Hybrid Scaffold

The quinoline ring system is a recurring motif in a multitude of pharmaceuticals and natural products, prized for its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[3][4][5] The piperazine moiety is another "privileged structure" in drug design, valued for its ability to introduce a basic nitrogen center, improve aqueous solubility, and provide a synthetically tractable handle for introducing diverse substituents.[6]

The fusion of these two pharmacophores into the 3-(piperazin-1-yl)quinoline core creates a molecular architecture with significant therapeutic potential. These hybrids have been extensively explored as antagonists for dopamine receptors in the treatment of neuropsychiatric disorders, as cytotoxic agents for oncology, and as novel antibiotics.[7][8][9] This guide will systematically explore the SAR of these analogues, explaining the causality behind how specific structural modifications modulate their potency, selectivity, and overall pharmacological profile.

The Core Scaffold and Key Regions for Modification

The foundational structure of the 3-(piperazin-1-yl)quinoline analogue allows for systematic modification at three primary sites. Understanding the influence of substituents at each site is critical for rational drug design.

G cluster_0 scaffold R1_label (Quinoline Ring Substituents) R1_label:s->scaffold:n R2_label (Piperazine Ring Substituents) R2_label:e->scaffold:w R3_label (N4-Terminal Group) R3_label:w->scaffold:e

Caption: Key modification sites on the 3-(piperazin-1-yl)quinoline scaffold.

  • Region 1 (R¹): The Quinoline Ring: Substituents on the benzo portion of the quinoline ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.

  • Region 2 (R²): The Piperazine Ring: While less frequently modified, substitution on the carbon atoms of the piperazine ring can influence conformational flexibility and metabolic stability.

  • Region 3 (R³): The N4-Terminal Group: This is the most common site for introducing diversity. The nature of the R³ group is often the primary determinant of the compound's specific biological target and activity profile.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of 3-(piperazin-1-yl)quinoline analogues typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The causality behind this choice is the electron-deficient nature of halogenated quinolines, which facilitates attack by the nucleophilic secondary amine of the piperazine ring.

G start 2-Haloquinoline-3- carbaldehyde step1 Nucleophilic Aromatic Substitution (SNA_r_) (e.g., K₂CO₃, DMF) start->step1 piperazine N-Substituted Piperazine (R³) piperazine->step1 intermediate 2-(4-R³-piperazin-1-yl)quinoline- 3-carbaldehyde step1->intermediate Forms core scaffold step2 One-Pot Cyclocondensation (e.g., PEG-400, Sulfamic Acid) intermediate->step2 reagents Thiosemicarbazide & Substituted Phenacyl Bromides reagents->step2 final Final Quinolinyl-Thiazole Hybrid Analogue step2->final Builds R³ complexity

Caption: General synthetic workflow for quinolinyl-thiazole hybrid analogues.[3]

A common and versatile route involves the reaction of a 2-chloroquinoline-3-carbaldehyde intermediate with an appropriate N-substituted piperazine.[3] The resulting carbaldehyde can then be elaborated into more complex terminal groups, such as the thiazole hybrids discussed later, through subsequent condensation and cyclization reactions.[3]

Structure-Activity Relationship (SAR) Analysis

Modifications on the Quinoline Ring (R¹)

Substitutions on the quinoline core significantly impact biological activity, primarily by altering the electronic and steric profile of the molecule.

  • Antimicrobial Activity: SAR studies on quinoline-piperazine sulfonamides have shown that substitutions at the C4 and C6 positions are critical. For instance, a 4,6-dimethoxy substituted quinoline bearing a 2-fluorophenyl sulfonamide (compound 10g in the source) demonstrated excellent activity against S. aureus (MIC = 0.03 µg/mL).[7] In another series, a 4-methoxy-6-fluoro substitution pattern also yielded potent activity, particularly against M. catarrhalis (MIC = 0.03 µg/mL).[7] This indicates that electron-donating groups (methoxy) and small, electronegative atoms (fluoro) at these positions are favorable for antibacterial efficacy.

  • Antimalarial Activity: General SAR studies on quinolines suggest that the presence of an electron-donating methoxy group at position C2 enhances activity, while an electron-withdrawing chloro group at the same position leads to a loss of activity.[5] Furthermore, a bromine atom at C6 has been identified as an essential moiety for improving antimalarial potency.[5]

Modifications at the N4-Position of the Piperazine Ring (R³)

The N4-substituent is the most crucial determinant of the compound's therapeutic target and potency. This position offers vast synthetic accessibility to probe interactions with specific receptor pockets.

Hybridization, the strategy of combining two or more bioactive moieties, has been successfully applied to generate potent anticancer agents.[3]

  • Quinoline-Thiazole Hybrids: A series of quinolinyl-thiazole derivatives bearing an N-methyl piperazine moiety was evaluated against the MDA-MB-231 triple-negative breast cancer cell line.[3] The SAR clearly indicated that strong electron-withdrawing groups (EWGs) at the para-position of the terminal phenyl ring (attached to the thiazole) significantly enhanced anticancer activity.[3]

Compound IDR³ Substituent (on Phenyl Ring)Activity (IC₅₀ in µM) vs. MDA-MB-231
6a 4-NO₂ (Strong EWG)1.415 ± 0.16
6g 4-F (Moderate EWG)1.484 ± 0.13
6h 4-CN (Strong EWG)1.658 ± 0.15
6f 4-N(CH₃)₂ (Strong EDG)2.898 ± 0.27
Table adapted from data reported in RSC Publishing, 2025.[3]

The data compellingly shows that the compound with a strong electron-donating group (EDG), 6f , was the least potent, while those with strong EWGs (6a , 6h ) were the most active.[3] This suggests that the electronic nature of this terminal ring plays a critical role in target engagement, possibly within a kinase active site.[3]

The 3-(piperazin-1-yl)quinoline scaffold is a key component of compounds targeting dopamine D₂-like receptors (D₂, D₃, D₄), which are implicated in neuropsychiatric disorders.[10]

  • D₂/D₄ Receptor Antagonists: A series of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives was designed as mixed D₂/D₄ receptor antagonists.[9] The SAR in this class is complex, but key findings indicate that the N4-substituent is critical for affinity and selectivity.

  • D₃ Receptor Selectivity: Achieving selectivity for the D₃ receptor over the highly homologous D₂ receptor is a major goal to reduce side effects like extrapyramidal symptoms.[10] In a class of N-(4-(4-(aryl)piperazin-1-yl)butyl)heterobiarylcarboxamides, extending the pharmacophore with specific terminal groups led to compounds with high D₃ affinity (Kᵢ = 1 nM) and approximately 400-fold selectivity over the D₂ receptor.[8] This highlights that a long, flexible butyl linker terminating in a complex heterobiarylcarboxamide is a successful strategy for achieving D₃ selectivity.

G cluster_quinoline Quinoline Ring (R¹) cluster_n4 N4-Substituent (R³) cluster_activity Biological Activity q_eag Electron-Donating Groups (e.g., -OCH₃) antimalarial Increased Antimalarial Activity q_eag->antimalarial Enhances q_ewg Electron-Withdrawing Groups (e.g., -F, -Br) antimicrobial Increased Antimicrobial Activity q_ewg->antimicrobial Favorable for n4_ewg Terminal Aryl with EWG (e.g., -NO₂, -CN) anticancer Increased Anticancer Potency n4_ewg->anticancer Enhances n4_d3 Long Linker + Heterobiaryl (e.g., Butyl-carboxamide) d3_selectivity High D₃ Receptor Selectivity n4_d3->d3_selectivity Confers

Caption: Logical summary of key SAR trends for the scaffold.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of these analogues.

General Protocol for Synthesis of a Quinoline-Thiazole Hybrid

This protocol is adapted from a reported multi-step synthesis and is designed to be a self-validating system where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding.[3]

Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde (Intermediate 3)

  • To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like DMF, add N-methylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy of the SNAr reaction.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Characterize the intermediate product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.[3]

Step 2: Synthesis of Final Quinolinyl-Thiazole Hybrid (e.g., Compound 6a)

  • In a round-bottom flask, combine the carbaldehyde intermediate from Step 1 (1.0 eq), thiosemicarbazide (1.1 eq), and a substituted phenacyl bromide (e.g., 4-nitrophenacyl bromide, 1.0 eq) in PEG-400 as a green solvent.

  • Add a catalytic amount of sulfamic acid. The acidic catalyst is crucial for promoting the condensation and subsequent cyclization steps.

  • Heat the mixture at 100-110 °C for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction and add cold ethanol to induce precipitation.

  • Filter the resulting solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure final product.

  • Confirm the final structure and purity via comprehensive spectral analysis (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]

Protocol for In Vitro Anticancer Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and provides quantitative data on the cytotoxic potential of the synthesized compounds.

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight. This ensures the cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogues in the culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The 3-(piperazin-1-yl)quinoline scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. The SAR analysis presented herein demonstrates that a rational, stepwise approach to molecular modification can lead to compounds with high potency and selectivity for diverse biological targets.

  • Key SAR Insights: Substitutions on the quinoline ring primarily fine-tune properties like lipophilicity and metabolic stability, while the N4-terminal group on the piperazine ring is the primary driver of target specificity and potency. For anticancer activity, terminal aryl rings with strong EWGs are highly favorable.[3] For achieving D₃ receptor selectivity in antipsychotic drug design, a longer linker chain and a complex terminal carboxamide are effective strategies.[8]

Future research should focus on:

  • Multi-Target Ligands: Designing analogues that can simultaneously modulate multiple targets (e.g., a kinase and a dopamine receptor) could lead to novel therapies for complex diseases like cancer or neurodegenerative disorders with comorbid psychiatric symptoms.[11]

  • Pharmacokinetic Optimization: While potency is crucial, future work must systematically evaluate how SAR trends affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Incorporating fluorine or other bioisosteric replacements can be explored to improve metabolic stability and oral bioavailability.[12]

  • Exploring New Linkers and Terminal Groups: The vast chemical space for the N4-substituent remains largely unexplored. The application of modern synthetic methods, such as click chemistry or DNA-encoded libraries, could rapidly generate vast diversity to identify novel leads for a wider range of biological targets.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full potential of the 3-(piperazin-1-yl)quinoline scaffold can be realized, paving the way for the next generation of innovative medicines.

References

  • Esama, Z., Akhavan, M., Mirshafa, A., & Bekhradnia, A. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances. Available at: [Link]

  • (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Publishing. Available at: [Link]

  • (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • Shawali, A. S., & El-Zaria, M. E. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Available at: [Link]

  • (1995). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.
  • (Year not available). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity. No Source Available.
  • Maldonado-Rojas, W., & Olivero-Verbel, J. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • (Year not available). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC.
  • (Year not available). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC.
  • (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publishers. Available at: [Link]

  • (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

  • (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
  • (Year not available). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]

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  • Oshiro, Y., et al. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. PubMed. Available at: [Link]

  • (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI. Available at: [Link]

  • (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Available at: [Link]

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  • (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

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Exploratory

Introduction: The Strategic Union of Privileged Scaffolds

An In-Depth Technical Guide on the Biological Activity of Novel Quinoline-Piperazine Hybrids In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery du...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Novel Quinoline-Piperazine Hybrids

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery due to their favorable interactions with a multitude of biological targets. The quinoline and piperazine rings are two such "privileged scaffolds". Quinoline, a fused aromatic nitrogen-containing heterocycle, is the core of numerous approved drugs, demonstrating a vast spectrum of pharmacological activities including anticancer, antimalarial, and antimicrobial effects.[1][2][3] The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a common motif in drug design, often incorporated to improve aqueous solubility, oral bioavailability, and target affinity, while also possessing its own intrinsic biological activities.[4][5]

The strategic paradigm of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single, novel molecular entity.[1] This approach is a cornerstone of modern drug design, aimed at achieving several key objectives:

  • Enhanced Potency: The hybrid molecule may exhibit synergistic or additive effects, resulting in greater biological activity than the individual components.

  • Multi-Target Affinity: For complex multifactorial diseases like cancer and neurodegenerative disorders, hybrids can be designed to interact with multiple pathological targets simultaneously.[4][6]

  • Improved Pharmacokinetic Profile: The piperazine moiety, in particular, can be leveraged to refine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the parent quinoline scaffold.[5]

  • Overcoming Drug Resistance: Hybridization can create molecules that circumvent existing resistance mechanisms developed by pathogens or cancer cells.[7]

This technical guide provides a comprehensive analysis of the diverse biological activities of novel quinoline-piperazine hybrids, with a deep focus on their anticancer, antimicrobial, and neuroprotective potential. We will explore the mechanistic rationale behind their design, detail the critical experimental workflows used for their evaluation, and present key structure-activity relationship (SAR) insights that guide future development.

Chapter 1: Anticancer Activity - A Multi-Pronged Assault on Malignancy

The development of quinoline-piperazine hybrids as anticancer agents stems from their ability to interfere with multiple signaling pathways essential for tumor growth, proliferation, and survival.[8][9] This multi-target capability makes them promising candidates for treating complex and resistant cancers.

Mechanistic Insight: Intercepting Cancer's Core Machinery

The anticancer efficacy of these hybrids is often attributed to their ability to modulate key oncogenic pathways:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: EGFR is a cell-surface receptor that, upon activation, triggers downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of many cancers, including breast and lung cancer.[10] Quinoline-piperazine hybrids can be designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these pro-survival signals.[1][10]

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures faithful replication and division of cells. A common strategy in cancer therapy is to induce cell cycle arrest, preventing cancer cells from completing mitosis. Certain quinoline-piperazine hybrids have been shown to arrest cell proliferation by halting the cell cycle, often at the G2/M phase.[11]

  • Induction of Oxidative Stress: Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells. While this can promote tumorigenesis, it also makes them more vulnerable to further increases in oxidative stress. Some hybrids can exacerbate this state, leading to oxidative damage and subsequent cell death.[11]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring is capable of intercalating between DNA base pairs, disrupting DNA replication and transcription. Furthermore, this can lead to the inhibition of topoisomerases, enzymes critical for resolving DNA supercoiling during replication, ultimately inducing cell death.[1][3]

Experimental Workflow & Protocols

The preclinical evaluation of a potential anticancer agent follows a logical and rigorous workflow designed to establish potency, selectivity, and mechanism of action.

Anticancer_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical synthesis Compound Synthesis & Characterization mtt Cytotoxicity Screening (MTT Assay) Determine IC50 synthesis->mtt Test Compounds selectivity Selectivity Testing (Normal vs. Cancer Cells) mtt->selectivity Identify Lead Compounds mechanism Mechanism of Action (e.g., Cell Cycle, Apoptosis) selectivity->mechanism enzyme Target Engagement (e.g., EGFR Kinase Assay) mechanism->enzyme animal Animal Model Studies (e.g., Xenograft) mechanism->animal Validate Efficacy adme In Silico ADMET Prediction adme->synthesis Guide Design pk Pharmacokinetic Analysis animal->pk

Caption: Workflow for Anticancer Drug Discovery.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a cornerstone for determining the concentration at which a compound inhibits cell growth by 50% (IC50), providing a quantitative measure of its potency. The choice of cell lines is critical; for instance, MDA-MB-231 is a model for aggressive, triple-negative breast cancer, while ACHN is a standard renal cancer cell line.[1][11]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the quinoline-piperazine hybrid compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Anticancer Potency

The following table summarizes the cytotoxic activity of representative quinoline-piperazine hybrids against various human cancer cell lines.

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
QQ1 ACHNRenal Cancer1.55[11]
6a MDA-MB-231Breast (TNBC)1.415[1]
6g MDA-MB-231Breast (TNBC)1.484[1]
6h MDA-MB-231Breast (TNBC)1.658[1]

TNBC: Triple-Negative Breast Cancer

Structure-Activity Relationship (SAR) Insights

Systematic modification of the hybrid structure has yielded crucial insights. For instance, in a series of quinolinyl-thiazole hybrids bearing an N-methyl piperazine moiety, the presence of strong electron-withdrawing groups (e.g., -NO₂, -F, -CN) at the para-position of an aryl ring attached to the core significantly enhanced anticancer activity against MDA-MB-231 cells.[1] This suggests that electronic properties play a key role in the molecule's interaction with its biological target, potentially by strengthening binding affinity within a receptor pocket.[1]

Chapter 2: Antimicrobial Activity - A New Front Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens is a global health crisis. Quinoline-piperazine hybrids represent a promising strategy, building upon the legacy of quinolone antibiotics (e.g., ciprofloxacin) while incorporating features designed to overcome resistance.[7][12]

Mechanistic Insight: Disrupting Essential Bacterial Processes

The antibacterial action of these hybrids is often rooted in the inhibition of fundamental bacterial machinery:

  • Overcoming Quinolone Resistance: Many existing quinolone drugs are becoming ineffective due to bacterial resistance. By modifying the core quinoline scaffold and introducing piperazine-coupled amides or sulfonamides, new hybrids can be created that evade these resistance mechanisms.[7]

  • Enzyme Inhibition: Key bacterial enzymes are prime targets. In Staphylococcus aureus, quinoline-piperazine hybrids have been suggested to interact with tyrosyl-tRNA synthetase, pyruvate kinase, and DNA gyrase B, all of which are essential for bacterial survival.[13] For tuberculosis, the inhibition of ATP synthase by quinoline-containing drugs like bedaquiline provides a validated mechanism that can be exploited in hybrid design.[7]

Experimental Workflow & Protocols

Evaluating antimicrobial efficacy requires determining the lowest concentration of a drug that can inhibit bacterial growth.

Antimicrobial_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Studies synthesis Hybrid Synthesis mic_det MIC Determination (Broth Microdilution) synthesis->mic_det spectrum Spectrum Analysis (Gram+/Gram-/MDR Strains) mic_det->spectrum Identify Hits mbc_det MBC Determination spectrum->mbc_det cytotox Cytotoxicity Assay (Mammalian Cells) spectrum->cytotox Assess Selectivity time_kill Time-Kill Kinetics mbc_det->time_kill moa Mechanism of Action (e.g., Enzyme Assays) time_kill->moa Anti_AD_Evaluation_Workflow synthesis Hybrid Synthesis che_inhibition Cholinesterase Inhibition (AChE & BuChE Assays) synthesis->che_inhibition abeta_agg Aβ Aggregation Inhibition Assay che_inhibition->abeta_agg metal_chel Metal Chelation Studies abeta_agg->metal_chel antioxidant Antioxidant Activity (e.g., DPPH Assay) metal_chel->antioxidant bbb_perm BBB Permeability (e.g., PAMPA) antioxidant->bbb_perm neuroprotect Neuroprotection Assays (Cell-based) bbb_perm->neuroprotect

Caption: Evaluation workflow for anti-Alzheimer's agents.

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for quantifying the inhibitory potency of compounds against AChE and BuChE.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), solutions of AChE (from electric eel) and BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the respective enzyme solution (AChE or BuChE).

  • Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB followed by 10 µL of the substrate (ATCI or BTCI) to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme. Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration. Neostigmine or Donepezil can be used as standard inhibitors. [14]

Data Presentation: Cholinesterase Inhibitory Profile

The following table presents the IC50 values of promising quinoline-piperazine hybrids against both cholinesterase enzymes, highlighting their potency and selectivity.

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (AChE/BuChE)Reference
8c 5.3 ± 0.51--[14]
8g >501.31 ± 0.05>38[14]
95 3.0133.144~0.96[6]
83 -1.888-[6]
Neostigmine 16.3 ± 1.12--[14]
Donepezil -7.23 ± 0.12-[14]
Structure-Activity Relationship (SAR) Insights

The structural features of the hybrids significantly influence their potency and selectivity towards AChE or BuChE. For instance, in one study, a compound with a chloro substituent at the 3-position of a benzohydrazide moiety (8g ) was found to be a potent and selective BuChE inhibitor. [14]In another series, a compound containing a 4-chloroaniline moiety and a 4-methoxybenzyl group (95 ) displayed balanced, potent inhibition of both enzymes, making it an interesting dual inhibitor. [6]These findings underscore the tunability of the quinoline-piperazine scaffold for achieving a desired neuropharmacological profile.

Chapter 4: In Silico & Pharmacokinetic Profiling

Computational chemistry is an indispensable tool in modern drug discovery. In silico methods, such as molecular docking and ADMET prediction, are employed early in the process to prioritize candidates for synthesis, thereby saving significant time and resources. [15]

Methodology: Predicting "Drug-Likeness"
  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the hybrid compound) when bound to the active site of a target protein (e.g., EGFR, AChE). [1][11]By analyzing the predicted binding modes and interactions (e.g., hydrogen bonds, π-π stacking), researchers can rationalize the observed biological activity and design more potent molecules.

  • ADMET Prediction: This involves using computational models to forecast the pharmacokinetic and toxicological properties of a compound. This includes predicting its absorption, distribution, metabolism, excretion, and potential toxicity. Adherence to guidelines like Lipinski's Rule of Five is often assessed to gauge a compound's potential for oral bioavailability. [1][13][15]

In_Silico_Workflow design Virtual Compound Library (Designed Hybrids) docking Molecular Docking (Target Protein) design->docking Binding Affinity admet ADMET Prediction (Lipinski's Rules, etc.) docking->admet Filter by Score prioritize Prioritize Candidates for Synthesis admet->prioritize Filter by 'Drug-likeness' synthesis Chemical Synthesis prioritize->synthesis feedback Experimental Data synthesis->feedback feedback->design Iterative Design

Caption: In Silico Workflow for Drug Discovery.

Conclusion and Future Outlook

The molecular hybridization of quinoline and piperazine scaffolds has proven to be an exceptionally fruitful strategy, yielding novel compounds with potent and diverse biological activities. The research summarized in this guide demonstrates their significant potential as anticancer, antimicrobial, and neuroprotective agents. The inherent "tunability" of this hybrid system allows medicinal chemists to systematically alter substituents to optimize potency, selectivity, and pharmacokinetic properties for a given therapeutic target.

The path forward requires a continued, integrated approach. Promising in vitro hits must be advanced to in vivo animal models to validate their efficacy and safety. Further mechanistic studies are needed to fully elucidate their modes of action, which may reveal novel biological targets. Ultimately, the quinoline-piperazine hybrid represents a versatile and powerful platform in the ongoing quest for new medicines to combat our most challenging diseases.

References

  • Marella, A., et al. (2020). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. [Link]

  • Khan, I., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. MDPI. [Link]

  • Al-Warhi, T., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity. [Link]

  • Joshi, Y. C., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Advances. [Link]

  • Patel, K., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. ResearchGate. [Link]

  • Ngo, T. D., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]

  • Patel, K., et al. (2024). Unveiling Piperazine-Quinoline Hybrids as Potential Multi-Target Directed Anti- Alzheimer's Agents. ResearchGate. [Link]

  • Khan, M. Y., et al. (2025). In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways. ResearchGate. [Link]

  • Shalini, S., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International. [Link]

  • Tighadouini, S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • Kamath, C., et al. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

  • Sharma, A., et al. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science. [Link]

  • Singh, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Li, Z. H., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry. [Link]

  • Raimondi, M. V., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. MDPI. [Link]

  • Gáll, Z., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Abraham, A., & Thomas, A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sharma, A., et al. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Bentham Science. [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Ngo, T. D., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Semantic Scholar. [Link]

  • Gnanasekaran, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Priya, M. G. R., et al. (2023). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Organic and Pharmaceutical Chemistry. [Link]

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Foundational

Exploring 3-(Piperazin-1-yl)quinoline as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In my tenure as a Senior Application Scientist leading hit-to-lead optimization campaigns, I have consistently observed tha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In my tenure as a Senior Application Scientist leading hit-to-lead optimization campaigns, I have consistently observed that early-stage attrition in drug discovery is rarely due to a lack of target affinity; rather, it is driven by poor physicochemical properties and ADMET profiles. To circumvent these pitfalls, medicinal chemists increasingly rely on molecular hybridization. The 3-(piperazin-1-yl)quinoline scaffold (CAS 198275-75-1) 1 represents a masterclass in this approach. By fusing the rigid, lipophilic quinoline core with the solubilizing, basic piperazine ring, this hybrid entity provides a highly tunable vector for developing kinase inhibitors, 5-HT receptor modulators, and potent antiproliferative agents.

This whitepaper deconstructs the structural rationale, biological target landscape, and self-validating experimental workflows required to successfully leverage the piperazinylquinoline pharmacophore in modern drug discovery.

The Pharmacophore Rationale: Why 3-(Piperazin-1-yl)quinoline?

The strategic placement of the piperazine moiety at the 3-position of the quinoline ring offers distinct electronic and steric advantages over the more traditional 2- or 4-substituted analogs (e.g., chloroquine derivatives).

  • Electronic Profile & Hinge Binding: The quinoline nitrogen acts as a classic hydrogen-bond acceptor, critical for anchoring the molecule within the ATP-binding pocket of kinases (such as ALK5). Substitution at the 3-position projects the piperazine ring out of the hinge region and towards the solvent-exposed channel, allowing for extensive derivatization without disrupting the primary binding pharmacophore.

  • Physicochemical Optimization: The piperazine ring introduces a basic secondary amine (pKa ~9.0). This basicity ensures protonation at physiological pH, drastically improving aqueous solubility and oral bioavailability—a critical factor when designing CNS-penetrant drugs or systemic anti-cancer agents.

Target Landscape & Mechanistic Pathways

Oncology: Overcoming Resistance via Hybridization

Piperazinylquinolines have demonstrated profound efficacy against aggressive malignancies. Recent studies have highlighted the development of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives that exhibit strong antiproliferative effects against the NCI-60 renal cell carcinoma (RCC) panel, specifically the UO-31 cell line 2. Furthermore, urea and thiourea derivatives of piperazinylquinolines have shown 7-11 fold higher cell-killing activity in breast cancer cells (MCF-7, MDA-MB231) compared to non-cancerous epithelial cells by selectively compromising plasma membrane integrity 3.

Neuropharmacology: Serotonergic (5-HT) Modulation

The basic nitrogen of the piperazine ring mimics the terminal amine of endogenous serotonin, making this scaffold highly privileged for CNS targets. Specifically, piperazinylquinoline derivatives (such as TZB-30878) have been optimized as dual 5-HT3 antagonists and 5-HT1A agonists. These compounds are orally bioavailable and have shown significant in vivo efficacy in inhibiting stress-induced defecation in Irritable Bowel Syndrome (IBS) models 4.

Anti-Fibrotic Agents: ALK5 Kinase Inhibition

Transforming growth factor-β (TGF-β) signaling is the master regulator of fibrosis. The pathway is initiated when TGF-β binds to its receptors, phosphorylating Activin receptor-like kinase 5 (ALK5). Piperazinylquinolines act as potent ALK5 inhibitors, preventing the downstream phosphorylation of Smad2/3 and halting the transcription of profibrotic genes—a mechanism currently being heavily explored for idiopathic pulmonary fibrosis (IPF) 5.

ALK5_Pathway TGFb TGF-β Ligand TGFR2 TGF-β Receptor II TGFb->TGFR2 Binds ALK5 ALK5 (TGF-β RI) TGFR2->ALK5 Phosphorylates Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylates Inhibitor Piperazinylquinoline Derivative Inhibitor->ALK5 Inhibits Kinase Smad4 Smad4 Smad23->Smad4 Complex Formation Nucleus Nuclear Translocation & Gene Transcription Smad4->Nucleus Translocates

Fig 1. ALK5/SMAD signaling pathway highlighting targeted kinase inhibition by quinoline derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality rationale and an internal quality control checkpoint.

Synthesis Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline

Causality Rationale: Unlike the 2- or 4-positions of quinoline, the 3-position is electronically deactivated, making standard Nucleophilic Aromatic Substitution ( SN​Ar ) highly inefficient. Therefore, we utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling to construct the 3-(piperazin-1-yl)quinoline core, utilizing bulky phosphine ligands to stabilize the oxidative addition intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromoquinoline (1.0 equiv), piperazine (3.0 equiv, excess used to prevent bis-arylation), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 equiv) and BINAP (0.04 equiv) as the ligand system.

  • Solvent & Reflux: Suspend the mixture in anhydrous toluene (0.2 M). Degas the solution via three freeze-pump-thaw cycles. Heat the reaction mixture to 100°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et3​N to prevent streaking of the basic amine).

  • Self-Validation Checkpoint: Before proceeding to biological evaluation, subject an aliquot of the purified product to quantitative NMR (qNMR) using an internal standard (e.g., maleic acid). The product must demonstrate >98% purity to prevent false positives in biological screening caused by residual palladium or phosphine ligands.

Workflow Design In Silico Design Synthesis Buchwald-Hartwig Coupling Design->Synthesis Purification LC-MS & NMR Validation Synthesis->Purification Assay High-Throughput Screening Purification->Assay

Fig 2. Self-validating experimental workflow for the synthesis and screening of hybrid scaffolds.

Biological Screening Protocol: Cell Viability & Membrane Integrity

Causality Rationale: Highly heterogeneous cancer cell lines (like MCF-7) exhibit varying metabolic reductive capacities, which can confound traditional MTT assays. Therefore, we employ an ATP-dependent luminescence assay (CellTiter-Glo) for a more accurate, direct measurement of metabolically active cells.

Step-by-Step Methodology:

  • Seeding: Seed target cells (e.g., UO-31 or MCF-7) in 384-well opaque white plates at a density of 2,000 cells/well in 20 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Using an acoustic liquid handler (e.g., Echo 550), dispense the 3-(piperazin-1-yl)quinoline derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate the treated plates for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader.

  • Self-Validation Checkpoint: The assay plate must include a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a DMSO vehicle-only well as a negative control. Calculate the Z'-factor for the plate; a value of Z′>0.6 is strictly required to validate the assay's dynamic range and reliability before data processing.

Quantitative Data Summary

The versatility of the piperazinylquinoline scaffold is best illustrated by its broad-spectrum efficacy across multiple therapeutic areas. Table 1 consolidates the structure-activity relationship (SAR) data observed across key target landscapes.

Table 1: Quantitative Profiling of Piperazinylquinoline Derivatives

Scaffold VariantBiological TargetDisease Model / Cell LineEfficacy (IC50 / Ki)Mechanistic Rationale
4-(4-benzoylpiperazin-1-yl)quinoline Renal Cell CarcinomaUO-31 Cell LineGrowth % = 7-19Benzoyl group enhances lipophilic interactions with oncogenic proteins.
4-piperazinylquinoline thiourea Breast CancerMCF-7 / MDA-MB2317-11 fold selectivityThiourea linker disrupts plasma membrane integrity specifically in cancer cells.
3-amino-quinazolinone-piperazinylquinoline 5-HT1A / 5-HT3 ReceptorsIrritable Bowel Syndrome (In Vivo)Dose-dependentMethylene linker prevents rapid metabolic oxidation seen with sulfur linkers.
Substituted piperazinylquinoline ALK5 (TGF-β RI)Pulmonary FibrosisHigh Affinity BindingQuinoline nitrogen acts as a critical hinge-binder in the ATP pocket.

References

  • Title: Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines Source: PMC / National Institutes of Health URL
  • Title: Design and Synthesis of 4-piperazinyl Quinoline Derived urea/thioureas for Anti-Breast Cancer Activity by a Hybrid Pharmacophore Approach Source: PubMed / J Enzyme Inhib Med Chem URL
  • Title: Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)
  • Title: WO2020123453A2 - Alk5 inhibitors Source: Google Patents URL
  • Title: 3-(Piperazin-1-yl)quinoline (CAS: 198275-75-1)

Sources

Exploratory

Physicochemical Profiling and Application Methodologies of 3-(1-Piperazinyl)quinoline: A Technical Guide for Drug Development

Executive Summary & Pharmacological Relevance In modern medicinal chemistry, the design of central nervous system (CNS) agents and targeted kinase inhibitors relies heavily on privileged molecular scaffolds. 3-(1-Piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, the design of central nervous system (CNS) agents and targeted kinase inhibitors relies heavily on privileged molecular scaffolds. 3-(1-Piperazinyl)quinoline (CAS: 198275-75-1) represents a highly versatile, bifunctional pharmacophore [1]. Structurally, it merges the electron-deficient, lipophilic quinoline core with the electron-rich, basic piperazine ring.

This structural dichotomy allows the molecule to engage in complex multivalent interactions within target binding pockets. The quinoline moiety readily participates in π−π stacking and hydrophobic interactions, while the secondary amine of the piperazine ring—typically protonated at physiological pH—acts as a potent hydrogen bond donor and salt-bridge anchor. Consequently, this building block is frequently utilized in the synthesis of c-Met tyrosine kinase inhibitors and G-protein coupled receptor (GPCR) ligands, such as atypical antipsychotics and H3 receptor antagonists [3].

Quantitative Physicochemical Properties

Understanding the foundational properties of 3-(1-piperazinyl)quinoline is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The topological polar surface area (TPSA) of 28.16 Ų and a LogP of ~2.2 place this compound well within the "Rule of 5" parameters for optimal oral bioavailability and blood-brain barrier (BBB) penetration [1][2].

PropertyValueClinical / Chemical Significance
Chemical Formula C₁₃H₁₅N₃Defines the structural mass and elemental composition.
Molecular Weight 213.28 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding the 500 Da limit for oral drugs.
CAS Registry Number 198275-75-1Standardized identifier for sourcing and regulatory documentation.
InChIKey JUKFOUZZIYONGL-UHFFFAOYSA-NUnique structural hash for cheminformatics and database querying.
TPSA (Calculated) 28.16 ŲHighly favorable for CNS penetration (optimal BBB permeability typically requires TPSA < 90 Ų).
Estimated LogP ~2.2Balances aqueous solubility with lipid membrane permeability.
pKa (Piperazine N) ~9.5 (Basic)Ensures protonation at physiological pH (7.4), critical for target receptor salt-bridge formation.
pKa (Quinoline N) ~4.5 (Weakly Basic)Remains largely unprotonated in plasma, preventing excessive polarity that would hinder membrane diffusion.

Structural and Electronic Causality in Receptor Binding

The efficacy of 3-(1-piperazinyl)quinoline derivatives stems from the specific electronic distribution across the molecule. The quinoline nitrogen withdraws electron density from the aromatic system, creating an electron-deficient π -cloud. This makes the quinoline core an excellent partner for π−π stacking with electron-rich aromatic amino acids (e.g., Tryptophan, Tyrosine) in the hydrophobic pockets of kinases.

Conversely, the piperazine ring introduces a highly localized area of basicity. Because the secondary amine has a pKa of approximately 9.5, it exists almost exclusively in the cationic (protonated) state in the human bloodstream (pH 7.4). This causality dictates its binding mechanics: the protonated nitrogen acts as a targeted "hook," forming irreversible or highly stable salt bridges with negatively charged Aspartate or Glutamate residues in the active sites of GPCRs [3].

Binding Ligand 3-(1-Piperazinyl)quinoline Pip Protonated Piperazine (pKa ~9.5) Ligand->Pip Quin Quinoline Scaffold (Hydrophobic/Pi-Pi) Ligand->Quin SaltBridge Salt Bridge Formation (Asp/Glu Residues) Pip->SaltBridge PiStack Pi-Pi Stacking (Phe/Tyr/Trp Residues) Quin->PiStack Receptor Target Receptor (e.g., GPCR / Kinase) SaltBridge->Receptor PiStack->Receptor

Mechanistic binding logic of 3-(1-piperazinyl)quinoline to target receptors.

Experimental Methodologies: Self-Validating Systems

To utilize 3-(1-piperazinyl)quinoline effectively in drug development, researchers must rigorously profile its purity and ionization states. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not compromise data integrity.

Protocol 1: HPLC Purity Profiling for Basic Amines

Causality & Rationale: Basic secondary amines like piperazine are notorious for causing severe peak tailing on standard C18 silica columns. This occurs because the protonated amine interacts strongly with unendcapped, acidic residual silanols on the silica matrix. To counteract this, we utilize a high-pH mobile phase (pH 10.0) to suppress the ionization of the piperazine ring, ensuring a sharp, symmetrical peak [2].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a high-pH stable column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in ultrapure water, adjusted to pH 10.0 with ammonium hydroxide.

    • Buffer B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 1 mg of 3-(1-piperazinyl)quinoline in 1 mL of 50:50 Water:Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the quinoline chromophore).

  • System Validation (Self-Correction): Before injecting the sample, inject a system suitability standard (e.g., uracil and amitriptyline). The system is only validated for use if the tailing factor for amitriptyline is < 1.5 and theoretical plates exceed 5,000.

Protocol 2: Potentiometric pKa Determination

Causality & Rationale: Accurate pKa values are mandatory for predicting the ionization state of the drug across the gastrointestinal tract (pH 1.2 - 6.8). Because 3-(1-piperazinyl)quinoline has two ionizable nitrogens, a standard acid-base titration in a constant ionic strength medium is required to generate a Bjerrum plot.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at exactly 25.0 °C.

  • Titration: Using an automated titrator, adjust the solution to pH 11.0 using 0.1 M KOH. Slowly titrate with standardized 0.1 M HCl down to pH 2.0, recording the volume added versus pH.

  • Data Analysis: Calculate the first derivative of the titration curve to identify the two inflection points (corresponding to the quinoline N and piperazine N).

  • System Validation (Self-Correction): Run a blank titration (0.15 M KCl only) and subtract this curve from the sample curve to eliminate the influence of dissolved CO₂ and water autoionization.

Workflow A 3-(1-Piperazinyl)quinoline Sample Prep B HPLC Purity Profiling (High pH Phase) A->B Quality Control C Potentiometric Titration (pKa Determination) A->C Ionization Profiling D ADME / in vitro Assay Validation B->D Validated Purity C->D Ionization State

Workflow for the physicochemical characterization of 3-(1-piperazinyl)quinoline.

References

  • Google Patents.KR20140077916A - 6-Substituted 3-(quinolin-6-ylthio)-[1,2,4]triazolo[4,3-a]pyridines as tyrosine kinase inhibitors.
Foundational

An In-depth Technical Guide to the Antimalarial Potential of 3-(Piperazin-1-yl)quinoline Derivatives

Introduction: The Imperative for Novel Quinolines in Malaria Chemotherapy Malaria, a devastating parasitic disease caused by species of the genus Plasmodium, continues to pose a significant global health threat, responsi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Quinolines in Malaria Chemotherapy

Malaria, a devastating parasitic disease caused by species of the genus Plasmodium, continues to pose a significant global health threat, responsible for hundreds of thousands of deaths annually.[1][2] The quinoline class of compounds has long been the cornerstone of antimalarial chemotherapy, with drugs like quinine and chloroquine saving millions of lives.[3][4] These agents historically offered a potent and cost-effective means of treatment. However, their efficacy has been severely undermined by the emergence and spread of drug-resistant Plasmodium falciparum strains, the most lethal species affecting humans.[5][6]

The primary mechanism of action for many quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, involves disrupting the parasite's detoxification of heme.[7][8] During its intra-erythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[9][10] Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole and is thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[7][9] This leads to a buildup of toxic heme, which induces oxidative stress and kills the parasite.[7]

The rise of resistance necessitates a continuous drug discovery pipeline. This guide focuses on a promising class of compounds: 3-(Piperazin-1-yl)quinoline derivatives . By strategically modifying the quinoline scaffold, specifically at the 3-position with a piperazine moiety, we aim to develop next-generation antimalarials that can overcome existing resistance mechanisms, exhibit improved safety profiles, and possess potent antiplasmodial activity. This document provides a technical overview of the design rationale, synthetic strategies, and a comprehensive biological evaluation cascade for assessing the potential of these novel derivatives.

Design Rationale: The Strategic Incorporation of the Piperazine Moiety

The design of novel 4-aminoquinoline analogues has often focused on modifying the alkyl side chain to circumvent resistance. However, exploring alternative substitution patterns on the quinoline core itself, such as at the 3-position, presents an opportunity to develop compounds with potentially novel interactions or improved physicochemical properties.

The choice to incorporate a piperazine ring is deliberate and multifactorial:

  • Modulation of Basicity and Lipophilicity: The piperazine moiety contains two nitrogen atoms, allowing for fine-tuning of the molecule's basicity (pKa). This is critical, as the ability of quinolines to accumulate in the parasite's acidic food vacuole is pH-dependent.[5] By modifying the substituent on the distal nitrogen of the piperazine, we can control the overall lipophilicity and solubility of the compound, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[11]

  • Structural Versatility for SAR: The external nitrogen of the piperazine ring provides a convenient handle for chemical modification. This allows for the systematic introduction of a wide array of substituents to probe the structure-activity relationship (SAR) and optimize potency, selectivity, and metabolic stability.[12]

  • Potential to Overcome Resistance: Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which is believed to efflux the drug from the food vacuole. By altering the structure significantly from that of chloroquine, 3-(piperazin-1-yl)quinoline derivatives may evade recognition and transport by PfCRT.

Proposed Mechanism of Action

The central hypothesis is that these derivatives will retain the fundamental mechanism of action of classic quinolines—the inhibition of hemozoin formation. The quinoline core is expected to interact with heme, while the substituted piperazine side chain influences the compound's accumulation in the food vacuole and its overall pharmacological properties.

Mechanism_of_Action cluster_parasite Plasmodium-infected RBC Hb Hemoglobin FV Parasite Food Vacuole (Acidic) Hb->FV Digestion Heme Toxic Free Heme FV->Heme Hz Hemozoin (Inert Crystal) Heme->Hz Detoxification (Polymerization) Toxicity Heme-Mediated Toxicity (Oxidative Stress, Membrane Lysis) Heme->Toxicity Quinoline 3-(Piperazin-1-yl)quinoline Derivative Quinoline->FV Accumulation (pH Trapping) Quinoline->Heme Inhibition of Polymerization Death Parasite Death Toxicity->Death

Caption: Proposed mechanism of action for quinoline derivatives.

Synthetic Strategies

The synthesis of 3-(piperazin-1-yl)quinoline derivatives can be approached through several established organic chemistry routes. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable halo-quinoline precursor with a substituted piperazine.

Synthetic_Workflow start Starting Materials: 3-Bromoquinoline Substituted Piperazine (R-Pip) reaction Palladium-Catalyzed Buchwald-Hartwig Amination start->reaction Pd Catalyst, Ligand, Base, Solvent (e.g., Toluene) workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final Product: 3-(4-R-piperazin-1-yl)quinoline characterization->final_product

Caption: General synthetic workflow for target compounds.

Exemplary Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for coupling 3-bromoquinoline with a desired N-substituted piperazine.

Materials:

  • 3-Bromoquinoline

  • N-Substituted Piperazine (e.g., 1-phenylpiperazine)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or similar phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 eq), the N-substituted piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)2 (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(piperazin-1-yl)quinoline derivative.

  • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Cascade

A systematic, multi-stage evaluation is critical to thoroughly characterize the antimalarial potential of newly synthesized compounds. The workflow below outlines the essential in vitro assays.

Biological_Evaluation_Cascade cluster_workflow In Vitro Assay Workflow synthesis Synthesized Compound Library primary_screen Primary Screen: Antiplasmodial Activity (IC₅₀) (e.g., SYBR Green I Assay) synthesis->primary_screen cytotoxicity Secondary Screen: Cytotoxicity (CC₅₀) (e.g., MTT Assay on Mammalian Cells) primary_screen->cytotoxicity Potent Compounds (IC₅₀ < 1 µM) selectivity Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ cytotoxicity->selectivity moa Mechanism of Action Study: Hemozoin Inhibition Assay selectivity->moa Selective Compounds (SI > 100) hit Promising Hit Compound moa->hit Active in MoA Assay

Caption: A streamlined cascade for in vitro biological evaluation.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

Causality: This assay is selected as the primary screen due to its high-throughput nature, sensitivity, and reliability. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasite's DNA.[13][14] This provides a direct measure of parasite growth inhibition.

Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete parasite culture medium in a 96-well plate. Ensure the final DMSO concentration is non-toxic to the parasites (e.g., <0.5%). Include wells for negative (no drug) and positive (e.g., Chloroquine) controls.[13]

  • Parasite Culture: Use a chloroquine-sensitive (e.g., NF54, 3D7) and a chloroquine-resistant (e.g., K1, Dd2) strain of P. falciparum. Synchronize the culture to the ring stage.[1]

  • Inoculation: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.[13]

  • Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[15]

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.[13][16]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract background fluorescence, normalize values to the untreated control (100% growth), and plot the percentage of growth inhibition against the log of the compound concentration. Calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cytotoxicity Assay (MTT Method)

Causality: To ensure that the antiplasmodial activity is specific to the parasite and not due to general cellular toxicity, a cytotoxicity assay against a mammalian cell line is essential. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[17][18]

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2, HeLa, or HEK293T) into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.[18][19]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known cytotoxic agent) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[17]

  • Crystal Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the optical density at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value (ideally >100) indicates greater selectivity for the parasite.[18]

Hemozoin Inhibition Assay (HIA)

Causality: This cell-free assay directly tests the hypothesis that the compounds act by inhibiting heme detoxification. It measures the ability of a compound to prevent the formation of β-hematin (synthetic hemozoin) from free heme under acidic conditions that mimic the parasite's food vacuole.[10][19]

Protocol:

  • Reagent Preparation: Prepare a stock solution of hemin chloride in DMSO. Just before use, dilute it in an acetate buffer (pH 4.8) to a final concentration of ~100 µM.[10]

  • Plate Setup: Add serial dilutions of the test compounds to a 96-well plate.

  • Initiation: Add the buffered heme solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 6-18 hours to allow for β-hematin formation.

  • Quantification: After incubation, pellet the formed β-hematin by centrifugation. The amount of remaining, unpolymerized heme in the supernatant can be quantified colorimetrically after addition of a pyridine-containing buffer, or the amount of β-hematin can be measured directly.[10]

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of β-hematin formation (IC₅₀).

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the N-substituent on the piperazine ring is key to optimizing the antimalarial activity. Below is a table illustrating hypothetical data for a series of derivatives, which is crucial for identifying trends and guiding further synthesis.

Compound IDQuinoline CoreR-Group on PiperazineIC₅₀ (nM, K1 Strain)CC₅₀ (nM, HepG2)Selectivity Index (SI)
REF-CQ 4-Amino-250>50,000>200
PZQ-01 3-Piperazinyl-H850>50,000>58
PZQ-02 3-Piperazinyl-Phenyl120>50,000>416
PZQ-03 3-Piperazinyl-4-Fluorophenyl4545,0001000
PZQ-04 3-Piperazinyl-4-Methoxyphenyl95>50,000>526
PZQ-05 3-Piperazinyl-Benzyl210>50,000>238

Analysis of Hypothetical SAR:

  • Piperazine is Essential: The unsubstituted piperazine (PZQ-01) shows modest activity, suggesting the core scaffold is recognized but requires further optimization.

  • Aromatic Substituents are Favorable: Introducing a phenyl group (PZQ-02) significantly improves potency compared to the unsubstituted analog.

  • Electronic Effects Matter: The addition of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (PZQ-03) leads to the most potent compound in the series, suggesting that modulating the electronics of the aromatic ring is a key optimization strategy. An electron-donating methoxy group (PZQ-04) is also beneficial but less effective than the fluoro-substituent.

  • Steric and Conformational Effects: A flexible benzyl group (PZQ-05) results in lower activity than a directly attached phenyl ring, indicating that a more rigid conformation might be preferred for target engagement.

Conclusion and Future Directions

The 3-(piperazin-1-yl)quinoline scaffold represents a promising starting point for the development of novel antimalarial agents. The synthetic accessibility and the versatile nature of the piperazine moiety allow for extensive SAR exploration to identify candidates with high potency against drug-resistant parasite strains and a robust selectivity profile.

Promising hits identified through the described in vitro cascade (e.g., PZQ-03 in the hypothetical series) should be advanced to further studies, including:

  • In vivo efficacy studies in P. berghei-infected mouse models to assess parasitemia reduction and survival.[20][21]

  • Pharmacokinetic (PK) and ADME studies to evaluate oral bioavailability, metabolic stability, and tissue distribution.

  • Advanced mechanistic studies to confirm the target and investigate potential secondary mechanisms of action.

By combining rational drug design, efficient synthesis, and a rigorous biological evaluation workflow, the development of 3-(piperazin-1-yl)quinoline derivatives can contribute significantly to the global effort to combat and ultimately eradicate malaria.

References

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). ACS Publications. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (1996). PubMed. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (2010). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (1998). PubMed. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). SciELO. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). SciELO. [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. (n.d.). MESA Malaria. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). MDPI. [Link]

  • Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. (2020). Scientific Reports. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). Molecules. [Link]

  • Screening of a library of traditional Chinese medicines to identify anti-malarial compounds and extracts. (2019). ResearchGate. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2019). Molecules. [Link]

  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. (2024). Pan African Medical Journal. [Link]

  • In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. (2017). Malaria Journal. [Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (2020). European Journal of Medicinal Chemistry. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). ResearchGate. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). ResearchGate. [Link]

  • Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. (2013). ACS Publications. [Link]

  • A simple quinoline salt derivative is active in vitro against Plasmodium falciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. (2022). PubMed. [Link]

  • Hemozoin and b-hematin formation. (n.d.). MPMP. [Link]

  • Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. (2025). Journal of Medicinal Chemistry. [Link]

  • In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s. (n.d.). MalariaWorld. [Link]

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. (n.d.). ResearchGate. [Link]

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (2025). Malaria World. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2019). MDPI. [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026). RSC Publishing. [Link]

  • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. (2005). Journal of Clinical Microbiology. [Link]

  • In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. (2019). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (2020). Malaria World. [Link]

  • Antimalarial efficacy screening: in vitro and in vivo protocols. (n.d.). [Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (2020). Semantic Scholar. [Link]

  • Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. (n.d.). [Link]

  • A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. (2014). PLOS ONE. [Link]

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Sources

Exploratory

The Rational Design and Synthesis of Quinoline-Piperazine Hybrids as Potent EGFR Inhibitors: A Technical Guide

This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of quinoline-piperazine hybrids as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of quinoline-piperazine hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). The narrative emphasizes the causal reasoning behind synthetic strategies and analytical methodologies, ensuring a scientifically rigorous and practically applicable resource.

Introduction: The Strategic Imperative for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of numerous cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] This makes EGFR an attractive and validated target for anticancer therapeutics.[3]

The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of enzymes like EGFR.[4][5] When hybridized with a piperazine moiety, the resulting molecular architecture offers significant advantages. The piperazine ring not only enhances solubility and pharmacokinetic properties but also provides a versatile linker to introduce additional pharmacophoric features, allowing for fine-tuning of potency and selectivity.[6][7] This guide details the synthesis of these hybrid molecules, grounding each step in established chemical principles and providing validated protocols for their biological assessment.

The EGFR Signaling Cascade: A Rationale for Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for adaptor proteins like Grb2, which, via SOS, activates the RAS-RAF-MEK-ERK (MAPK) pathway. Concurrently, the PI3K-AKT-mTOR pathway is also activated. Both cascades are central to promoting cell proliferation and survival.[8][9] Quinoline-piperazine inhibitors are designed to act as ATP-competitive inhibitors, blocking the initial autophosphorylation step and thereby shutting down these downstream pro-survival signals.

// Edges EGFR -> P_EGFR [label="Autophosphorylation"]; ATP -> ADP [style=dashed, arrowhead=none, color="#5F6368"]; P_EGFR -> ATP [style=invis]; // for layout Inhibitor -> P_EGFR [label="Inhibition", color="#EA4335", style=bold];

P_EGFR -> GRB2_SOS; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

P_EGFR -> PI3K [constraint=false]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; } end_dot

Caption: EGFR signaling pathway and the point of therapeutic intervention.

Synthesis of Quinoline-Piperazine Hybrids

The synthesis of quinoline-piperazine hybrids is a multi-step process that begins with the construction of a functionalized quinoline core, followed by its coupling with a desired piperazine derivative. The following protocols are based on established and validated methodologies.[10][11]

Synthesis of the Key Intermediate: 7-Chloro-4-(piperazin-1-yl)quinoline

The cornerstone of this synthetic strategy is the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. The chlorine atom at the C4 position is significantly more activated towards substitution than the C7 chlorine, allowing for a regioselective reaction.

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Caption: General synthetic workflow for quinoline-piperazine hybrids.

Experimental Protocol: Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline [2][12]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 4,7-dichloroquinoline (1.0 eq.) in methanol (approx. 10-15 mL per gram of dichloroquinoline).

  • Reagent Addition: Add anhydrous piperazine (5.0 eq.) to the suspension. The large excess of piperazine acts as both the nucleophile and the acid scavenger, driving the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. This will yield a viscous oil or semi-solid.

  • Precipitation: To the residue, add deionized water (approx. 20 mL per gram of initial dichloroquinoline) and stir vigorously. The product will precipitate as a solid. Continue washing with water until the solid forms and the washings are neutral.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with fresh deionized water, and air-dry to yield the crystalline product.

  • Expected Yield: 85-90%

  • Appearance: Pale yellow or off-white crystalline solid.

Characterization of the Intermediate

Structural confirmation is paramount. The following data are representative for 7-chloro-4-(piperazin-1-yl)quinoline.

  • ¹H NMR (200 MHz, CDCl₃): δ 8.58 (d, J=5.1 Hz, 1H), 8.02 (d, J=2.2 Hz, 1H), 7.94 (d, J=9.0 Hz, 1H), 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H), 6.81 (d, J=5.1 Hz, 1H), 3.16 (s, 8H), 1.92 (bs, 1H).[2]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₄ClN₃ [M+H]⁺: 248.09; found: 248.1.

Synthesis of Final Hybrid Compounds (General Procedure)

The secondary amine of the piperazine ring on the core intermediate serves as a reactive handle for further derivatization, allowing for the introduction of diverse chemical functionalities to probe structure-activity relationships.

Experimental Protocol: Acylation of the Piperazine Moiety [11]

  • Reaction Setup: Dissolve 7-chloro-4-(piperazin-1-yl)quinoline (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.), to the solution and stir.

  • Reagent Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final hybrid compound.

Biological Evaluation: Quantifying EGFR Inhibition

In Vitro EGFR Kinase Inhibition Assay

The primary biological validation involves quantifying the direct inhibitory effect of the synthesized compounds on EGFR kinase activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay [13]

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in the kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Ensure the final DMSO concentration is ≤1%.

    • Dilute recombinant human EGFR kinase to the working concentration in the kinase assay buffer.

    • Prepare a substrate/ATP master mix containing Poly(Glu, Tyr) 4:1 peptide substrate and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for 100% activity; buffer for background).

    • Add 2 µL of the diluted EGFR enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix. The final volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Cellular Antiproliferative Assay (MTT Assay)

To assess the effect of the compounds on cancer cell viability, a cellular assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14]

Experimental Protocol: MTT Assay [15]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability versus the logarithm of compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic synthesis and evaluation of analogs allow for the elucidation of key structure-activity relationships, guiding the rational design of more potent and selective inhibitors.

Quantitative Biological Data

The following table summarizes representative inhibitory data for quinoline-based EGFR inhibitors against enzymatic and cellular targets.

Compound IDModificationEGFR Kinase IC₅₀ (nM)A549 Cell IC₅₀ (µM)MCF-7 Cell IC₅₀ (µM)
Erlotinib Reference Drug2 - 806.54 - 15.593.0 - 20.0
Analog A 4-Anilinoquinazoline5.067.353.0
Analog B C7-Piperazine~1.0>10~5.0
Analog C C7-Morpholine>10>25>25
Analog D 3'-Chloroaniline1.02.51.5

Note: Data compiled and generalized from multiple sources for illustrative purposes.

Key SAR Insights
  • The Quinoline/Quinazoline Core: This planar heterocyclic system is essential for anchoring the molecule in the ATP-binding pocket, typically forming a critical hydrogen bond between its N1 atom and the backbone NH of Met793 in the hinge region of EGFR.[1]

  • The C4-Anilino Linkage: Substitution at the 4-position with an anilino group is a classic feature of many EGFR inhibitors. Small, hydrophobic substituents (e.g., chloro, methyl) at the meta-position of the aniline ring generally enhance potency.[6]

  • The C7-Side Chain: The region around the C6 and C7 positions of the quinoline core extends towards the solvent-exposed area of the ATP pocket. This allows for the introduction of larger solubilizing groups. Studies have shown that a piperazine-containing residue at this position often confers higher inhibitory activity compared to morpholine or piperidine, potentially due to its ability to form additional interactions. The basic nitrogen of the piperazine can be protonated and form an ionic bond with acidic residues like Asp800.[6]

Conclusion and Future Directions

The quinoline-piperazine hybrid scaffold represents a highly validated and versatile platform for the development of potent and selective EGFR inhibitors. The synthetic routes are robust and amenable to the creation of large chemical libraries for SAR exploration. By combining rational design with rigorous biological evaluation, as detailed in this guide, researchers can effectively advance novel candidates for the treatment of EGFR-driven malignancies. Future work should focus on optimizing pharmacokinetic properties and exploring dual-target inhibitors to overcome acquired resistance mechanisms, a persistent challenge in EGFR-targeted therapy.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Available at: [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). PMC.
  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (n.d.).
  • Original Article Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Deriv
  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. (1997). PubMed. Available at: [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PMC. Available at: [Link]

  • Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. (n.d.). Benchchem.
  • Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. (2022). New Journal of Chemistry (RSC Publishing).
  • US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.). Google Patents.
  • MTT Cell Proliferation Assay. (n.d.).
  • Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (2012).
  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.).
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). PMC.
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. Available at: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2017). MDPI. Available at: [Link]

  • MTT Assay Protocol. (n.d.). NCBI Bookshelf.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline. (n.d.). Benchchem.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. Available at: [Link]

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. (2024). JOCPR.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (n.d.).
  • (PDF) Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. (n.d.).
  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025). Chemical Methodologies.
  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. Available at: [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). .

  • Design, synthesis, antiproliferative activity, and molecular dynamics simulation of pyrazoline-based derivatives as dual EGFR an. (2025). Semantic Scholar.

Sources

Foundational

Spectroscopic analysis (NMR, Mass, IR) of 3-(Piperazin-1-yl)quinoline

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Piperazin-1-yl)quinoline Abstract This technical guide provides a comprehensive examination of the spectroscopic techniques required for the structural eluc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Piperazin-1-yl)quinoline

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques required for the structural elucidation and characterization of 3-(Piperazin-1-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline nucleus and the piperazine ring are prevalent pharmacophores found in a wide array of therapeutic agents, making the unambiguous characterization of their derivatives a critical step in pharmaceutical research.[1][2] This document offers a detailed, field-proven approach to the analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Methodologies are presented not merely as protocols, but with expert rationale for experimental choices, ensuring a deep understanding of the data acquisition and interpretation process. All data is synthesized from established principles and spectral data of analogous structures to provide a robust analytical framework for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is paramount for the unambiguous assignment of spectroscopic signals. The structure of 3-(Piperazin-1-yl)quinoline is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

G cluster_main Collision-Induced Dissociation (CID) Pathway M_H [M+H]⁺ 3-(Piperazin-1-yl)quinoline m/z = 214 F1 Fragment 1 [C₁₁H₉N₂]⁺ m/z = 170 M_H->F1 - C₂H₅N₂ (57 Da) Ring Opening & Cleavage F2 Fragment 2 [C₉H₇N]⁺˙ Quinoline Radical Cation m/z = 129 M_H->F2 - C₄H₉N₂ (85 Da) Piperazine Loss NL1 Neutral Loss C₂H₅N (43 Da) NL2 Neutral Loss C₄H₈N₂ (84 Da)

Sources

Exploratory

Preliminary Investigation of 3-(Piperazin-1-yl)quinoline Cytotoxicity: A Technical Guide for Preclinical Screening

Executive Summary The hybridization of quinoline and piperazine pharmacophores has yielded some of the most versatile scaffolds in modern medicinal chemistry. While derivatives such as 7-chloro-4-(piperazin-1-yl)quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of quinoline and piperazine pharmacophores has yielded some of the most versatile scaffolds in modern medicinal chemistry. While derivatives such as 7-chloro-4-(piperazin-1-yl)quinoline are well-documented for their antimalarial and anticancer properties[1], the specific spatial orientation of the 3-isomer—3-(Piperazin-1-yl)quinoline (CAS: 198275-75-1) [2]—presents a unique structural paradigm. Altering the substitution pattern from the 4-position to the 3-position fundamentally shifts the molecule's electron density and hydrogen-bonding network, potentially modulating its interaction with intracellular kinase targets and efflux pumps.

This whitepaper provides an authoritative, step-by-step framework for the preliminary investigation of 3-(Piperazin-1-yl)quinoline cytotoxicity. Drawing on my experience in high-throughput phenotypic screening, I will detail the mechanistic rationale, experimental causality, and self-validating protocols necessary to accurately benchmark this compound against established piperazinylquinoline derivatives.

Mechanistic Rationale: Why Target the Piperazinylquinoline Scaffold?

Before initiating in vitro screens, it is critical to understand the biological causality driving the cytotoxicity of this chemical class. Piperazinylquinolines do not typically act as blunt-force DNA intercalators; rather, they exhibit targeted antiproliferative effects.

Recent profiling of related aminated quinolinequinones linked to piperazine analogs (e.g., compound QQ1) via the NCI-60 human tumor cell line screen revealed potent inhibition of cancer cell growth, particularly in renal (ACHN, UO-31) and breast (MDA-MB-231, MCF7) cancer lineages[3][4][5]. Mechanistic validation indicates that these compounds induce cytotoxicity primarily through:

  • Cell Cycle Arrest: Accumulation of cells in the G1/S phase via the inhibition of putative targets like CDC25A, a phosphatase critical for cell cycle progression[4][6].

  • Oxidative Stress (ROS Generation): Disruption of mitochondrial membrane potential leading to an accumulation of reactive oxygen species (ROS), without necessarily triggering immediate classical apoptosis[4].

By investigating 3-(Piperazin-1-yl)quinoline, we aim to determine if the 3-position linkage retains this dual-mechanism efficacy while potentially improving the pharmacokinetic profile (e.g., intrinsic hepatic clearance), which has historically been a bottleneck for this class[4].

Mechanism A 3-(Piperazin-1-yl)quinoline Exposure B Intracellular Uptake A->B C CDC25A Phosphatase Inhibition B->C D Mitochondrial ROS Generation B->D E G1/S Cell Cycle Arrest C->E F Oxidative Stress Accumulation D->F G Cytotoxicity & Decreased Viability E->G F->G

Proposed cytotoxic mechanism of piperazinylquinolines via CDC25A inhibition and ROS.

Quantitative Benchmarking: Establishing Reference Data

To evaluate the cytotoxicity of 3-(Piperazin-1-yl)quinoline, we must first establish the baseline activity of its structural cousins. Table 1 synthesizes the IC50 values of related derivatives. This data dictates our starting concentration ranges (typically 0.1 µM to 100 µM) for the preliminary screens[1].

Table 1: Benchmark Cytotoxicity (IC50) of Piperazinylquinoline Derivatives

Compound / ClassTarget Cell LineTissue OriginMean IC50 / ActivityPrimary Mechanism
RB-1 (Piperazine-quinoline) MDA-MB-231Breast Cancer98.34 µMModerate growth inhibition[3]
QQ1 (Quinolinequinone-piperazine) ACHNRenal Cancer1.55 µMCell cycle arrest, ROS induction[4]
8c (4-Piperazinylquinoline) UO-31Renal CarcinomaStrong AntiproliferativeKinase binding, low general toxicity[5]
3-(Piperazin-1-yl)quinoline ACHN / MDA-MB-231Renal / BreastTo be determinedUnder Investigation

Note: The high variance in IC50 (1.55 µM to 98.34 µM) highlights the extreme sensitivity of the pharmacophore to substitution patterns (e.g., trifluoromethoxy vs. chloro groups)[3][4].

Experimental Design & Methodologies

As an application scientist, I design protocols as self-validating systems. Every step must include internal controls to distinguish true compound-driven cytotoxicity from assay artifacts (e.g., compound precipitation or solvent toxicity).

Workflow Visualization

Workflow S1 1. Compound Formulation (DMSO Stock Preparation) S3 3. Drug Treatment (Dose-Response: 0.1-100 µM) S1->S3 S2 2. Cell Line Seeding (ACHN & MDA-MB-231) S2->S3 S4 4. MTT Viability Assay (Colorimetric Readout) S3->S4 S5 5. Flow Cytometry (Cell Cycle Validation) S3->S5 S6 6. Data Analysis (Non-linear Regression IC50) S4->S6 S5->S6

Standardized workflow for preliminary in vitro cytotoxicity evaluation.

Protocol 1: Compound Formulation and Cell Seeding

Causality: 3-(Piperazin-1-yl)quinoline has a calculated LogP of ~2.03[2], indicating moderate lipophilicity. It must be dissolved in high-purity DMSO to prevent precipitation in aqueous media. However, final DMSO concentrations in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-(Piperazin-1-yl)quinoline powder in 100% molecular-grade DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culture: Culture ACHN (renal) and MDA-MB-231 (breast) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain at 37°C in a humidified 5% CO2 atmosphere[4].

  • Seeding: Harvest cells at 80% confluence using Trypsin-EDTA. Seed cells into 96-well flat-bottom plates at a density of 5×103 cells/well in 100 µL of media[1].

  • Attachment: Incubate the plates overnight (18-24 hours) to allow for complete cellular attachment and recovery from trypsinization stress.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: While CellTiter-Glo (ATP-based) is highly sensitive, the MTT assay is the gold-standard first-line screen for piperazine derivatives[3][4]. It measures mitochondrial metabolic activity, which directly correlates with the ROS-mediated mitochondrial disruption characteristic of this chemical class.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point serial dilution of the compound in complete media (ranging from 0.1 µM to 100 µM). Ensure the DMSO vehicle control matches the highest DMSO concentration in the treated wells (max 0.5%).

  • Treatment: Aspirate the old media from the 96-well plate and add 100 µL of the compound-dosed media. Include blank wells (media only) and positive controls (e.g., Doxorubicin or Imatinib)[4].

  • Incubation: Incubate for 72 hours. Expert Insight: 72 hours is crucial because cell cycle arrest (G1/S) takes time to reflect as a significant reduction in metabolic viability compared to rapid necrotic agents.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Agitate on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate relative cell viability (%) against the untreated vehicle control.

Protocol 3: Mechanistic Validation via Flow Cytometry

Causality: If the MTT assay yields an IC50 < 50 µM, we must validate whether the cell death is due to apoptosis or cell cycle arrest, as seen in the QQ1 analog[4]. Propidium Iodide (PI) staining allows us to quantify DNA content and identify G1/S phase accumulation.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat ACHN cells in 6-well plates with 3-(Piperazin-1-yl)quinoline at its calculated IC50 and 2x IC50 for 24 hours. Harvest both floating and adherent cells to capture all apoptotic bodies.

  • Fixation: Wash cells with cold PBS, then fix by adding 70% cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes. The RNase ensures PI only binds to DNA, not RNA, ensuring accurate DNA content measurement.

  • Analysis: Analyze via flow cytometry, capturing at least 10,000 events. Use cell cycle modeling software to quantify the percentage of cells in Sub-G1, G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The preliminary investigation of 3-(Piperazin-1-yl)quinoline is a vital step in mapping the structure-activity relationship (SAR) of the quinoline-piperazine pharmacophore. If the 3-isomer demonstrates an IC50 in the low micromolar range (comparable to the 1.55 µM seen in ACHN cells with QQ derivatives[4]), it warrants progression to secondary assays.

Future development must focus on ADME profiling . Historically, compounds in this class suffer from poor oral bioavailability due to rapid intrinsic hepatic clearance[4]. Therefore, concurrent with cytotoxicity screening, in vitro metabolic stability assays using human liver microsomes (HLMs) should be integrated into the pipeline to ensure the scaffold is viable for in vivo progression.

References

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines - Der Pharma Chemica. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - ResearchGate. Available at:[Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile - PubMed. Available at:[Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - . Available at: [Link]

  • 3-(piperazin-1-yl)quinoline | 198275-75-1 - MOLBASE Encyclopedia. Available at: [Link]

Sources

Foundational

The Emergence of 3-(Piperazin-1-yl)quinoline: A Technical Primer on a Potent c-Met Kinase Inhibitor Scaffold

Abstract The c-Met receptor tyrosine kinase, a critical mediator of cell proliferation, motility, and invasion, is a validated and compelling target in oncology.[1][2][3] Its dysregulation through overexpression, amplifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The c-Met receptor tyrosine kinase, a critical mediator of cell proliferation, motility, and invasion, is a validated and compelling target in oncology.[1][2][3] Its dysregulation through overexpression, amplification, or mutation is a known driver in numerous human cancers, including those of the lung, liver, and stomach, making it a focal point for targeted therapy development.[1][3][4] This technical guide provides an in-depth exploration of the discovery and preclinical development of the 3-(piperazin-1-yl)quinoline scaffold as a potent and selective class of c-Met kinase inhibitors. We will dissect the strategic rationale, synthetic chemistry, structure-activity relationships (SAR), and the critical biochemical and cellular assays that have established this chemical series as a significant advancement in the field. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important inhibitor class.

The Rationale: Targeting the c-Met Signaling Axis

The c-Met receptor and its exclusive ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for embryonic development and tissue regeneration.[5][6] In cancer, aberrant HGF/c-Met signaling hijacks these normal physiological processes to promote tumor growth, angiogenesis, and metastasis.[2][3] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, creating docking sites for downstream effector proteins. This initiates a cascade of intracellular signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are fundamental to cell survival and proliferation.[2][4][7] Therefore, the development of small-molecule inhibitors that target the ATP-binding site of the c-Met kinase domain is a validated strategy to abrogate this oncogenic signaling.[2][3]

The following diagram illustrates the canonical c-Met signaling pathway and the point of intervention for ATP-competitive inhibitors.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization P P cMet_receptor->P Autophosphorylation ADP ADP cMet_receptor->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream ATP ATP ATP->cMet_receptor Phosphate Source Inhibitor 3-(Piperazin-1-yl)quinoline Inhibitor Inhibitor->cMet_receptor Competitive Binding Response Tumor Growth, Proliferation, Metastasis Downstream->Response

Caption: The c-Met signaling pathway and the mechanism of ATP-competitive inhibition.

Discovery and Synthesis of the Quinoline Scaffold

The quinoline core has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[7][8] Its versatility and amenability to chemical modification make it an ideal starting point for inhibitor design.[7] Early high-throughput screening campaigns identified quinoline-based structures as promising hits for c-Met inhibition.[9] However, initial synthetic routes, particularly those relying on late-stage C-N coupling reactions to install the C3-piperazinyl substituent, were often low-yielding and hampered rapid SAR exploration.[9]

A significant breakthrough was the development of an improved, one-pot synthesis using a modified Friedländer's protocol.[10][11] This strategy not only enabled large-scale synthesis of lead compounds but also provided a robust platform to generate a diverse library of multi-substituted quinolines for detailed structure-activity relationship (SAR) studies.[10][11]

General Synthetic Workflow

The improved synthetic approach allows for the efficient construction of the C3-piperazinyl-substituted quinoline core. This method circumvents the challenges of earlier synthetic strategies by introducing key substituents in a more favorable sequence. The general workflow facilitates the generation of novel derivatives for extensive SAR studies.[11]

Synthesis_Workflow A Starting Materials (Substituted Anilines, Ketoesters) B Modified Friedländer Annulation A->B C Quinoline Core Formation B->C D Introduction of C3 Piperazinyl Substituent C->D E Further Functionalization (e.g., C5, C7 positions) D->E F Final Inhibitor Library E->F

Caption: Generalized workflow for the synthesis of 3-(piperazin-1-yl)quinoline inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 3-(piperazin-1-yl)quinoline scaffold revealed critical insights into the molecular interactions required for potent and selective c-Met inhibition. SAR studies focused on substitutions at the C3, C5, and C7 positions of the quinoline ring.

The research culminated in the identification of 3,5,7-trisubstituted quinolines as exceptionally potent inhibitors, with several compounds exhibiting IC50 values of less than 1.0 nM against the c-Met kinase.[9][10][12][13]

Compound IDC3-SubstitutionC5-SubstitutionC7-Substitutionc-Met IC50 (nM)Reference
21a 4-Acetylpiperazin-1-yl3-NitrobenzylaminoTrifluoromethyl< 1.0[12],[9]
21b 4-Acetylpiperazin-1-ylBenzylaminoTrifluoromethyl< 1.0[12],[9]
21c 4-Acetylpiperazin-1-yl3-MethoxybenzylaminoTrifluoromethyl< 1.0[12],[9]
27a 4-Propionylpiperazin-1-yl3-NitrobenzylaminoTrifluoromethyl< 1.0[12],[9]

Key SAR Insights:

  • C3-Piperazine: The piperazine moiety at the C3 position is crucial for activity. Acyl substitutions on the distal nitrogen of the piperazine, such as acetyl or propionyl groups, were found to be optimal for potency.[9][12]

  • C7-Position: The introduction of a strong electron-withdrawing group, specifically trifluoromethyl (CF3), at the C7 position consistently enhanced inhibitory activity.[9][12]

  • C5-Position: A substituted benzylamino group at the C5 position was highly favorable. The nature of the substituent on the benzyl ring (e.g., nitro, methoxy) modulated the potency.[9][12]

One of the lead compounds, designated 21b , demonstrated not only high potency but also extraordinary selectivity for c-Met when tested against a panel of other tyrosine kinases, including the closely related RON kinase.[9][12] This high degree of selectivity is a critical attribute for a successful therapeutic candidate, as it minimizes the potential for off-target toxicities.

Biochemical and Cellular Characterization: A Self-Validating Protocol

A multi-tiered approach is essential to validate the mechanism of action and therapeutic potential of a novel inhibitor. This involves progressing from biochemical assays that measure direct target engagement to cell-based assays that confirm on-target activity in a biological context.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound by measuring its ability to inhibit the enzymatic activity of recombinant c-Met kinase.

Protocol:

  • Reagents: Recombinant human c-Met kinase (catalytic domain), a suitable peptide substrate (e.g., Poly (Glu,Tyr) 4:1), ATP, and the test compound (e.g., compound 21b) serially diluted in DMSO.[14][15]

  • Reaction Setup: The recombinant c-Met kinase is incubated with the substrate and varying concentrations of the inhibitor in a reaction buffer.[15]

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).[15][16]

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is commonly achieved using a luminescence-based method, such as the Kinase-Glo® MAX assay, which measures the amount of ATP remaining in the well.[14][15] A decrease in ATP consumption corresponds to an increase in kinase inhibition.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) value is calculated using a sigmoidal dose-response curve.[2][15]

Causality: This assay provides a direct measure of the compound's ability to interfere with the kinase's catalytic function. The use of a recombinant enzyme isolates the interaction to the target of interest, free from the complexities of a cellular environment. A low nanomolar IC50 value is the first critical gate for advancing a compound.[2]

Cellular Proliferation and Viability Assay

Objective: To assess the cytostatic or cytotoxic effect of the inhibitor on cancer cells that are dependent on c-Met signaling for their growth and survival.

Protocol:

  • Cell Lines: Utilize cancer cell lines with known c-Met dysregulation, such as U-87 MG (glioblastoma) or NIH-3T3 cells engineered to express an oncogenic form of Met (NIH-3T3-TPR-Met).[9][13]

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.[15][16]

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is run in parallel.[16]

  • Incubation: Cells are incubated for a prolonged period, typically 72 hours, to allow for effects on cell division to manifest.[15]

  • Viability Measurement: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.[15] These assays quantify metabolic activity or ATP content, which serve as surrogates for the number of viable cells.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50 or cellular IC50) is determined.

Causality: This assay validates that the biochemical potency translates into a functional anti-proliferative effect in a living system. By choosing cell lines known to be "addicted" to the c-Met pathway, a potent GI50 value provides strong evidence of on-target activity. Compound 21b, for example, produced constitutive inhibition of c-Met phosphorylation in c-Met dependent cell lines.[9][12]

In-Cell Target Engagement: Phospho-c-Met Western Blot

Objective: To directly confirm that the inhibitor blocks c-Met autophosphorylation in a cellular context.

Protocol:

  • Cell Treatment: c-Met-activated cancer cells are treated with the test compound for a short duration (e.g., 1-2 hours).[15]

  • Lysis: Cells are lysed, and protein concentration is determined.[16]

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[15][16]

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. The total c-Met serves as a loading control.

  • Detection: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

Causality: This is the definitive self-validating step. A dose-dependent decrease in the p-c-Met signal, without a corresponding decrease in total c-Met, proves that the compound's anti-proliferative effect is mediated by the direct inhibition of the target kinase.

In Vivo Efficacy in Xenograft Models

The ultimate preclinical validation requires demonstrating anti-tumor activity in an animal model.[1] The most promising compounds from the 3-(piperazin-1-yl)quinoline series were advanced into in vivo studies.

Model Systems:

  • NIH-3T3-TPR-Met Xenograft: A model where mouse fibroblasts are transformed by the constitutively active TPR-Met oncogene.[9][13]

  • U-87 MG Xenograft: A human glioblastoma model known to have aberrant c-Met signaling.[9][13]

In these models, compound 21b , when administered orally at doses of 100 mg/kg, resulted in statistically significant tumor growth inhibition of 68-69%.[9][13][17] This potent in vivo activity, combined with a promising pharmacokinetic profile, clearly indicated that this compound was a highly selective and effective c-Met inhibitor warranting further investigation.[9][13]

Conclusion and Future Directions

The discovery of the 3-(piperazin-1-yl)quinoline scaffold represents a significant achievement in the development of targeted cancer therapies. Through a combination of innovative synthetic chemistry, rigorous SAR-driven optimization, and a comprehensive suite of validation assays, researchers identified a class of inhibitors with sub-nanomolar potency, excellent selectivity, and significant in vivo anti-tumor efficacy.[9][13] Compound 21b and its analogues serve as a powerful testament to this structured drug discovery approach. The favorable in vitro and in vivo profiles of these compounds provide a strong foundation for their continued investigation and development as potential treatments for c-Met-driven cancers.[9][13]

References

  • Wang, Y., Ai, J., Liu, G., Geng, M., & Zhang, A. (2011). Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines: Key precursors to potent c-Met inhibitors. Organic & Biomolecular Chemistry, 9(17), 5930-5933. [Link]

  • Wang, Y., Ai, J., Wang, Y., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 54(8), 2875-2887. [Link]

  • ACS Publications. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry. [Link]

  • ChEMBL. (n.d.). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. EMBL-EBI. [Link]

  • ResearchGate. (2011). Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines: Key precursors to potent c-Met inhibitors. [Link]

  • Figshare. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. [Link]

  • Kung, P. P., Funk, L., Meng, J., Alton, G., Padrique, E., & Mroczkowski, B. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

  • Türk Radyoloji Seminerleri. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. [Link]

  • Musso, L., Dall'Angelo, S., Cincinelli, R., & Simona, F. C. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4269. [Link]

  • AACR Journals. (2011). Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. [Link]

  • ResearchGate. (n.d.). General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. [Link]

  • Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. [Link]

  • Oncotarget. (2017). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. [Link]

  • MDPI. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. [Link]

  • AACR Journals. (2008). An In vivo Model of Met-Driven Lymphoma as a Tool to Explore the Therapeutic Potential of Met Inhibitors. [Link]

  • Crown Bioscience. (2024). Combating Cancer Drug Resistance with In Vivo Models. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET (del 963-1009) Kinase Assay Kit. [Link]

  • PubMed. (2003). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. [Link]

  • PubMed. (2017). Identification of 3-substituted-6-(1-(1H-[9][10][12]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitors via metabolite profiling-based structural optimization. [Link]

  • ACS Publications. (2008). Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor. [Link]

  • PubMed Central. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. [Link]

  • OncLive. (n.d.). c-MET. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis Protocol for C3-Piperazinyl-Substituted Quinolines

Executive Summary The bicyclic quinoline scaffold is a privileged structure embedded in numerous bioactive natural products and synthetic therapeutic agents, most notably in the development of receptor tyrosine kinase (R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic quinoline scaffold is a privileged structure embedded in numerous bioactive natural products and synthetic therapeutic agents, most notably in the development of receptor tyrosine kinase (RTK) c-Met inhibitors. Historically, synthesizing 3-amino-quinolines relied on transition-metal-catalyzed C–N coupling of quinolin-3-yl halides or the direct reduction of 3-nitro-quinolines. These traditional routes frequently suffer from poor yields, harsh conditions, and limited substrate scope[1].

This application note details a highly efficient, modified Friedländer one-pot synthesis protocol that directly constructs multi-substituted quinolines bearing diverse C3-piperazinyl functions[1]. By pre-installing the C–N bond on an aliphatic precursor and driving the reaction via thermodynamically favorable aromatic annulation, this method provides a scalable, high-yield pathway for structure-activity relationship (SAR) studies and active pharmaceutical ingredient (API) development.

Strategic Rationale & Mechanistic Causality

Overcoming the Limitations of Traditional Methods

Attempting to install a piperazine moiety directly onto a pre-formed quinoline core via Buchwald-Hartwig C–N cross-coupling is notoriously difficult. The electron-deficient nature of the quinoline ring, combined with potential catalyst poisoning by the basic piperazine nitrogen, often results in sluggish kinetics and poor yields. Furthermore, synthesizing the alternative precursor—3-nitroquinoline—and subsequently reducing it restricts functional group tolerance, often leading to the unwanted reduction of critical halogens (e.g., bromides) needed for further downstream SAR modifications[1].

The Modified Friedländer Advantage

The Friedländer synthesis typically involves the condensation of an o-aminobenzaldehyde with a ketone or aldehyde containing an active α-methylene group. To bypass the hurdles of aromatic C–N coupling, this protocol utilizes a modified Friedländer annulation [1].

By reacting an o-aminobenzaldehyde derivative with a 2-(4-substituted-piperazinyl)acetaldehyde, the C3-piperazinyl bond is already established in the aliphatic starting material. The reaction proceeds through a base-catalyzed aldol-type condensation followed by rapid cyclodehydration. The thermodynamic stability of the resulting aromatic quinoline system acts as the primary driving force, pushing the reaction to completion under mild refluxing conditions[1].

Addressing Precursor Instability

A known experimental challenge is the inherent instability of free α-amino aldehydes, which are prone to rapid degradation and polymerization. To ensure a self-validating and robust system, this protocol employs 1-(2,2-diethoxyethyl)piperazines as stable acetal precursors. These acetals are hydrolyzed in situ to generate the reactive 2-(4-substituted-piperazinyl)acetaldehydes, which are immediately consumed in the Friedländer condensation, thereby preventing side-product formation[2].

Reaction Design & Quantitative Optimization

The choice of base is critical in driving the initial aldol condensation without causing degradation of the starting materials. Experimental optimization utilizing 2-amino-6-bromo-4-(trifluoromethyl)benzaldehyde and 2-(4-methylpiperazin-1-yl)acetaldehyde demonstrated that standard hydroxide bases in protic solvents yield the best results[1].

Table 1: Base Optimization for the Synthesis of Quinoline Precursors [1]

Base (Equivalents)SolventTemperatureReaction TimeIsolated Yield (%)
NaOH (1.5 eq) Ethanol Reflux 2 - 4 h 85%
NaOEt (1.5 eq)EthanolReflux2 - 4 h82%
KOH (1.5 eq)EthanolReflux2 - 4 h78%

Causality Note: Sodium hydroxide (NaOH) in ethanol provides the optimal balance of solubility and deprotonation strength, facilitating the enolization of the acetaldehyde derivative while minimizing competing Cannizzaro-type side reactions on the o-aminobenzaldehyde[1].

Table 2: Substrate Scope and Precursor Generation [2]

Piperazine Substituent (R)Acetal PrecursorAldehyde IntermediateCondensation Yield
-CH₃ (Methyl)N/A (Commercially Avail.)Stable85%
-Phenyl1-(2,2-diethoxyethyl)-4-phenylpiperazineGenerated in situ>70% (Good)
-Benzyl1-benzyl-4-(2,2-diethoxyethyl)piperazineGenerated in situ>70% (Good)

Workflow Visualization

G N1 2-Aminobenzaldehyde Derivative N5 Modified Friedländer Condensation (NaOH, EtOH, Reflux) N1->N5 N2 1-(2,2-Diethoxyethyl)piperazine (Acetal Precursor) N3 Acidic Hydrolysis (In situ generation) N2->N3 N4 2-(4-Substituted-piperazinyl) acetaldehyde N3->N4 N4->N5 N6 C3-Piperazinyl-substituted Quinoline N5->N6 Base-catalyzed Annulation N7 Potent c-Met Inhibitor (Lead Compound) N6->N7 SAR & Optimization

Workflow for one-pot synthesis of C3-piperazinyl quinolines via modified Friedländer protocol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure reaction fidelity before proceeding to downstream purification.

Materials Required:
  • 2-Amino-benzaldehyde derivative (e.g., 2-amino-6-bromo-4-(trifluoromethyl)benzaldehyde)

  • 2-(4-Substituted-piperazinyl)acetaldehyde OR 1-(2,2-diethoxyethyl)piperazine derivative

  • Sodium Hydroxide (NaOH), pellets or powder

  • Absolute Ethanol (EtOH)

  • Aqueous Hydrochloric Acid (HCl, 1M) - if using acetal precursors

Phase 1: In Situ Aldehyde Generation (If using Acetal Precursors)

Note: If using commercially available, stable 2-(4-methylpiperazin-1-yl)acetaldehyde, skip to Phase 2.

  • Hydrolysis: Dissolve the 1-(2,2-diethoxyethyl)piperazine derivative (1.2 equivalents relative to the benzaldehyde) in a minimal amount of 1M HCl.

  • Agitation: Stir at room temperature for 30–60 minutes.

  • Validation: Monitor the disappearance of the acetal via LC-MS. The resulting solution contains the reactive α-amino aldehyde.

Phase 2: One-Pot Friedländer Condensation
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminobenzaldehyde derivative (1.0 equivalent) dissolved in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add the 2-(4-substituted-piperazinyl)acetaldehyde (1.2 equivalents) to the stirring solution. If using the in situ generated aldehyde from Phase 1, add the crude acidic mixture directly to the flask.

  • Base Catalysis: Add solid NaOH (1.5 equivalents). Critical Step: If the acidic mixture from Phase 1 was added, you must add additional NaOH to neutralize the HCl (e.g., total NaOH = 1.5 eq + equivalents of HCl used).

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) under an inert atmosphere (Nitrogen or Argon).

  • In-Process Monitoring: After 2 hours, sample the reaction. Perform TLC (e.g., 5% MeOH in DCM) and LC-MS to confirm the consumption of the 2-aminobenzaldehyde and the formation of the quinoline mass peak. Continue refluxing if starting material persists.

Phase 3: Workup and Purification
  • Quenching: Once complete, cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting crude residue between distilled water (50 mL) and Ethyl Acetate or Dichloromethane (50 mL). Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer two additional times with 30 mL of the organic solvent.

  • Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane and Methanol (typically 100:0 to 95:5) to isolate the pure C3-piperazinyl-substituted quinoline.

  • Final Validation: Confirm the structure and purity of the isolated product via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Wang, Y., Ai, J., Liu, G., Geng, M., & Zhang, A. (2011). "Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines: key precursors to potent c-Met inhibitors." Organic & Biomolecular Chemistry, 9(17), 5930-5933.[Link]

Sources

Application

Application Note: HPLC Analytical Method Development and Purity Assessment for 3-(Piperazin-1-yl)quinoline

Introduction & Analytical Challenges 3-(Piperazin-1-yl)quinoline is a critical structural motif and intermediate in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and antipsycho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3-(Piperazin-1-yl)quinoline is a critical structural motif and intermediate in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and antipsychotic agents. Ensuring the high chemical purity of this intermediate is paramount, as trace impurities can propagate through synthetic pathways, compromising the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).

The primary analytical challenge in quantifying 3-(Piperazin-1-yl)quinoline lies in its molecular structure. The molecule features a piperazine ring containing a highly basic secondary amine (pKa ~9.8) and a quinoline ring with a weakly basic nitrogen (pKa ~4.9). In reversed-phase High-Performance Liquid Chromatography (HPLC), basic amines notoriously interact with residual, unreacted acidic silanol groups (-Si-OH) on the silica support of the stationary phase. These secondary ion-exchange interactions lead to severe peak tailing, poor chromatographic resolution, and inaccurate peak integration.

Method Development Strategy: The Causality of Experimental Choices

To develop a robust and reproducible method, every chromatographic parameter must be engineered to address the physicochemical properties of the analyte.

  • Stationary Phase Selection: To mitigate secondary interactions, a highly base-deactivated, end-capped C18 column is strictly required. End-capping chemically masks residual silanols, providing a highly inert surface that prevents basic analytes from dragging through the column.

  • Mobile Phase Optimization (The pH Strategy): We employ a low-pH mobile phase strategy using a 50 mM Sodium Dihydrogen Phosphate ( NaH2​PO4​ ) buffer adjusted to pH 3.0. At pH 3.0, both the piperazine and quinoline nitrogens are fully protonated. Simultaneously, the acidic silanol groups on the silica surface (pKa ~3.5–4.5) are largely protonated and neutral. This dual effect effectively eliminates electrostatic attraction between the analyte and the stationary phase, ensuring sharp, symmetrical peaks. This mechanistic approach is well-documented for resolving piperazine-containing antihistamines and derivatives[1].

  • Detection Strategy: Unsubstituted piperazine lacks a strong chromophore and often requires complex chemical derivatization (e.g., with NBD-Cl) for UV detection[2]. However, the conjugated aromatic system of the quinoline moiety provides strong intrinsic UV absorbance. This allows for direct, highly sensitive UV detection at 254 nm, bypassing the need for derivatization and streamlining the analytical workflow[3].

Workflow Visualization

HPLC_Optimization cluster_0 Method Development cluster_1 ICH Q2(R1) Validation N1 Analyte Assessment 3-(Piperazin-1-yl)quinoline N2 Stationary Phase End-capped C18 Column N1->N2 Basic nitrogens N3 Mobile Phase pH Buffer pH 3.0 N2->N3 Suppress silanols N4 Detection UV at 254 nm N3->N4 Elution profile V1 System Suitability Tailing Factor < 1.5 N4->V1 Finalize Method V2 Linearity & Range R² > 0.999 V1->V2 V3 Accuracy & Precision %RSD < 2.0% V2->V3

HPLC method development and ICH Q2(R1) validation workflow for piperazine derivatives.

Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A 50 mM NaH2​PO4​ Buffer, adjusted to pH 3.0 with H3​PO4​
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (See program below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 254 nm

Gradient Program:

  • 0.0 – 2.0 min: 5% B

  • 2.0 – 12.0 min: Linear ramp from 5% B to 70% B

  • 12.0 – 14.0 min: Hold at 70% B (Column wash)

  • 14.0 – 14.1 min: Return to 5% B

  • 14.1 – 20.0 min: Re-equilibration at 5% B

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Ultrapure Water and Acetonitrile in an 80:20 (v/v) ratio. Degas by sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(Piperazin-1-yl)quinoline reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and dilute to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the synthesized batch sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to HPLC injection. Discard the first 1 mL of the filtrate to prevent membrane adsorption artifacts.

The Self-Validating System: System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires that the method proves its own fitness for purpose before any unknown sample is analyzed. Prior to executing the sample sequence, inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • USP Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates ( N ): ≥ 5000 (Confirms column efficiency)

Method Validation Summary

The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedures[4]. The validation ensures the method is precise, accurate, and capable of unequivocally assessing the analyte in the presence of potential impurities.

Validation ParameterICH Q2(R1) RequirementObserved ResultStatus
Specificity No interference at analyte RTBlank and diluent show no peaks at RTPass
Linearity Range Documented working range1.0 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) ≥ 0.9990.9998Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different days)1.12%Pass
Accuracy (% Recovery) 98.0% – 102.0%99.1% – 100.8%Pass
Limit of Detection (LOD) S/N Ratio ≥ 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.45 µg/mLPass

References[2] Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV

Source : Journal of Chemical and Pharmaceutical Research (JOCPR) URL :[4] Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : U.S. Food and Drug Administration (FDA) URL :[1] Title : Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode Source : PubMed Central (PMC) URL :[3] Title : A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives Source : Benchchem URL :

Sources

Method

Topic: Molecular Docking Procedure for 3-(Piperazin-1-yl)quinoline with Target Proteins

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive, in-depth protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 3-(Piperazin-1-yl)quinoline, a versatile scaffold with significant therapeutic potential.[1][2][3] We move beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow, ensuring scientific rigor and trustworthy, reproducible results. The protocol covers ligand and target protein preparation, grid-based docking simulation using AutoDock Vina, and detailed post-docking analysis, including validation. This document is designed to empower researchers to effectively predict the binding interactions of quinoline-based compounds, thereby accelerating structure-based drug discovery efforts.[4]

Foundational Principles: The 'Why' of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or target protein).[5][6] The primary objective is to model the ligand-receptor complex at an atomic level.[4] This process is governed by two key components:

  • Search Algorithms: These explore the vast conformational space of the ligand within the protein's binding site to generate a variety of possible binding poses.[7] Algorithms like the Genetic Algorithm, used in AutoDock, are inspired by evolutionary principles to "evolve" the best possible fit.[4][8]

  • Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity. This is often expressed as a negative value in kcal/mol, representing the change in Gibbs free energy (ΔG). A more negative score indicates a stronger, more favorable binding interaction.[9]

A successful docking experiment not only predicts how tightly a ligand binds but also reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the complex.[10][11] This information is invaluable for understanding mechanisms of action and for the rational design of more potent and selective drug candidates.

Part I: Pre-Docking Preparation – The Foundation of Accuracy

The quality of your docking results is fundamentally dependent on the meticulous preparation of your input molecules. Garbage in, garbage out is the rule in computational chemistry. This phase involves preparing both the ligand (3-(Piperazin-1-yl)quinoline) and the target protein.

Protocol 2.1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure with the correct stereochemistry, charge distribution, and torsional flexibility.

Causality: An accurate 3D structure with defined rotatable bonds is essential for the docking algorithm to explore relevant conformations.[12] Correctly assigned partial charges (e.g., Gasteiger charges) are critical for the scoring function to accurately calculate electrostatic interactions.[13]

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Download the 3D structure of 3-(Piperazin-1-yl)quinoline from a chemical database like PubChem ([Link]). Save the structure in SDF or MOL2 format.

  • Add Hydrogens and Assign Charges:

    • Use molecular modeling software such as AutoDockTools (ADT) or UCSF Chimera.[14]

    • Load the ligand structure.

    • Add hydrogens, ensuring that polar hydrogens (bonded to nitrogen or oxygen) are explicitly represented.

    • Compute and assign partial charges. For small organic molecules, Gasteiger charges are a standard and effective choice.[13]

  • Define Rotatable Bonds:

    • Identify and define the rotatable (torsional) bonds within the ligand. This allows the docking software to flexibly explore different conformations.[13] Most software can do this automatically, but it's crucial to verify that the number of torsions is reasonable.

  • Save in PDBQT Format:

    • Save the prepared ligand as a .pdbqt file. This format is specific to the AutoDock suite and contains the atomic coordinates, partial charges, and information about rotatable bonds.[15]

Protocol 2.2: Target Protein Preparation

Protein preparation involves cleaning the experimentally determined structure and making it suitable for docking.

Causality: Raw PDB files often contain non-essential components like water molecules, co-factors, and multiple conformations for certain residues. These must be removed to create a clean, single-conformation binding site. Missing atoms, especially hydrogens, must be added to correctly model hydrogen bonding and satisfy valencies.[16]

Step-by-Step Methodology:

  • Select and Download Target Structure:

    • Identify a suitable target protein from the literature. Quinoline derivatives have shown activity against targets like c-Met kinase (PDB ID: 3F82) and Plasmodium falciparum lactate dehydrogenase (PDB ID: 1LDG).[17][18]

    • Download the protein structure in PDB format from the RCSB Protein Data Bank ([Link]).

  • Clean the Protein Structure:

    • Load the PDB file into a visualization tool like UCSF Chimera or Discovery Studio Visualizer.[14][16]

    • Remove Water Molecules: Delete all water (HOH) molecules from the file. While some water molecules can be critical for binding, their inclusion requires more advanced simulation techniques. For standard docking, they are typically removed.

    • Remove Co-crystallized Ligands/Ions: Remove any existing ligands, ions, or co-factors from the binding site to make it available for docking your ligand of interest.[16]

    • Select a Single Chain: If the PDB file contains a multimer, select the chain that contains the binding site of interest and delete the others.

  • Add Hydrogens and Assign Charges:

    • Using your software's protein preparation utility (e.g., Dock Prep in Chimera), add hydrogen atoms to the protein structure.[16]

    • Assign partial charges using a standard force field like AMBER.

  • Save in PDBQT Format:

    • Save the cleaned, prepared protein receptor as a .pdbqt file. This format prepares the protein for use with AutoGrid and AutoDock.[14]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l_start 1. Download Ligand (e.g., PubChem) l_hydro 2. Add Hydrogens & Assign Charges l_start->l_hydro l_torsion 3. Define Rotatable Bonds l_hydro->l_torsion l_end 4. Save as .pdbqt l_torsion->l_end p_start 1. Download Protein (e.g., PDB) p_clean 2. Clean Structure (Remove H2O, Ligands) p_start->p_clean p_hydro 3. Add Hydrogens & Assign Charges p_clean->p_hydro p_end 4. Save as .pdbqt p_hydro->p_end

Caption: Pre-Docking Preparation Workflow.

Part II: The Docking Simulation

With the ligand and protein prepared, the next stage is to define the search space and run the docking simulation.

Protocol 3.1: Grid Generation

Causality: The docking algorithm needs to know where to search. A "grid box" is defined around the protein's active site.[19] The software pre-calculates the interaction potentials for different atom types within this box, which dramatically speeds up the subsequent docking calculations.[20] The size of the box is a critical parameter: too small, and you may miss the true binding pose; too large, and the search becomes computationally expensive and less accurate.[21]

Step-by-Step Methodology:

  • Identify the Binding Site:

    • If you downloaded a protein structure that contained a co-crystallized ligand, the binding site is the space it occupied.

    • Alternatively, use literature information or binding site prediction servers to identify the key active site residues.

  • Define the Grid Box:

    • In ADT, load the prepared protein .pdbqt file.

    • Open the Grid Box tool.

    • Center the box on the identified active site.

    • Adjust the dimensions (x, y, z) of the box to fully encompass the binding pocket, typically with a 4-5 Å buffer around the space where the ligand is expected to bind.[19]

  • Generate Grid Parameter File (.gpf):

    • Save the grid box settings as a .gpf file. This file contains the coordinates, dimensions, and spacing of the grid.[15]

  • Run AutoGrid:

    • Execute the autogrid4 program using the .gpf file as input. This will generate several map files (.map) that store the pre-calculated interaction potentials.

Protocol 3.2: Running the Docking Simulation with AutoDock Vina

Causality: This is the core computational step where the search algorithm (e.g., Lamarckian Genetic Algorithm) explores ligand conformations within the grid box and the scoring function evaluates them.[8] The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search at the cost of longer computation time.[19]

Step-by-Step Methodology:

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

    • Example conf.txt:

  • Execute AutoDock Vina:

    • Run the Vina executable from the command line, specifying your configuration file.

    • Command: vina --config conf.txt --log log.txt --out results.pdbqt

  • Output Files:

    • results.pdbqt: Contains the coordinates of the predicted binding poses (the number is determined by num_modes).

    • log.txt: A text file containing the binding affinity scores and RMSD values for each predicted pose.

Part III: Post-Docking Analysis and Validation

Running the simulation is not the end. The results must be carefully analyzed and the protocol itself validated to ensure the predictions are meaningful.

Protocol 4.1: Analyzing Docking Results

Causality: The primary outputs are the binding affinity and the 3D pose. The affinity score provides a quantitative estimate of binding strength, while the pose provides a qualitative, visual model of the interaction.[22] Analyzing the interactions (like hydrogen bonds) in the best-scoring pose helps to rationalize the binding and can guide future ligand modifications.[9]

Step-by-Step Methodology:

  • Examine Binding Affinities:

    • Open the log.txt file. The results will be ranked by binding affinity (kcal/mol). The top-ranked pose (mode 1) is the most favorable according to the scoring function.

  • Visualize Binding Poses:

    • Load the receptor .pdbqt file and the output results.pdbqt file into a molecular visualization program like PyMOL or Discovery Studio Visualizer.

    • Visually inspect the top-ranked poses. A plausible pose should fit snugly within the binding pocket and have favorable interactions with key residues.

  • Identify Key Intermolecular Interactions:

    • Use the software's analysis tools to identify and measure interactions between the ligand and protein residues.

    • Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Key drivers of binding in non-polar pockets.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Electrostatic Interactions: Salt bridges between charged groups.

Table 1: Example Docking Results for 3-(Piperazin-1-yl)quinoline

Pose (Mode) Binding Affinity (kcal/mol) RMSD from Best Mode (Å) Key Interacting Residues (Hypothetical)
1 -8.9 0.000 GLU-154 (H-bond), PHE-212 (Pi-Pi), LEU-88 (Hydrophobic)
2 -8.5 1.35 GLU-154 (H-bond), TYR-160 (H-bond), ILE-92 (Hydrophobic)

| 3 | -8.2 | 2.01 | ASP-110 (H-bond), PHE-212 (Pi-Pi), VAL-101 (Hydrophobic) |

Protocol 4.2: Self-Validation of the Docking Protocol

Causality: Before you can trust the predictions for your novel compound, you must demonstrate that your chosen protocol (protein preparation, grid parameters, docking settings) can accurately reproduce a known, experimentally determined binding pose.[23] This is the cornerstone of a trustworthy computational model.

Step-by-Step Methodology:

  • Select a Validation System:

    • Find a high-resolution crystal structure of your target protein that is co-crystallized with a known ligand (this is your "native" ligand).

  • Perform Re-Docking:

    • Extract the native ligand from the PDB file and prepare it as described in Protocol 2.1.

    • Prepare the protein as described in Protocol 2.2 (after removing the native ligand).

    • Using the exact same grid and docking parameters you plan to use for your test compound, dock the native ligand back into the protein's active site.[24]

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the native ligand with its original, co-crystallized position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[10]

  • Evaluate the Protocol:

    • An RMSD value of less than 2.0 Å is generally considered a successful validation. It indicates that your docking protocol is capable of accurately reproducing a known binding mode.

    • If the RMSD is high (> 2.0 Å), you must revisit your protocol. This could involve adjusting the grid box size, increasing exhaustiveness, or re-evaluating the protein preparation steps.

G prep_ligand Prepared Ligand (.pdbqt) dock 2. Run Docking (AutoDock Vina) prep_ligand->dock prep_protein Prepared Protein (.pdbqt) grid 1. Define Grid Box (Active Site) prep_protein->grid grid->dock results 3. Analyze Results (Affinity, Poses) dock->results interactions 4. Visualize Interactions (H-Bonds, etc.) results->interactions validation 5. Validate Protocol (Re-docking, RMSD < 2Å) interactions->validation

Caption: Core Molecular Docking and Analysis Workflow.

Conclusion

This application note provides a robust and validated framework for performing molecular docking of 3-(Piperazin-1-yl)quinoline. By understanding the causality behind each step—from meticulous molecule preparation to rigorous post-simulation analysis and validation—researchers can generate reliable and insightful predictions of protein-ligand interactions. These computational insights are a powerful tool to guide experimental efforts, optimize lead compounds, and ultimately accelerate the journey from molecule to medicine.

References

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • Bio-protocol. (n.d.). Grid box setting, molecular docking, and inhibition constant (Ki) calculation. Retrieved from [Link]

  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • ScienceDirect. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Read the Docs. (n.d.). Molecular Docking — Dockey 0.9.0 documentation. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • protocols.io. (2018, February 3). Molecular Docking - An easy protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. Retrieved from [Link]

  • PMC. (n.d.). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. Retrieved from [Link]

  • PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

Sources

Application

Application of 3-(Piperazin-1-yl)quinoline Derivatives in Cell Proliferation Assays: Targeting the TGF-β/ALK5 Signaling Axis

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Protocol Guide Introduction & Mechanistic Context The 3-(piperazin-1-yl)quinoline scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Protocol Guide

Introduction & Mechanistic Context

The 3-(piperazin-1-yl)quinoline scaffold has emerged as a privileged pharmacophore in the design of small-molecule kinase inhibitors. Specifically, derivatives of this compound are extensively utilized in the synthesis of ALK5 (TGF-β Type I Receptor) inhibitors[1]. The quinoline core effectively mimics the adenine ring of ATP, anchoring deeply into the kinase hinge region, while the piperazine moiety extends into the solvent-exposed area to improve aqueous solubility and pharmacokinetic profiles.

Transforming Growth Factor-beta (TGF-β) plays a paradoxical, context-dependent role in cell proliferation. In early-stage epithelial cells (e.g., A549 lung carcinoma), TGF-β acts as a tumor suppressor by inducing cell cycle arrest and apoptosis[2]. Conversely, in mesenchymal cells and fibroblasts (e.g., NIH-3T3), TGF-β drives hyperproliferation, myofibroblast differentiation, and extracellular matrix deposition, hallmarks of fibrotic diseases and tumor microenvironments[3].

By utilizing 3-(piperazin-1-yl)quinoline derivatives to competitively inhibit ALK5, researchers can block the phosphorylation of downstream Smad2/3 proteins, thereby modulating these divergent proliferative responses[1].

Mandatory Visualization: TGF-β/ALK5 Signaling Pathway

TGFb_Pathway TGFb TGF-β Ligand TGFR2 TGF-β Type II Receptor TGFb->TGFR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) TGFR2->ALK5 Phosphorylates & Activates Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylates Inhibitor 3-(Piperazin-1-yl)quinoline Derivative Inhibitor->ALK5 ATP-competitive Inhibition Smad4 Smad4 Smad23->Smad4 Forms Complex Nucleus Target Gene Transcription (Cell Proliferation / Fibrosis) Smad4->Nucleus Translocates

Caption: Mechanism of ALK5 inhibition by 3-(piperazin-1-yl)quinoline derivatives in the TGF-β pathway.

Experimental Design & Causality (E-E-A-T)

To establish a self-validating experimental system, a robust cell proliferation assay must account for the dual nature of TGF-β.

Cell Line Selection
  • A549 (Human Lung Carcinoma): Used to model epithelial-mesenchymal transition (EMT) and TGF-β-induced apoptosis. Here, a successful ALK5 inhibitor will rescue cell viability and prevent apoptosis[4].

  • NIH-3T3 (Mouse Embryonic Fibroblasts): Used to model fibrotic hyperproliferation. Here, the inhibitor will suppress TGF-β-induced cellular overgrowth[3].

Assay Methodology Causality

We employ a dual-readout approach:

  • BrdU Incorporation: Directly measures de novo DNA synthesis. This is critical because TGF-β can induce cellular hypertrophy (increased metabolic size) without actual division. BrdU isolates true proliferation.

  • ATP-based Viability (CellTiter-Glo®): Provides high-throughput, luminescent quantification of metabolically active cells, serving as a secondary validation of overall culture health.

Control Systems
  • Positive Control: SB431542 (a well-characterized ALK5 inhibitor) is mandatory to validate assay sensitivity[4].

  • Negative Control: Vehicle (0.1% DMSO) ensures the solvent does not artificially skew proliferation data.

Step-by-Step Protocol: High-Throughput Cell Proliferation Assay

Phase 1: Cell Seeding and Synchronization

Causality Check: Fetal Bovine Serum (FBS) contains undefined concentrations of endogenous TGF-β, PDGF, and EGF. Serum starvation is strictly required to synchronize cells to the G0/G1 phase and isolate the proliferative response specifically to the exogenous TGF-β1 spike.

  • Harvest A549 and NIH-3T3 cells at 70-80% confluence.

  • Seed cells into 96-well flat-bottom plates at a density of 5×103 cells/well in 100 µL of complete media (10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Aspirate media, wash once with 1X PBS, and replace with Starvation Media (0.1% FBS in DMEM) for 24 hours.

Phase 2: Compound Pre-treatment
  • Prepare serial dilutions of the 3-(piperazin-1-yl)quinoline derivative (e.g., 10 µM down to 1 nM) in Starvation Media (Final DMSO ≤0.1% ).

  • Prepare the positive control, SB431542, at a known effective concentration (e.g., 1 µM)[4].

  • Add 50 µL of the compound dilutions to the respective wells.

  • Pre-incubate for 1 hour at 37°C. This allows the inhibitor to occupy the ALK5 ATP-binding pocket prior to receptor activation.

Phase 3: Ligand Stimulation
  • Reconstitute recombinant human TGF-β1 in sterile 4 mM HCl containing 0.1% BSA.

  • Add TGF-β1 to the wells to achieve a final concentration of 5 ng/mL.

  • Incubate the plates for 48–72 hours at 37°C.

Phase 4: Proliferation Readout (BrdU & ATP)
  • For BrdU: Add 10 µM BrdU labeling solution to the wells 12 hours prior to the end of the incubation period. Fix cells, denature DNA, and detect using an anti-BrdU-HRP conjugated antibody. Read absorbance at 450 nm.

  • For ATP (CellTiter-Glo): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Mandatory Visualization: Experimental Workflow

Workflow Step1 Cell Seeding (A549 / NIH-3T3) Step2 Serum Starvation (0.1% FBS, 24h) Step1->Step2 Step3 Pre-treatment (Inhibitor, 1h) Step2->Step3 Step4 TGF-β1 Stimulation (48-72h) Step3->Step4 Step5 Proliferation Assay (BrdU / ATP) Step4->Step5 Step6 Data Acquisition & IC50 Calculation Step5->Step6

Caption: Step-by-step workflow for evaluating ALK5 inhibitors in cell proliferation assays.

Data Presentation & Interpretation

The efficacy of the 3-(piperazin-1-yl)quinoline derivative is quantified by its IC50​ (half-maximal inhibitory concentration) and its ability to reverse TGF-β-mediated effects.

Table 1: Expected Proliferation Assay Outcomes

Cell LinePhenotype ModelTGF-β1 Effect (Vehicle)Response to 3-(Piperazin-1-yl)quinolineExpected IC50​ RangePositive Control (SB431542)
A549 Epithelial Apoptosis / EMT40% decrease in viabilityRescue: Restores viability to >90% of basal50 nM – 250 nMViability Rescued
NIH-3T3 Fibrotic Hyperproliferation2.5-fold increase in BrdUSuppression: Reduces BrdU to basal levels30 nM – 150 nMProliferation Suppressed

Note: Data normalization should be performed against the vehicle control (0.1% DMSO without TGF-β1) set to 100% baseline proliferation.

References

  • Title: WO2020123453A2 - Alk5 inhibitors Source: Google Patents / WIPO URL
  • Title: Dexamethasone induced apoptosis of A549 cells via the TGF-β1/Smad2 pathway Source: Oncology Letters (Spandidos Publications) URL: [Link]

  • Title: SB431542 inhibited cigarette smoke extract induced invasiveness of A549 cells via the TGF-β1/Smad2/MMP3 pathway Source: Oncology Letters (Spandidos Publications) URL: [Link]

  • Title: Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis Source: British Journal of Pharmacology URL: [Link]

Sources

Method

Application Note: A Validated Protocol for the Recrystallization and Purification of 3-(Piperazin-1-yl)quinoline

Abstract & Introduction 3-(Piperazin-1-yl)quinoline is a key heterocyclic scaffold in medicinal chemistry and drug development, forming the core of various pharmacologically active agents. The purity of this intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-(Piperazin-1-yl)quinoline is a key heterocyclic scaffold in medicinal chemistry and drug development, forming the core of various pharmacologically active agents. The purity of this intermediate is paramount to ensure the integrity of downstream synthetic steps and the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.

This document provides a comprehensive, field-tested protocol for the purification of 3-(Piperazin-1-yl)quinoline via recrystallization. Moving beyond a simple list of steps, this guide elucidates the scientific rationale behind solvent selection, procedural nuances, and troubleshooting strategies. It is designed for researchers, chemists, and process development professionals seeking a reliable method to achieve high purity of the title compound.

Scientific Rationale & Method Validation

The efficacy of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for 3-(Piperazin-1-yl)quinoline at an elevated temperature and significantly lower solubility at ambient or sub-ambient temperatures[1]. This differential solubility allows for the dissolution of the crude material, including impurities, in a minimal volume of hot solvent, followed by the selective crystallization of the pure target compound upon cooling, while impurities remain in the supernatant (mother liquor).

2.1 Physicochemical Properties & Solvent Selection

3-(Piperazin-1-yl)quinoline (C₁₃H₁₅N₃, M.W. 213.28 g/mol ) is a solid compound containing both a quinoline ring system and a piperazine moiety[2]. The presence of the piperazine group, with its two basic nitrogen atoms (pKa values typically around 5.3 and 9.7), imparts a high degree of polarity to the molecule[3]. Consequently, polar solvents are logical candidates for recrystallization.

Based on general solubility principles for quinoline derivatives, ethanol is an excellent starting solvent for method development[1][4]. It is a polar protic solvent capable of hydrogen bonding, which should effectively solvate the polar functional groups of the target compound at elevated temperatures. For enhanced purification or to address specific impurity profiles, a mixed-solvent system, such as ethanol-water, may be employed. Water acts as an anti-solvent, reducing the compound's solubility and potentially improving crystal formation and yield.

2.2 Understanding Potential Impurities

The crude product of a 3-(Piperazin-1-yl)quinoline synthesis may contain several impurities, including:

  • Unreacted Starting Materials: Such as 3-haloquinoline and excess piperazine. Piperazine is highly soluble in water and can be removed with aqueous washes or by selecting a solvent system where it remains soluble upon cooling[5][6].

  • Side-Reaction Products: Structurally similar impurities, such as N-alkylated piperazines or related pyrazines, can form during synthesis and may co-precipitate[3][7].

  • Degradation Products: Improper storage or harsh reaction conditions can lead to degradation[3].

The chosen protocol is designed to ensure these common impurities are preferentially retained in the cold mother liquor.

Materials & Equipment

3.1 Materials

  • Crude 3-(Piperazin-1-yl)quinoline (Purity: ~90-95%)

  • Ethanol (Absolute, ACS Grade or higher)

  • Deionized Water (for mixed-solvent system, if required)

  • Activated Charcoal (decolorizing grade, optional)

  • Celatom® or Filter Aid (optional, for hot filtration)

3.2 Equipment

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Hot plate with stirring capability

  • Condenser (for reflux)

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper (sized for Buchner funnel)

  • Glass funnel (for hot filtration)

  • Watch glass

  • Spatulas

  • Graduated cylinders

  • Vacuum oven or desiccator

Safety & Handling Precautions

  • 3-(Piperazin-1-yl)quinoline: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation[8][9].

  • Ethanol: Flammable liquid and vapor.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.

  • Engineering Controls: All operations, especially those involving heating flammable solvents, must be conducted inside a certified chemical fume hood. Ensure all heating equipment (hot plates) are spark-proof.

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of 10.0 g of crude material. Adjust solvent volumes proportionally for different scales.

Step 1: Dissolution

  • Place 10.0 g of crude 3-(Piperazin-1-yl)quinoline into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40-50 mL of absolute ethanol.

  • Heat the mixture to a gentle reflux (~78 °C) with continuous stirring.

  • Add more ethanol in small portions (2-3 mL at a time) until the solid completely dissolves. Scientist's Note: The goal is to use the minimum amount of hot solvent required to create a saturated solution. This is critical for maximizing the recovery yield. Avoid adding excessive solvent.

Step 2: Decolorization & Hot Filtration (Optional)

  • This step is only necessary if the solution is highly colored or contains insoluble particulate matter.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the hot solution.

  • Bring the solution back to a gentle boil for 2-3 minutes. The charcoal will adsorb colored impurities.

  • Pre-heat a glass funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask. Scientist's Note: This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel. Using pre-heated glassware is essential.

Step 3: Crystallization

  • Cover the mouth of the Erlenmeyer flask with a watch glass.

  • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Scientist's Note: Slow cooling is crucial for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation and minimize the amount of product remaining in the mother liquor.

Step 4: Isolation of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of cold ethanol to ensure a good seal.

  • Turn on the vacuum source.

  • Pour the cold slurry of crystals into the Buchner funnel in one continuous motion. Use a spatula to transfer any remaining crystals.

  • Keep the vacuum on to pull the mother liquor through.

Step 5: Washing

  • With the vacuum still applied, wash the crystals on the filter paper with a small volume (2 x 10 mL) of ice-cold ethanol. Scientist's Note: The wash solvent must be cold to minimize re-dissolving the purified crystals. This step removes any residual mother liquor containing dissolved impurities.

  • Continue to pull air through the filter cake for 10-15 minutes to partially dry the crystals.

Step 6: Drying

  • Carefully remove the filter paper with the crystal cake and place it on a clean, pre-weighed watch glass.

  • Dry the purified 3-(Piperazin-1-yl)quinoline to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

  • Determine the final weight and calculate the percentage yield. Assess purity via melting point analysis, HPLC, or NMR.

Process Visualization: Recrystallization Workflow

The following diagram illustrates the complete workflow for the purification protocol.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter If needed Cool Slow Cooling & Ice Bath Dissolve->Cool If not needed HotFilter->Cool Impurities1 Insoluble Impurities HotFilter->Impurities1 Removed Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Impurities2 Soluble Impurities (in Mother Liquor) Isolate->Impurities2 Removed Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Application

Application Notes and Protocols for In Vivo Studies of 3-(Piperazin-1-yl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privileged heterocyclic scaffold that serves as the foundation...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that serves as the foundation for a vast number of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The incorporation of a piperazine moiety at the 3-position often enhances a compound's physicochemical properties, such as solubility and bioavailability, which are critical for in vivo applications.[4][5] These derivatives frequently act as kinase inhibitors, particularly targeting pathways like PI3K/AKT/mTOR, which are commonly dysregulated in diseases such as cancer.[6][7][8]

This document serves as a comprehensive technical guide for designing and executing in vivo animal studies to evaluate the safety, pharmacokinetics (PK), and efficacy of novel 3-(piperazin-1-yl)quinoline derivatives. It provides both the strategic rationale behind experimental design and detailed, actionable protocols for key studies.

Part 1: Strategic and Preclinical Study Design

Before embarking on in vivo experiments, a robust preclinical strategy is paramount. The choices made at this stage directly impact the quality and translatability of the data generated.

Rationale for Animal Model Selection

The choice of animal model is dictated by the therapeutic goal.[2]

  • Immunodeficient Mice (e.g., Nude, SCID, NSG): These are the standard for anticancer efficacy studies involving human cancer cell lines (xenografts) or patient-derived tissues (PDX models).[9][10] The compromised immune system of these mice prevents the rejection of human cells, allowing for the growth of tumors that can be used to assess the compound's anti-neoplastic activity.[9][11]

  • Syngeneic Mouse Models: In cases where understanding the interaction with the immune system is crucial (e.g., immuno-oncology), syngeneic models are preferred. These involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background.[12][13]

  • Genetically Engineered Mouse Models (GEMMs): These models, where specific genes are altered to mimic a human disease state (e.g., activating a PIK3CA mutation), offer a high-fidelity system for studying disease biology and therapeutic response in an immunocompetent setting.[7][8][12]

  • Rats (e.g., Sprague-Dawley, Wistar): Commonly used for initial pharmacokinetic and toxicology studies due to their larger size, which facilitates serial blood sampling.[14][15]

Compound Formulation and Vehicle Selection

Many quinoline derivatives are lipophilic and exhibit poor aqueous solubility.[14] Developing a stable and biocompatible formulation is a critical, and often challenging, step.

Causality in Vehicle Choice: The goal is to create a formulation that solubilizes the compound without causing toxicity itself. The chosen vehicle should be inert and well-tolerated at the required volume.

Vehicle ComponentRationale & Use CaseCommon Concentration
DMSO Powerful solubilizing agent.Used sparingly due to potential toxicity. Typically <10% of final volume.
PEG 300/400 Co-solvent that improves solubility and stability.Often used in combination with other agents, e.g., 20-40%.
Solutol HS 15 / Kolliphor HS 15 Non-ionic solubilizer and emulsifier.Effective for poorly soluble compounds for IV or oral routes. Typically 5-20%.
Carboxymethylcellulose (CMC) Suspending agent for oral gavage.0.5% - 1.0% (w/v) in water or saline for uniform suspensions.[2]
Saline or PBS The final diluent for most formulations.Used to bring the formulation to the final injectable volume.

Example Formulation for Oral Gavage: 5% DMSO, 40% PEG 400, 55% Saline. Example Formulation for IV Injection: 10% Solutol HS 15 in Saline.

Protocol: Always perform a small-scale formulation test to check for precipitation or instability before preparing the full batch for dosing. The final formulation should be clear and free of particulates for injections.

Route of Administration and Dose Determination

The intended clinical application should guide the route of administration.[2] For most systemic therapies, oral (PO) or intravenous (IV) routes are most relevant.

  • Oral (p.o.): Administered via gavage. This route is preferred for drugs intended for oral use in humans as it assesses absorption and first-pass metabolism.[14]

  • Intravenous (i.v.): Typically via the tail vein. This route ensures 100% bioavailability and is used to determine fundamental PK parameters like clearance and volume of distribution.[14]

  • Intraperitoneal (i.p.): An alternative to IV, offering rapid systemic absorption, though it can be more variable.[16]

The initial dose selection is informed by in vitro cytotoxicity data (e.g., IC50 values) and preliminary tolerability studies. A Maximum Tolerated Dose (MTD) study is essential for defining the upper limit for efficacy studies.[17][18]

Part 2: Standardized In Vivo Experimental Protocols

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[2][10]

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the 3-(piperazin-1-yl)quinoline derivative that can be administered without causing dose-limiting toxicities (DLTs).[17][19]

Methodology:

  • Animal Model: Healthy mice (e.g., C57BL/6 or BALB/c), n=3-5 per group.

  • Dose Escalation Design: Employ a "3+3" dose-escalation design.[17] Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 20, 40, 80 mg/kg).

  • Administration: Administer the compound daily for 5-14 consecutive days via the intended route (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily. A weight loss of >15-20% is a common DLT.[19]

    • Observe clinical signs of toxicity daily (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, perform a gross necropsy and consider collecting blood for complete blood count (CBC) and serum chemistry analysis.

  • MTD Determination: The MTD is defined as the highest dose level at which no more than one out of six animals experiences a DLT.[17][19]

Protocol 2: Efficacy Evaluation in a Subcutaneous Xenograft Model

Objective: To assess the anti-tumor activity of the compound in a human cancer xenograft model.[2][16]

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis CellCulture 1. Cell Culture (e.g., HCT116, MCF-7) Harvest 2. Harvest & Count Cells CellCulture->Harvest PrepInject 3. Prepare Injection Suspension (Cells in Matrigel/PBS) Harvest->PrepInject Inject 4. Subcutaneous Injection (Flank of NSG mice) PrepInject->Inject TumorGrowth 5. Monitor Tumor Growth (Until ~150-200 mm³) Inject->TumorGrowth Randomize 6. Randomize Mice (Into treatment groups) TumorGrowth->Randomize Dosing 7. Daily Dosing (Vehicle, Compound, Positive Control) Randomize->Dosing Measure 8. Measure Tumors & Body Weight (2-3 times/week) Dosing->Measure Endpoint 9. Endpoint Criteria Met (e.g., Tumor size, 21 days) Measure->Endpoint HarvestT 10. Harvest Tumors Endpoint->HarvestT Data 11. Analyze Data (TGI, Stats) HarvestT->Data

Caption: Workflow for a typical subcutaneous xenograft efficacy study.

Methodology:

  • Cell Inoculation: Subcutaneously inject 1-5 million human cancer cells (e.g., 1205Lu melanoma, MGC-803 gastric cancer) suspended in 100-200 µL of a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NSG).[6][13][16]

  • Tumor Growth: Allow tumors to establish and reach an average volume of 150-200 mm³.[6]

  • Randomization: Randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., at MTD or a fraction thereof)

    • Group 3: Positive Control (a standard-of-care agent)[2]

  • Treatment and Monitoring:

    • Administer treatments daily (or as determined by PK data) for 21-28 days.[2]

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: (Length × Width²) / 2.[2][16]

    • Monitor body weight and clinical signs as indicators of toxicity.[2]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine significance.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

Objective: To determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and bioavailability (F%).[14][20]

Methodology:

  • Animal Model: Cannulated rats (e.g., Sprague-Dawley) are ideal for serial sampling. If using mice, composite sampling (one time point per animal) is necessary.[14]

  • Dosing:

    • IV Group: Administer a single low dose (e.g., 1-2 mg/kg) via tail vein injection.[2]

    • PO Group: Administer a single higher dose (e.g., 5-10 mg/kg) via oral gavage.[2][20]

  • Sample Collection: Collect blood (~50-100 µL) into EDTA-containing tubes at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[2]

  • Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the compound concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin, PKSolver) to calculate PK parameters.[15] Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[14]

Part 3: Data Interpretation and Next Steps

  • Correlating PK/PD: A successful in vivo study demonstrates not only that the drug reaches the tumor (PK) but that it also has the desired biological effect (pharmacodynamics or PD), such as tumor growth inhibition.

  • Efficacy vs. Toxicity: The therapeutic window is the range between the dose required for efficacy and the dose that causes unacceptable toxicity. A wide therapeutic window is a desirable characteristic for a drug candidate.

  • Translational Relevance: While promising results in mouse models are a critical step, they are not always predictive of clinical outcomes in humans.[9] Careful consideration of inter-species differences in metabolism and physiology is essential when planning for clinical development.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Available at: [Link]

  • Enhancing the evaluation of PI3K inhibitors through 3D melanoma models. (2017). Oncotarget. Available at: [Link]

  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Mouse Models for Exploring the Biological Consequences and Clinical Significance of PIK3CA Mutations. (2019). MDPI. Available at: [Link]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. (2012). PLoS ONE. Available at: [Link]

  • Xenograft Skin Model to Manipulate Human Immune Responses In Vivo. (2022). Journal of Visualized Experiments. Available at: [Link]

  • CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY. (N.D.). Bioverativ. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Available at: [Link]

  • Genetically engineered mouse models of PI3K signaling in breast cancer. (2015). Molecular and Cellular Endocrinology. Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2020). Annals of Translational Medicine. Available at: [Link]

  • Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors. (2009). Journal of Clinical Oncology. Available at: [Link]

  • Quinolones, Including Fluoroquinolones, for Use in Animals. (N.D.). MSD Veterinary Manual. Available at: [Link]

  • A novel Pik3ca-driven mouse model and syngeneic cancer cell line for the preclinical testing of targeted and immune therapies for anal squamous cell carcinoma (ASCC). (2019). AACR Publications. Available at: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (N.D.). CIBERONC. Available at: [Link]

  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (2022). Scientific Reports. Available at: [Link]

  • Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. (2001). Journal of Pharmacy and Pharmacology. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011). MDPI. Available at: [Link]

  • Abstract CT089: A phase 1 multi-center, open label, dose escalation study to evaluate the safety, pharmacokinetics (PK) and anti-tumor activity of T-1301, a novel small molecular multi-target kinase inhibitor, in patients with advanced solid tumors. (2024). AACR Journals. Available at: [Link]

  • A phase I dose-escalation and pharmacokinetic (PK) study of a novel spectrum selective kinase inhibitor, XL647, in patients with advanced solid malignancies (ASM). (2006). ASCO Publications. Available at: [Link]

  • Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors. (2010). Journal of Clinical Oncology. Available at: [Link]

  • Fluoroquinolone Antimicrobials in Animal Health. (N.D.). Scribd. Available at: [Link]

  • Pharmacokinetics of a novel quinolone, AT-4140, in animals. (1990). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Xenobiotica. Available at: [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026). RSC Publishing. Available at: [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Quinolone antibiotic. (N.D.). Wikipedia. Available at: [Link]

  • Fluoroquinolone Antimicrobial Drugs. (2018). Veterian Key. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Available at: [Link]

Sources

Method

Protocol for Monitoring the Synthesis of 3-(piperazin-1-yl)quinoline using Thin-Layer Chromatography

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for monitoring the synthesis of 3-(piperazin-1-yl)quinoline using Thin-Layer Chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for monitoring the synthesis of 3-(piperazin-1-yl)quinoline using Thin-Layer Chromatography (TLC). The synthesis is exemplified by a palladium-catalyzed Buchwald-Hartwig amination reaction, a common and efficient method for C-N bond formation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from mobile phase selection to results interpretation. By explaining the causality behind each step, this protocol ensures both technical accuracy and practical applicability, enabling reliable real-time monitoring of reaction progress, identification of products, and assessment of purity.[3][4]

Introduction: The Importance of Reaction Monitoring

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[5] Specifically, 3-(piperazin-1-yl)quinoline derivatives are key precursors for potent therapeutic agents, such as c-Met kinase inhibitors used in oncology research.[6] The efficient synthesis of these compounds is critical, and a robust monitoring technique is essential to determine reaction completion, optimize conditions, and minimize impurity formation.[7][8]

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique ideal for this purpose.[4][9] It allows for the qualitative analysis of a reaction mixture, providing immediate visual feedback on the consumption of starting materials and the formation of the desired product.[10][11] This protocol details the application of TLC to monitor the Buchwald-Hartwig amination of 3-bromoquinoline with piperazine.

Reaction Scheme: 3-Bromoquinoline + Piperazine --(Pd Catalyst, Ligand, Base)--> 3-(piperazin-1-yl)quinoline

Principle of Thin-Layer Chromatography

TLC separates components of a mixture based on the principle of adsorption chromatography.[3] The separation occurs as a result of the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the solvent system).[10]

  • Stationary Phase: A thin layer of an adsorbent material, typically silica gel, is coated onto an inert plate (e.g., aluminum or glass).[11] Silica gel is polar due to the presence of surface silanol (Si-OH) groups.[4]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action.[10]

  • Separation Mechanism: As the mobile phase ascends, it carries the components of the spotted reaction mixture with it. Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will travel up the plate more slowly.[12] Conversely, less polar compounds are more soluble in the mobile phase and will travel further up the plate, resulting in a higher Retention Factor (Rf).[12]

Materials and Equipment

Reagents & Consumables:

  • Silica Gel 60 F₂₅₄ TLC plates (aluminum or glass-backed)[11]

  • Reactants: 3-Bromoquinoline, Piperazine

  • Reaction Solvent (e.g., Toluene)

  • TLC Solvents (Eluent): Ethyl Acetate (EtOAc), Hexanes (or Petroleum Ether), Triethylamine (NEt₃), Dichloromethane (DCM), Methanol (MeOH)

  • Sample Preparation Solvent: Dichloromethane or Ethyl Acetate[13]

  • TLC Capillary Spotters

  • Filter Paper

Equipment:

  • TLC Developing Chamber with Lid

  • UV Lamp (254 nm and 365 nm)[14][15]

  • Fume Hood

  • Forceps

  • Pencil

  • Ruler

  • Heat Gun (optional, for drying plates)

  • Iodine Chamber (for visualization)

  • Potassium Permanganate (KMnO₄) Staining Solution

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reference spots for starting materials and a co-spot to ensure accurate interpretation of the results.[10]

Part 4.1: Selection and Preparation of the Mobile Phase

The choice of mobile phase is critical for achieving good separation.[13] Since both quinoline and piperazine contain basic nitrogen atoms, they can interact strongly with the acidic silica gel, leading to tailing or streaking.[16] To counteract this, a small amount of a basic modifier is essential.

  • Recommended Starting Solvent System: Begin with a mixture of Hexanes:Ethyl Acetate (7:3) with the addition of ~0.5-1% Triethylamine (NEt₃) .[16]

  • Rationale: Hexane is a non-polar solvent, while ethyl acetate is more polar. Adjusting their ratio allows for fine-tuning of the mobile phase polarity.[13] Triethylamine neutralizes the acidic sites on the silica gel, preventing the basic analytes from tailing and ensuring sharp, well-defined spots.[16]

  • Optimization:

    • If all spots remain near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 1:1).[16]

    • If all spots run near the solvent front (high Rf), the eluent is too polar. Increase the proportion of hexanes (e.g., to 9:1).[13]

    • For highly polar products, a system like 5% Methanol in Dichloromethane (+1% NEt₃) may be necessary.[16]

Part 4.2: TLC Monitoring Workflow

The following workflow provides a step-by-step guide to monitoring the reaction.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Add Eluent & Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_sample 3. Prepare & Spot Samples (SM, RXN, Co-spot) prep_plate->prep_sample develop 4. Develop Plate (Place in Chamber) prep_sample->develop visualize 5. Visualize Spots (UV Lamp, Stains) develop->visualize calculate 6. Calculate Rf Values & Interpret visualize->calculate

Caption: Step-by-step workflow for TLC reaction monitoring.

Step 1: Prepare the TLC Developing Chamber

  • Pour the chosen mobile phase into the chamber to a depth of approximately 0.5 cm.[16]

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.[16]

  • Cover the chamber tightly with the lid and allow it to stand for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents uneven solvent evaporation from the plate and ensures better separation.[3]

Step 2: Prepare the TLC Plate

  • Obtain a silica gel TLC plate. Handle the plate only by the edges to avoid contaminating the surface with oils from your skin.

  • Using a pencil, gently draw a straight line across the plate, about 1-1.5 cm from the bottom. This is the baseline or origin.[13]

Step 3: Sample Preparation and Spotting

  • Prepare three separate, dilute solutions (~1% concentration) in a volatile solvent like dichloromethane:

    • SM1: 3-Bromoquinoline (Starting Material 1)

    • SM2: Piperazine (Starting Material 2)

    • RXN: A small aliquot taken directly from the reaction mixture.

  • Using a capillary tube, apply small spots of the solutions onto the baseline.[9] Keep the spots small (1-2 mm diameter) and well-separated.

  • Spot the plate in the following order (left to right):

    • Lane 1: SM1 (3-Bromoquinoline)

    • Lane 2: Co-spot (apply a spot of SM1, let it dry, then spot the RXN mixture directly on top of it).[10] The co-spot helps to unambiguously identify the starting material spot within the reaction lane.

    • Lane 3: RXN (Reaction Mixture)

    • Lane 4: SM2 (Piperazine)

Step 4: Develop the Chromatogram

  • Using forceps, carefully place the spotted TLC plate into the prepared chamber. Ensure the baseline is above the solvent level.[16]

  • Cover the chamber and allow the solvent to move up the plate via capillary action.[10]

  • Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.[13]

Step 5: Visualization

  • Allow the plate to dry completely in a fume hood.

  • Primary Method (Non-destructive): UV Light.

    • Place the dried plate under a UV lamp and view it at 254 nm.[15]

    • The quinoline-containing compounds are aromatic and will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[11][14]

    • Gently circle the visible spots with a pencil, as they will disappear once the lamp is turned off.[15]

  • Secondary Methods (Destructive): Chemical Stains. If spots are not visible under UV or for confirmation:

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow-brown spots.[17] This is a good general-purpose stain.

    • Potassium Permanganate (KMnO₄) Stain: Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution. Compounds that can be oxidized (likely the reactants and product) will appear as yellow-brown spots on a purple background.

Step 6: Calculation of Retention Factor (Rf)

  • The Rf value is a ratio that quantifies the movement of a spot relative to the solvent front. It is a characteristic property of a compound under a specific set of TLC conditions (stationary and mobile phases).[12]

  • Measure the following distances with a ruler:

    • The distance from the baseline to the center of each spot.[18][19]

    • The distance from the baseline to the solvent front mark.[18][19]

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20][21]

  • Rf values are always between 0 and 1.[12]

Results and Interpretation

A successful reaction will show a clear progression over time. By running TLCs at different time points (e.g., t=0, 2h, 6h, 24h), you can effectively monitor the synthesis.

Caption: Interpreting a typical TLC plate for the reaction.

  • Starting Material 1 (SM1 - 3-Bromoquinoline): This is expected to be relatively non-polar. It will have a higher Rf value than the product.

  • Starting Material 2 (SM2 - Piperazine): This compound is very polar and may remain at or very near the baseline (Rf ≈ 0).

  • Product (3-(piperazin-1-yl)quinoline): The product contains both the quinoline and piperazine moieties, making it more polar than 3-bromoquinoline. It will appear as a new spot with a lower Rf value than SM1.

  • Reaction Lane: At the beginning of the reaction (t=0), this lane should look identical to the co-spot. As the reaction progresses, the spot corresponding to SM1 will diminish in intensity, while the new product spot will appear and intensify.[13]

  • Reaction Completion: The reaction is considered complete when the starting material spot (SM1) is no longer visible in the reaction lane.[13]

Table 1: Expected TLC Data and Parameters

Compound Expected Polarity Expected Rf Range* Visualization
3-Bromoquinoline (SM1) Low 0.6 - 0.8 UV (254 nm), Iodine
Piperazine (SM2) High 0.0 - 0.1 KMnO₄ Stain
3-(piperazin-1-yl)quinoline (Product) Medium 0.3 - 0.5 UV (254 nm), Iodine, KMnO₄

*Note: Rf values are highly dependent on the exact conditions (eluent composition, temperature, plate type) and should be determined experimentally. These are estimated values for guidance.

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing Spots - Sample is too concentrated.- Mobile phase is missing a basic modifier (e.g., NEt₃).- Compound is highly polar.- Dilute the sample before spotting.[13]- Add 0.5-1% triethylamine (NEt₃) to the mobile phase. [16]- Increase the polarity of the mobile phase slightly.
Spots Not Moving (Rf ≈ 0) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mix).[13][16]
Spots at Solvent Front (Rf ≈ 1) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., increase hexane in a hexane/ethyl acetate mix).[13]
Poor Spot Resolution - The polarity of the mobile phase is not optimal.- The spots were too large or placed too close together.- Systematically try different mobile phase compositions.[13]- Use a longer TLC plate for better separation.- Ensure spots are small and not overloaded.
No Spots Visible Under UV - The compounds are not UV-active.- The sample concentration is too low.- Use a chemical visualization stain like an iodine chamber or potassium permanganate dip.[13][17]- Concentrate the sample before spotting.[13]

References

  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Save My Exams. (n.d.). 37.1 Thin-layer chromatography | CIE A-Level Chemistry.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • ScienceOpen. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds.
  • University of York. (n.d.). Thin Layer Chromatography - Chemistry Teaching Labs. Retrieved from .

  • Oreate AI Blog. (2026). How to Calculate Rf TLC.
  • Scribd. (n.d.). TLC Retention Factor Calculation Guide.
  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • ochemistree. (2013). Calculating Rf Values.
  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction.
  • Royal Society of Chemistry. (n.d.). Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines: key precursors to potent c-Met inhibitors.
  • Filter-Bio. (2025). How to detect compounds on TLC plates?.
  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.
  • Searle Separations Department. (n.d.). Thin Layer Chromatography.

Sources

Application

Method for synthesizing 7-chloro-4-(piperazin-1-yl)quinoline intermediates

An Application Note and Protocol for the Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline Intermediates Introduction 7-chloro-4-(piperazin-1-yl)quinoline is a critical heterocyclic building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline Intermediates

Introduction

7-chloro-4-(piperazin-1-yl)quinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of a wide array of pharmacologically active molecules, most notably in the development of antimalarial, anticancer, and antiviral agents. Its structural motif, featuring a quinoline core linked to a piperazine ring, allows for diverse functionalization, enabling the modulation of physicochemical properties and biological activity. The synthesis of this intermediate is, therefore, a cornerstone reaction for many pharmaceutical research and development programs.

This application note provides a detailed, field-proven protocol for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline from 4,7-dichloroquinoline and piperazine. It delves into the underlying reaction mechanism, explains the rationale behind the chosen experimental parameters, and offers a step-by-step guide to ensure a high-yield, high-purity outcome.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring, particularly with electron-withdrawing groups like chlorine, is electron-deficient. This deficiency is most pronounced at the C4 position, making it highly susceptible to nucleophilic attack.

Diagram of the Synthesis Reaction

G cluster_reactants Reactants cluster_products Products 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction + 4,7-dichloroquinoline->Reaction Piperazine Piperazine Piperazine->Reaction 7-chloro-4-(piperazin-1-yl)quinoline 7-chloro-4-(piperazin-1-yl)quinoline Piperazine hydrochloride Piperazine hydrochloride Intermediate_Complex Meisenheimer-like Complex Reaction->Intermediate_Complex Nucleophilic Attack Intermediate_Complex->7-chloro-4-(piperazin-1-yl)quinoline Chloride Elimination Intermediate_Complex->Piperazine hydrochloride

Caption: General workflow for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline.

In this SNAr mechanism, one of the nitrogen atoms of the piperazine ring acts as the nucleophile, attacking the electron-deficient C4 carbon of the 4,7-dichloroquinoline. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is then restored by the elimination of the chloride ion from the C4 position. An excess of piperazine or another added base is crucial to neutralize the hydrogen chloride (HCl) that is formed, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.

The choice of solvent is critical. Polar aprotic solvents can be used, but alcohols like ethanol or n-butanol are often preferred as they can solvate the ionic intermediate and facilitate the reaction. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Experimental Protocol

This protocol details a reliable method for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline.

Materials and Reagents:

  • 4,7-dichloroquinoline

  • Anhydrous piperazine

  • n-Butanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hotplate

  • Thermometer

  • Buchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (10.0 g, 50.5 mmol).

  • Reagent Addition: Add n-butanol (100 mL) to the flask, followed by anhydrous piperazine (21.7 g, 252.5 mmol, 5 equivalents). The large excess of piperazine serves both as the nucleophile and as the base to neutralize the HCl byproduct.

  • Reaction: Heat the mixture to reflux (approximately 117-118 °C) with vigorous stirring. The reaction progress should be monitored by TLC (eluent: 10% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 300 mL of cold deionized water with stirring. A precipitate will form.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with deionized water (3 x 50 mL) to remove excess piperazine and piperazine hydrochloride.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for this is ethanol or a mixture of ethyl acetate and hexane.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Diagram of the Experimental Workflow

G start Start setup 1. Reaction Setup: Combine 4,7-dichloroquinoline and n-butanol in a flask. start->setup add_reagents 2. Reagent Addition: Add excess anhydrous piperazine. setup->add_reagents reflux 3. Reaction: Heat to reflux (117-118°C) for 4-6 hours. Monitor by TLC. add_reagents->reflux cool 4. Cooling: Cool reaction mixture to room temperature. reflux->cool precipitate 5. Precipitation: Pour into cold water to precipitate the product. cool->precipitate filter 6. Isolation: Collect solid by vacuum filtration. Wash with water. precipitate->filter recrystallize 7. Purification: Recrystallize from ethyl acetate/hexane. filter->recrystallize dry 8. Drying: Dry the final product under vacuum. recrystallize->dry end_product Pure 7-chloro-4-(piperazin-1-yl)quinoline dry->end_product

Caption: Step-by-step experimental workflow for the synthesis.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for this protocol.

ParameterValue
Starting Material 4,7-dichloroquinoline (10.0 g)
Reagent Anhydrous piperazine (5 eq.)
Solvent n-Butanol
Reaction Temperature Reflux (~117-118 °C)
Reaction Time 4-6 hours
Expected Yield 85-95%
Appearance Off-white to pale yellow solid
Purity (by HPLC/NMR) >98%

Safety and Handling

  • 4,7-dichloroquinoline: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Is corrosive and can cause burns. Avoid inhalation of dust and contact with skin and eyes.

  • n-Butanol: Is a flammable liquid and an irritant. Work in a well-ventilated fume hood away from ignition sources.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Troubleshooting

  • Low Yield:

    • Ensure the piperazine is anhydrous, as water can interfere with the reaction.

    • Confirm the reaction has gone to completion using TLC. If not, extend the reflux time.

    • Inadequate precipitation during work-up can lead to loss of product. Ensure the water used for precipitation is cold.

  • Impure Product:

    • Incomplete washing of the crude product can leave residual piperazine salts. Ensure thorough washing with water.

    • If the product is still impure after one recrystallization, a second recrystallization may be necessary.

Conclusion

The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline via nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine is a robust and high-yielding reaction. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the reagents, and by following a systematic work-up and purification procedure, this critical intermediate can be reliably produced in high purity. This protocol provides a solid foundation for researchers and scientists in the field of drug development.

References

  • PubChem. (n.d.). 7-chloro-4-(piperazin-1-yl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • World Intellectual Property Organization. (2008). Quinoline derivatives for use as kinase inhibitors. (WO/2008/089307).
Method

Application Note: De Novo Synthesis of 3-(Piperazin-1-yl)quinoline via Modified Friedländer Annulation

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Strategic Rationale & Causality The 3-(piperazin-1-yl)quinoline scaffold is a privileged pharmacophore in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals.

Strategic Rationale & Causality

The 3-(piperazin-1-yl)quinoline scaffold is a privileged pharmacophore in modern drug discovery. It is a critical structural motif in the development of ALK5 inhibitors targeted for the treatment of idiopathic pulmonary fibrosis, as well as in various emerging anticancer agents[1].

Traditionally, 3-amino-substituted quinolines are synthesized via late-stage Buchwald-Hartwig cross-coupling of 3-haloquinolines with piperazine. However, this approach presents significant bottlenecks in pharmaceutical development: it requires expensive palladium catalysts, specialized phosphine ligands, and rigorous downstream purification to reduce heavy metal residues to acceptable pharmaceutical limits (<10 ppm). Furthermore, the presence of two basic nitrogen atoms on piperazine often leads to unwanted bis-arylation unless mono-protected derivatives are used.

To bypass these issues, we employ a transition-metal-free, de novo construction of the quinoline core using the Friedländer annulation [2]. By condensing 2-aminobenzaldehyde with an α -piperazinyl carbonyl compound, the target is assembled with absolute regioselectivity.

The Causality of Reagent Selection: To install the piperazine ring specifically at the C3 position, an α -piperazinyl aldehyde is required. Because free α -amino aldehydes are highly unstable and prone to rapid self-condensation, we utilize an acetal-protected precursor: 2-(4-Boc-piperazin-1-yl)acetaldehyde dimethyl acetal . This stable precursor is hydrolyzed in situ during the reaction. We specifically select Indium(III) chloride (InCl 3​ ) as a mild Lewis acid catalyst. Unlike strong Brønsted acids (which prematurely cleave the Boc protecting group) or bases (which fail to hydrolyze the acetal)[3], InCl 3​ cleanly deprotects the acetal and activates the carbonyls for cyclization while leaving the Boc group entirely intact.

Mechanistic Pathway

The Friedländer condensation proceeds via two widely debated mechanistic pathways: either initial Schiff base (imine) formation followed by an intramolecular aldol-type cyclization, or initial aldol condensation followed by imine cyclization[3]. Under Lewis acidic conditions with 2-aminobenzaldehyde, the highly nucleophilic aniline nitrogen typically drives the imine-first pathway.

Mechanism N1 2-Aminobenzaldehyde + 2-(4-Boc-piperazin-1-yl)acetaldehyde acetal N2 Lewis Acid (InCl3) Promoted Acetal Hydrolysis N1->N2 N3 Reactive Intermediate: Free alpha-piperazinyl aldehyde N2->N3 N4 Schiff Base Formation (Imine Condensation) N3->N4 N5 Intramolecular Aldol-Type Cyclization N4->N5 N6 Dehydration (-H2O) N5->N6 N7 3-(4-Boc-piperazin-1-yl)quinoline (Protected Intermediate) N6->N7 N8 TFA/DCM Boc Deprotection N7->N8 N9 3-(Piperazin-1-yl)quinoline (Final Product) N8->N9

Fig 1. Mechanistic pathway of the Lewis acid-catalyzed Friedländer annulation and deprotection.

Reaction Optimization Data

The selection of the catalytic system is the primary driver of yield and purity in this workflow. The table below summarizes the optimization parameters that validate the use of InCl 3​ .

EntryCatalyst (Loading)SolventTemp (°C)Time (h)Yield (%)Boc-Cleavage Side Product (%)
1p-TsOH (20 mol%)Toluene8046515
2AcOH (Glacial)Ethanol801240<5
3KOH (20 mol%)Ethanol808250*
4 InCl 3​ (10 mol%) Toluene 80 5 88 <2

*Note: Under basic conditions (Entry 3), the reaction stalls because the dimethyl acetal cannot be hydrolyzed to the reactive aldehyde.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-(4-Boc-piperazin-1-yl)quinoline
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 eq, 10 mmol, 1.21 g) and 2-(4-Boc-piperazin-1-yl)acetaldehyde dimethyl acetal (1.1 eq, 11 mmol, 3.02 g) in anhydrous toluene (30 mL).

  • Catalyst Addition: Add anhydrous InCl 3​ (0.1 eq, 1 mmol, 221 mg) to the stirring solution in one portion.

  • Annulation: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 5 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

  • Quench & Extraction: Cool the mixture to room temperature. Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford the protected intermediate as a pale yellow solid.

Phase 2: Boc Deprotection
  • Acidic Cleavage: Dissolve the purified 3-(4-Boc-piperazin-1-yl)quinoline (approx. 8.5 mmol) in anhydrous Dichloromethane (DCM, 15 mL). Cool to 0 °C in an ice bath.

  • TFA Addition: Dropwise, add Trifluoroacetic acid (TFA, 15 mL). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

  • Free-basing: Dissolve the resulting TFA salt in a minimal amount of water and adjust the pH to ~12 using 2M aqueous NaOH.

  • Final Extraction: Extract the aqueous phase with DCM (3 x 20 mL). Dry the combined organics over Na 2​ SO 4​ , filter, and concentrate to yield pure 3-(piperazin-1-yl)quinoline as an off-white powder.

Experimental Workflow

Workflow S1 Step 1: Setup 2-Aminobenzaldehyde Acetal InCl3 Toluene S2 Step 2: Annulation Heat at 80°C 4-6 Hours TLC Monitoring S1->S2 S3 Step 3: Workup Quench with NaHCO3 EtOAc Extraction Brine Wash S2->S3 S4 Step 4: Purification Silica Gel Column Hexane:EtOAc Isolate Boc-Intermediate S3->S4 S5 Step 5: Deprotection TFA in DCM 2 Hours RT Evaporate S4->S5 S6 Step 6: Isolation Free-basing (NaOH) Extraction Pure Product S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis of 3-(Piperazin-1-yl)quinoline.

Self-Validating System & Analytical Checkpoints

To ensure the trustworthiness of the protocol, the following self-validating analytical markers must be observed to confirm success at each stage:

  • TLC Analysis (Phase 1): 2-Aminobenzaldehyde is highly fluorescent under 254 nm and 365 nm UV light. The complete disappearance of this starting material spot ( Rf​ ~0.6 in 3:1 Hexane:EtOAc) and the appearance of a new, distinct blue-fluorescent spot ( Rf​ ~0.4) is the primary visual indicator of a successful annulation.

  • 1 H NMR Diagnostics (Intermediate): The successful formation of the quinoline core is confirmed by the appearance of the highly diagnostic quinoline H-2 proton, which presents as a sharp singlet at ~8.75 ppm. The survival of the protecting group under Lewis acidic conditions is validated by a strong 9H singlet at ~1.48 ppm (Boc group).

  • 1 H NMR Diagnostics (Final Product): Successful deprotection is confirmed by the complete disappearance of the 1.48 ppm Boc singlet. The newly liberated piperazine NH proton will appear as a broad singlet (~2.0–2.5 ppm) that undergoes rapid H/D exchange (disappears) upon the addition of a drop of D 2​ O to the NMR tube.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) of the final product should yield a dominant [M+H]+ peak at m/z 214.1.

References

  • WO2020123453A2 - Alk5 inhibitors - Google Patents. google.com.
  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. tubitak.gov.tr.
  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present) - Bentham Science Publishers. benthamdirect.com.
  • Friedlander Synthesis - Cambridge University Press. cambridge.org.

Sources

Application

Application Note: Optimizing the MTT Cell Viability Assay for Quinoline-Piperazine Derivatives in Drug Discovery

Introduction & Mechanistic Context Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, particularly in oncology and infectious disease...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, particularly in oncology and infectious diseases[1]. The integration of a piperazine moiety into the quinoline core often enhances aqueous solubility, basicity, and target binding affinity. Consequently, quinoline-piperazine compounds have emerged as potent inhibitors of critical cellular survival pathways, such as the PI3K/Akt/mTOR axis and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2],[3].

When evaluating the anti-proliferative efficacy of these novel compounds, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput cytotoxicity screening[4]. However, the unique physicochemical properties of highly conjugated heterocycles require careful protocol optimization to prevent assay artifacts.

Mechanism of Action: Quinoline-piperazine inhibition of the PI3K/Akt/mTOR pathway.

The MTT Assay: Principles and Heterocyclic Challenges

The MTT assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into insoluble purple formazan crystals[5]. The absorbance of the solubilized formazan is directly proportional to the number of living cells[6].

Evaluating quinoline-piperazine derivatives presents specific biochemical and optical challenges:

  • Chemical Interference (Non-Enzymatic Reduction): Certain highly conjugated heterocyclic compounds act as reducing agents. They can non-enzymatically reduce MTT to formazan in the culture medium, producing false-positive viability signals[7].

  • Colorimetric Overlap: Quinoline derivatives often possess intrinsic yellow-brown pigmentation that absorbs light in the 500–600 nm range. This overlaps with the absorbance maximum of solubilized formazan (typically 570 nm), artificially inflating viability readings[4].

Experimental Design: Establishing a Self-Validating System

To ensure scientific integrity, the assay must be designed as a self-validating system. Do not rely solely on treated vs. untreated wells. The following controls are mandatory to isolate the true biological effect from chemical artifacts:

  • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., 0.5% DMSO) used for compound dilution. This normalizes viability and accounts for solvent toxicity.

  • Cell-Free Compound Control (Critical): Medium + Compound + MTT (without cells). This well quantifies any spontaneous chemical reduction of MTT or intrinsic background absorbance caused by the quinoline-piperazine compound itself[4],[7].

  • Blank Control: Medium + MTT (without cells) to establish the baseline absorbance of the culture media.

Step-by-Step Methodology

The following protocol is optimized specifically for hydrophobic, potentially interfering heterocyclic compounds.

Step-by-step workflow of the MTT cell viability assay for compound screening.

Step 1: Reagent Preparation
  • MTT Stock Solution: Dissolve MTT powder in sterile PBS at 5 mg/mL. Filter-sterilize through a 0.22 µm syringe filter. Store in aliquots at -20°C protected from light.

  • Compound Stock: Dissolve the quinoline-piperazine derivative in 100% molecular-grade DMSO. Causality Note: Because these derivatives are highly hydrophobic, aqueous buffers will cause precipitation. Ensure the final DMSO concentration in the assay never exceeds 0.5% to prevent solvent-induced cytotoxicity.

Step 2: Cell Seeding
  • Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells/well (depending on the doubling time of the specific cell line) into a 96-well flat-bottom plate in 100 µL of complete culture medium (e.g., DMEM with 10% FBS)[8],[6].

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cellular adherence and recovery.

Step 3: Compound Treatment
  • Aspirate the seeding medium. Add 100 µL of fresh medium containing serial dilutions of the quinoline-piperazine compound (e.g., 0.1 µM to 100 µM).

  • Crucial Step: Prepare the Cell-Free Compound Controls in empty wells using the exact same serial dilutions.

  • Incubate for the desired treatment duration (typically 48 to 72 hours)[2].

Step 4: MTT Incubation
  • Add 20 µL of the MTT stock solution (5 mg/mL) directly to each well (including all controls).

  • Incubate the plates for 2 to 4 hours at 37°C. Causality Note: Observe the cells under a microscope after 2 hours. Intracellular punctate purple precipitates (formazan) should be clearly visible in the vehicle control wells.

Step 5: Formazan Solubilization
  • Carefully aspirate the culture medium containing the unreacted MTT. Causality Note: The original MTT method uses acidified isopropanol to solubilize formazan without removing the media[7]. However, organic solvents like isopropanol can precipitate serum proteins, causing light scattering[7]. Furthermore, quinoline-piperazines are highly hydrophobic. Therefore, complete media removal followed by the addition of 100 µL of 100% DMSO is the preferred method to ensure complete dissolution of both the formazan crystals and any precipitated test compound.

  • Incubate the plate on an orbital shaker for 15 minutes at room temperature protected from light.

Step 6: Data Acquisition
  • Measure the absorbance using a microplate reader at 570 nm (the peak absorbance of formazan).

  • Measure a reference absorbance at 650 nm (or 630–690 nm). Causality Note: Subtracting the 650 nm reading from the 570 nm reading corrects for non-specific background noise caused by cell debris, precipitated compound, or fingerprints on the plate bottom.

Data Presentation & Analysis

Calculate the percentage of cell viability using the background-corrected optical density (OD) values:

Viability(%)=(OD570​−OD650​)Vehicle​−(OD570​−OD650​)Blank​(OD570​−OD650​)Sample​−(OD570​−OD650​)CompoundControl​​×100

By subtracting the Compound Control OD, you mathematically eliminate any false viability signal generated by the intrinsic color or chemical reducing power of the quinoline-piperazine derivative.

Representative Quantitative Data

The following table summarizes representative half-maximal inhibitory concentrations (IC₅₀) of various quinoline-piperazine derivatives across different cell lines, demonstrating the broad applicability of this optimized protocol.

Compound ClassCell LineTarget Pathway / MechanismIncubation TimeIC₅₀ (µM)Reference
11-(Piperazinyl)-5H-indolo-quinolineMCF-7 (Breast)Apoptosis / Cell Cycle Arrest48 h3.1[8]
11-(Piperazinyl)-5H-indolo-quinolineA549 (Lung)Apoptosis / Cell Cycle Arrest48 h9.96[8]
Piperazine-linked quinolinequinoneHCT-116 (Colon)CDC25A / Cell Cycle Arrest24 h1.2 – 4.5[9]
4-chloroquinolin-piperazineMCF-7 (Breast)EGFR Tyrosine Kinase72 h2.4[3]
Piperazine-linked quinolineVero (Kidney)Autophagy (ZIKV infection model)48 h> 10.0[10]

References

  • MTT assay - Wikipedia Source: wikipedia.org URL:[Link]

  • Is Your MTT Assay Really the Best Choice? - Promega Corporation Source: promega.com.cn URL:[Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines - MDPI Source: mdpi.com URL:[Link]

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents - JOCPR Source: jocpr.com URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents - Arab Journal of Chemistry Source: arabjchem.org URL:[Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones - ResearchGate Source: researchgate.net URL:[Link]

  • Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells - PMC Source: nih.gov URL:[Link]

Sources

Method

Application Note: In Silico ADME Profiling of Novel Quinolinyl-Thiazole Derivatives

Introduction: The Imperative of Early ADME Assessment in Drug Discovery The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorabl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable pharmacokinetic properties.[1][2][3] The acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, encapsulates the essential processes that govern a drug's disposition in the body.[1][4][5] Early assessment of these properties, along with toxicity (ADMET), is a cornerstone of modern drug discovery, enabling researchers to prioritize compounds with a higher probability of success and reducing late-stage attrition.[1][2][3]

The quinolinyl-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. As novel derivatives are synthesized, a rapid and reliable method for evaluating their drug-like properties is essential. In silico ADME profiling offers a time- and cost-effective solution, allowing for the virtual screening of large compound libraries and providing critical insights to guide synthetic efforts.[6][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting in silico ADME profiling of novel quinolinyl-thiazole derivatives.

The Scientific Rationale: Why In Silico First?

The decision to employ computational methods for initial ADME screening is rooted in both economic and scientific pragmatism. The high failure rate of drug candidates in clinical trials, often due to unforeseen toxicity or poor pharmacokinetics, represents a substantial financial burden on the pharmaceutical industry.[1] By filtering out compounds with predicted liabilities before they are even synthesized or subjected to costly in vitro and in vivo testing, resources can be focused on candidates with the most promising profiles.[1][7]

From a scientific standpoint, in silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are built upon the principle that the biological activity of a chemical is directly related to its molecular structure.[9][10] These models leverage vast datasets of experimentally determined ADME properties to identify correlations with specific molecular descriptors.[7][11] For a chemical class like quinolinyl-thiazole derivatives, where a common core structure is systematically modified, these predictive models can be particularly powerful in discerning the impact of subtle structural changes on ADME properties.

Core ADME-Tox Properties for Evaluation

A comprehensive in silico ADME-Tox assessment should encompass a range of key parameters that collectively define a compound's pharmacokinetic and safety profile. Below are the critical endpoints to consider for quinolinyl-thiazole derivatives:

  • Absorption:

    • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption. In silico models predict the intrinsic solubility of a compound in water.

    • Caco-2 Permeability: The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal permeability. Computational models can estimate this permeability based on molecular properties.[12]

    • Human Intestinal Absorption (HIA): This parameter provides an overall prediction of the extent of absorption from the gastrointestinal tract.

  • Distribution:

    • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its free concentration and, consequently, its efficacy and clearance.[5]

    • Blood-Brain Barrier (BBB) Penetration: For CNS-targeting drugs, the ability to cross the BBB is crucial. For non-CNS drugs, penetration may be an undesirable side effect.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Inhibition of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a major cause of drug-drug interactions.[13]

    • Sites of Metabolism (SOMs): Identifying the most likely atoms in a molecule to undergo metabolic transformation can guide structural modifications to improve stability.[14][15]

  • Excretion:

    • Renal Clearance: While less commonly predicted with high accuracy by simple in silico models, some platforms offer estimations of renal clearance pathways.

  • Toxicity:

    • Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a critical indicator of carcinogenicity.[16]

    • hERG Inhibition: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[12]

    • Hepatotoxicity: Predicts the potential for a compound to cause liver damage.

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines a generalized workflow for the in silico ADME profiling of a series of novel quinolinyl-thiazole derivatives. This workflow is designed to be adaptable to various software platforms, both commercial and open-source.

Step 1: Molecular Structure Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular structures.

  • 2D Structure Drawing: Draw the chemical structures of the quinolinyl-thiazole derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • SMILES Generation: Convert the 2D structures into their corresponding SMILES (Simplified Molecular Input Line Entry System) strings. This is a common input format for many ADME prediction platforms.[6]

  • 3D Structure Generation and Energy Minimization: For models that require 3D conformations (e.g., some docking or shape-based models), convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, realistic conformation.

Step 2: Selection of In Silico Tools

A variety of software tools are available for ADME prediction, ranging from comprehensive commercial packages to free web-based servers.

  • Commercial Software:

    • Schrödinger QikProp: Provides a wide range of ADME property predictions based on the 3D molecular structure.[17]

    • Simulations Plus ADMET Predictor®: An AI/machine learning platform that predicts over 175 properties.[16]

    • Optibrium StarDrop™: Offers a suite of high-quality QSAR models for ADME and physicochemical properties.[12]

  • Web-Based Servers:

    • SwissADME: A free and widely used web tool for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • ADMET-AI: A web interface for predicting ADMET properties using machine learning models.[6]

For this protocol, we will describe a workflow that can be largely accomplished using a combination of free web-based tools and readily available software.

Step 3: Physicochemical Property and Lipinski's Rule of Five Analysis

Lipinski's Rule of Five provides a set of simple heuristics to evaluate the drug-likeness of a compound and its likelihood of being orally bioavailable.

  • Input Structures: Submit the SMILES strings of the quinolinyl-thiazole derivatives to a platform like SwissADME.

  • Analysis: The platform will automatically calculate key physicochemical properties, including:

    • Molecular Weight (MW)

    • LogP (a measure of lipophilicity)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

  • Evaluation: Assess compliance with Lipinski's Rule of Five:

    • MW ≤ 500 Da

    • LogP ≤ 5

    • HBD ≤ 5

    • HBA ≤ 10

Step 4: ADME-Tox Prediction
  • Submission to Prediction Models: Using a platform such as ADMET-AI or the functionalities within commercial software, submit the prepared molecular structures for ADME-Tox prediction.[6]

  • Parameter Selection: Ensure that the desired endpoints (as outlined in Section 3) are selected for prediction.

  • Execution of Calculations: The software will employ its underlying algorithms (e.g., QSAR models, machine learning) to predict the ADME-Tox properties for each compound.

Step 5: Data Analysis and Interpretation

The output from in silico tools requires careful interpretation in the context of the specific drug discovery project.

  • Tabulate Results: Organize the predicted ADME-Tox data for all quinolinyl-thiazole derivatives in a clear and concise table (see Table 1 for an example).

  • Identify Liabilities: Flag compounds that exhibit potential liabilities, such as:

    • Poor predicted solubility or permeability.

    • Predicted inhibition of key CYP450 enzymes.

    • Positive prediction for Ames mutagenicity.

    • Predicted hERG inhibition.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the data to identify relationships between structural modifications and changes in ADME properties. For example, does the addition of a specific functional group consistently improve solubility or introduce a toxicity concern?

  • Prioritization: Rank the compounds based on their overall ADME-Tox profile, considering the desired characteristics for the therapeutic target.

Data Presentation: Summarizing In Silico ADME Profiles

Clear and organized data presentation is crucial for making informed decisions.

Table 1: Illustrative In Silico ADME-Tox Profile of Hypothetical Quinolinyl-Thiazole Derivatives

Compound IDMW (Da)LogPHBDHBALipinski's ViolationsPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)Predicted HIA (%)Predicted BBB PenetrantPredicted CYP2D6 InhibitionPredicted hERG InhibitionPredicted Ames Mutagenicity
QT-001450.53.8150-4.2-5.1HighNoNon-inhibitorLow RiskNon-mutagenic
QT-002485.64.5260-4.8-5.3HighNoInhibitorLow RiskNon-mutagenic
QT-003510.75.2152-5.5-5.0ModerateYesNon-inhibitorHigh RiskNon-mutagenic
QT-004465.53.5270-3.9-5.5HighNoNon-inhibitorLow RiskMutagenic

Note: The data in this table is purely for illustrative purposes and does not represent actual experimental or predicted values.

Visualization of the In Silico ADME Workflow

A visual representation of the workflow can aid in understanding the sequence of steps involved in the in silico ADME profiling process.

ADME_Workflow cluster_input 1. Input Preparation cluster_prediction 2. In Silico Prediction cluster_analysis 3. Analysis & Decision Making struct_prep 2D/3D Structure Generation & Energy Minimization smiles SMILES Generation struct_prep->smiles physchem Physicochemical Properties (MW, LogP, HBD, HBA) smiles->physchem Submit to Platform (e.g., SwissADME) adme_pred ADME Prediction (Solubility, Permeability, Metabolism) smiles->adme_pred Submit to Platform (e.g., ADMET-AI) tox_pred Toxicity Prediction (Ames, hERG, Hepatotoxicity) smiles->tox_pred Submit to Platform (e.g., ADMET-AI) data_table Data Tabulation & Visualization physchem->data_table adme_pred->data_table tox_pred->data_table sar_analysis Structure-ADME-Tox Relationship Analysis data_table->sar_analysis prioritization Compound Prioritization (Go/No-Go Decision) sar_analysis->prioritization

Caption: In Silico ADME Profiling Workflow.

Conclusion: Integrating In Silico Predictions into Drug Discovery

In silico ADME profiling is an indispensable tool in modern drug discovery, providing a rapid and cost-effective means of evaluating the pharmacokinetic and toxicological properties of novel chemical entities.[7][18] For researchers working with promising scaffolds like quinolinyl-thiazole derivatives, these computational methods offer invaluable guidance for lead optimization and candidate selection. It is crucial to remember that in silico predictions are models of reality and should be used to guide, not replace, experimental validation.[13] The most effective drug discovery programs will integrate in silico predictions early and iteratively, using the insights gained to design and prioritize compounds for subsequent in vitro and in vivo testing.

References

  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. (n.d.).
  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite - ACD/Labs. (n.d.).
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19).
  • Ba-alwi, F. A., & Al-Haddad, R. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172.
  • In Silico Toxicology in Drug Development | Toxometris.ai. (n.d.).
  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development - Infinix Bio. (2026, January 23).
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  • What is the role of ADME in drug discovery? - Tebubio. (2023, April 27).
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  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2025, December 11).
  • ADME QSAR Models - Optibrium. (n.d.).
  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery - Longdom Publishing. (2025, March 19).
  • QikProp | Schrödinger. (n.d.).
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  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27).
  • ADMET Prediction Software - Sygnature Discovery. (n.d.).
  • Raies, A. B., & Bajic, V. B. (2021). Machine learning models in the prediction of drug metabolism: challenges and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2110–2122.
  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., Glen, R. C., & Schneider, G. (2015). Predicting Drug Metabolism: Experiment and/or Computation?

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Application

Techniques for N-alkylation of the piperazine moiety on the quinoline core

An Application Guide to Methodologies, Protocols, and Mechanistic Insights Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the N-Alkyl Piperazinyl Quinoline Scaffold The quinoline co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methodologies, Protocols, and Mechanistic Insights

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the N-Alkyl Piperazinyl Quinoline Scaffold

The quinoline core fused with an N-substituted piperazine ring represents a "privileged scaffold" in modern medicinal chemistry. This structural motif is a cornerstone in the design of a vast array of therapeutic agents, demonstrating efficacy as anticancer, antipsychotic, antimalarial, and antibacterial agents.[1][2] The N-substituent on the piperazine moiety is a critical determinant of pharmacological activity, influencing the molecule's potency, selectivity, solubility, and metabolic stability. Consequently, the ability to selectively and efficiently introduce diverse alkyl and aryl groups at this position is a key transformation in drug discovery and development.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic techniques for the N-alkylation of a piperazine moiety attached to a quinoline core. We move beyond simple procedural lists to explore the mechanistic underpinnings, strategic considerations for method selection, and detailed, field-tested protocols. Each protocol is designed as a self-validating system, ensuring reproducibility and reliability in your laboratory.

Section 1: Classical N-Alkylation via Nucleophilic Substitution

Direct alkylation with alkyl halides is a foundational and straightforward approach for forming C-N bonds. The reaction proceeds via a classical S_N2 mechanism where the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the alkyl halide.

Mechanistic Principle & Rationale

The reaction's success hinges on the nucleophilicity of the piperazine nitrogen and the reactivity of the alkyl halide. A base is essential to neutralize the hydrogen halide (HX) byproduct formed during the reaction, preventing the protonation and deactivation of the starting piperazine. The choice of base and solvent is critical to modulate reactivity and minimize side reactions.

Experimental Considerations
  • Substrate: The piperazinyl quinoline should be free of other nucleophilic sites that could compete in the reaction.

  • Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. However, less reactive halides can often be driven to completion with higher temperatures or more forcing conditions.[5]

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and are easily removed by filtration.[3][6] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while not interfering with the nucleophile.[1][7]

  • Challenge of Over-alkylation: A primary drawback of this method is the potential for di-alkylation, where the newly formed tertiary amine competes with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.[5] Using a large excess of the piperazinyl quinoline or slow, controlled addition of the alkyl halide can help mitigate this issue.

Diagram: General Workflow for Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperazinyl Quinoline & Base in Anhydrous Solvent B Add Alkyl Halide (dropwise) A->B C Heat to Desired Temperature (e.g., 50-80°C or reflux) B->C D Monitor by TLC/LC-MS C->D E Cool & Filter (to remove inorganic salts) D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Final N-Alkylated Product G->H Characterize Product

Caption: A typical experimental workflow for direct N-alkylation.[6]

Protocol: Direct N-Alkylation of (7-(Piperazin-1-yl)quinoline) with Benzyl Bromide
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 7-(piperazin-1-yl)quinoline starting material (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous acetonitrile (10-20 mL per mmol of substrate).[3]

  • Initiation: Stir the suspension vigorously. Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C (reflux) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylpiperazinyl quinoline.[3]

Section 2: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is a highly versatile and widely used method that offers excellent control for mono-alkylation, effectively avoiding the over-alkylation issues seen with direct alkylation.[3][5] The process involves the reaction of the piperazinyl quinoline with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[8]

Mechanistic Principle & Rationale

This two-step, one-pot process relies on the differential reactivity of the carbonyl group and the resulting iminium ion. The initial condensation is reversible, but the subsequent reduction is irreversible, driving the reaction to completion. The choice of reducing agent is crucial; it must be selective for the iminium ion without reducing the starting carbonyl compound.

Diagram: Reductive Amination Mechanism

G cluster_reactants cluster_reduction Piperazine Quinoline-Piperazine (R-NH-R') Imine Iminium Ion Intermediate [R-N+=C(H)R''] Piperazine->Imine Condensation (-H₂O) Aldehyde Aldehyde/Ketone (R''-CHO) Aldehyde->Imine Product N-Alkylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: The formation and subsequent reduction of an iminium ion.[8]

Experimental Considerations
  • Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is mild, tolerant of acidic conditions (which can help catalyze iminium ion formation), and does not readily reduce aldehydes or ketones.[3][9] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective.[5]

  • Solvent: Chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[6]

  • pH: A slightly acidic environment, sometimes facilitated by adding a catalytic amount of acetic acid, can promote the initial condensation step.[6]

Protocol: Reductive Amination of (7-(Piperazin-1-yl)quinoline) with Cyclohexanecarbaldehyde
  • Preparation: In a round-bottom flask, dissolve the 7-(piperazin-1-yl)quinoline (1.0 eq.) and cyclohexanecarbaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM).[3]

  • Iminium Formation: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred mixture. Be mindful of potential gas evolution.[3]

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the final N-alkylated product.[6]

Section 3: Advanced Methods for N-Arylation and Accelerated Synthesis

While classical methods are robust for introducing alkyl groups, modern catalytic and energy-input techniques offer solutions for more challenging transformations like N-arylation and provide significant improvements in reaction efficiency.

Buchwald-Hartwig Amination for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[10][11] This reaction is indispensable for synthesizing N-arylpiperazinyl quinolines, which are prevalent in many CNS-active drugs.[12]

  • Principle: The reaction couples an aryl halide or triflate with the piperazine nitrogen in the presence of a palladium catalyst, a phosphine ligand, and a strong base. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[11][13]

  • Key Components:

    • Catalyst: Pd(OAc)₂ or pre-formed Pd(0) complexes are common.

    • Ligand: Bulky, electron-rich phosphine ligands like BINAP, XANTPHOS, or specialized Buchwald ligands (e.g., BrettPhos) are typically required.[14]

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary.[14]

    • Solvent: Anhydrous, deoxygenated solvents like toluene or 1,4-dioxane are used.

  • Protocol Snapshot: A typical procedure involves combining the aryl halide (1.0 eq.), piperazinyl quinoline (1.2 eq.), base (1.4 eq.), Pd catalyst (e.g., 2 mol% Pd(OAc)₂), and ligand (e.g., 4 mol% BINAP) in anhydrous toluene. The mixture is thoroughly degassed and heated under a nitrogen atmosphere until the reaction is complete.[14]

Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often reducing reaction times from hours to minutes.[7]

  • Principle: Unlike conventional heating, microwave irradiation provides rapid and uniform heating throughout the reaction volume.[7] This can lead to higher yields, cleaner reaction profiles, and access to chemical space not reachable by thermal heating.[15][16]

  • Application: Both direct alkylation and Buchwald-Hartwig aminations can be significantly enhanced using microwave reactors. For direct alkylations, a mixture of the piperazinyl quinoline, alkyl halide, and base in a suitable solvent (e.g., DMF) can be irradiated in a sealed microwave vial at a set temperature (e.g., 120-150°C) for 5-30 minutes. This enables rapid library synthesis and optimization.[7]

Comparison of N-Alkylation Techniques
TechniqueAlkylating AgentKey ReagentsTemperatureTimeAdvantagesDisadvantages
Direct Alkylation Alkyl HalidesK₂CO₃, NaHCO₃25 - 100°C2 - 24 hSimple, readily available reagents.[3]Risk of over-alkylation, potential for side reactions.[5]
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CN25°C1 - 12 hExcellent control of mono-alkylation, broad substrate scope.[3][9]Requires a two-step (one-pot) process.
Buchwald-Hartwig Aryl Halides/TriflatesPd Catalyst, Ligand, Base80 - 120°C4 - 24 hPremier method for N-arylation, high functional group tolerance.[10][11]Expensive catalysts/ligands, requires inert atmosphere.
Microwave-Assisted Alkyl/Aryl HalidesStandard reagents100 - 180°C5 - 60 minDrastically reduced reaction times, improved yields.[7][17]Requires specialized microwave reactor equipment.

Conclusion and Future Outlook

The N-alkylation of the piperazine moiety on a quinoline core is a fundamental transformation in the synthesis of pharmaceutically relevant molecules. While classical methods like direct alkylation and reductive amination remain workhorses in the field, modern techniques provide expanded capabilities. The Buchwald-Hartwig amination has opened the door to complex N-aryl derivatives, and microwave-assisted synthesis offers a path to high-throughput chemistry and rapid lead optimization. The choice of method should be guided by the specific substrate, the desired substituent, and the required scale of the synthesis. As synthetic methodology continues to advance, the development of even more efficient, sustainable, and selective catalytic systems will further empower chemists to explore this critical chemical space.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • protocol for N-alkylation of "Methyl Piperazine-2-carboxylate" - Benchchem.
  • Comparative synthetic platforms for mono‐N‐alkylation of piperazine.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2021). Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. Available at: [Link]

  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem.
  • Methods for the catalytic synthesis of piperazine (2022) - SciSpace. (2022). Available at: [Link]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines | The Journal of Organic Chemistry - ACS Publications. (2010). Available at: [Link]

  • Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines: key precursors to potent c-Met inhibitors - PubMed. (2011). Available at: [Link]

  • Utilization of piperazine for interphase catalytic systems - Sciforum. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity - SciSpace. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025). Available at: [Link]

  • Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety.
  • Functionalized N-(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents - University of Alberta. (2007). Available at: [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance - Taylor & Francis. (2023). Available at: [Link]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-arylpiperazines - PubMed. (2010). Available at: [Link]

  • Reductive amination route for selective N‐monosubstitution. Piperazine... - ResearchGate. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024). Available at: [Link]

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.
  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing). Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (2023). Available at: [Link]

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds - ScienceOpen. (2014). Available at: [Link]

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  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance - ResearchGate. (2023). Available at: [Link]

  • Biologically active compounds through catalysis: efficient synthesis of N-(heteroarylcarbonyl)-N'-(arylalkyl)piperazines - PubMed. (2004). Available at: [Link]

  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions - ResearchGate. (2026). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(Piperazin-1-yl)quinoline Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(piperazin-1-yl)quinoline derivatives. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(piperazin-1-yl)quinoline derivatives. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals. Here, we move beyond basic recipes to explore the mechanistic causality behind reaction conditions, providing self-validating protocols and troubleshooting matrices for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromoquinoline.

Mechanistic Pathway & Workflow

The synthesis of 3-(piperazin-1-yl)quinoline is typically achieved via a Buchwald-Hartwig cross-coupling reaction between 3-bromoquinoline and a protected piperazine derivative[1]. The quinoline scaffold is electron-deficient, which facilitates the initial oxidative addition of the palladium catalyst into the C–Br bond. However, the basic quinoline nitrogen can competitively coordinate to the palladium center, necessitating carefully selected bulky or bidentate ligands to keep the catalytic cycle turning[2].

CatalyticCycle A Pd(0)Lₙ Active Catalyst B Oxidative Addition Complex LₙPd(II)(3-Quinolyl)(Br) A->B + 3-Bromoquinoline C Amido Complex LₙPd(II)(3-Quinolyl)(Boc-Pip) B->C + 1-Boc-Piperazine + NaOtBu - NaBr, - tBuOH D Reductive Elimination Releases Product C->D D->A Regenerates Pd(0)Lₙ

Buchwald-Hartwig catalytic cycle for 3-(piperazin-1-yl)quinoline synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of bis-arylated byproduct (N,N'-di(3-quinolyl)piperazine) instead of my target? Causality & Solution: Piperazine possesses two sterically and electronically identical secondary amines. If unprotected piperazine is used, the initial mono-coupled product—which is often more soluble in organic solvents—will rapidly compete with the starting piperazine for the remaining 3-bromoquinoline. Actionable Fix: Always use 1-Boc-piperazine (mono-protected). The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group completely deactivates the second nitrogen, enforcing strict 1:1 stoichiometry. The Boc group can be easily cleaved post-coupling.

Q2: My reaction stalls at 30-40% conversion, and a black precipitate forms on the flask walls. What is happening? Causality & Solution: The black precipitate is "Palladium black," an inactive agglomeration of Pd(0). This is a self-validating failure indicator that the catalytic cycle has been interrupted[3]. For 3-bromoquinoline, the basic quinoline nitrogen can coordinate to the palladium center, poisoning the catalyst and preventing amine coordination. Furthermore, oxygen ingress rapidly oxidizes phosphine ligands, leading to catalyst collapse. Actionable Fix:

  • Switch from first-generation ligands (like PPh₃) to a highly sterically hindered, electron-rich ligand like RuPhos or a bidentate ligand like BINAP [2]. These ligands enforce the necessary bite angle for rapid reductive elimination and block off-cycle coordination by the quinoline nitrogen.

  • Ensure strict Schlenk line techniques. Degas solvents using three freeze-pump-thaw cycles.

Q3: How do I select the optimal base for this specific coupling? Causality & Solution: The base must be strong enough to deprotonate the amine once it coordinates to the Pd(II) complex, but not so nucleophilic that it directly attacks the aryl halide[1]. Actionable Fix:Sodium tert-butoxide (NaOtBu) is the gold standard due to its high basicity and steric bulk, which prevents nucleophilic side reactions. However, if your quinoline substrate has base-sensitive functional groups (e.g., esters, nitro groups), switch to Cs₂CO₃ paired with BINAP, which provides a milder but highly effective deprotonation environment[2].

Quantitative Data: Reaction Condition Optimization

The success of the Buchwald-Hartwig amination on 3-bromoquinoline is highly dependent on the synergistic pairing of the palladium source, ligand, and base. Below is a comparative summary of field-proven conditions[2][4].

Catalyst SystemLigandBaseSolventTemp (°C)Result / Yield (%)Mechanistic Note
Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)Cs₂CO₃Toluene10072% Bidentate ligand prevents Pd-black formation; mild base tolerates sensitive groups.
Pd(OAc)₂ (1 mol%)RuPhos (2 mol%)NaOtBuDioxane11085% Bulky dialkylbiaryl phosphine accelerates reductive elimination.
Pd₂(dba)₃ (5 mol%)dppf (10 mol%)NaOtBuToluene90<10% Insufficient steric bulk leads to catalyst poisoning by quinoline nitrogen.
Pd(PPh₃)₄ (5 mol%)NoneK₃PO₄DMF100Stalled Lack of specialized ligand leads to rapid Pd aggregation (black precipitate).

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity at every stage.

Part A: Synthesis of 3-(4-Boc-piperazin-1-yl)quinoline

Reagents: 3-Bromoquinoline (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), NaOtBu (1.5 eq), Anhydrous Dioxane.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and NaOtBu. Seal the flask with a rubber septum.

  • Purging: Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Reagent Addition: Dissolve 3-bromoquinoline and 1-Boc-piperazine in anhydrous, degassed dioxane. Inject this solution into the Schlenk flask via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 110 °C in a pre-heated oil bath.

    • Self-Validation Checkpoint: The solution should transition to a deep, homogeneous red/orange color. If the solution turns black within the first hour, oxygen has breached the system or the ligand has failed.

  • Monitoring: After 12 hours, sample 10 µL of the mixture, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Checkpoint: 3-bromoquinoline (UV active, Rf ~0.6) should be consumed, replaced by a new, strongly UV-active spot (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure Boc-protected intermediate.

Part B: Boc Deprotection

Reagents: 3-(4-Boc-piperazin-1-yl)quinoline (1.0 eq), Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM).

  • Reaction: Dissolve the purified intermediate from Part A in anhydrous DCM (0.1 M concentration). Cool the flask to 0 °C using an ice bath.

  • Acid Addition: Add TFA dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: Check completion via TLC or LC-MS.

    • Self-Validation Checkpoint: The starting material spot will disappear, and a baseline spot (the highly polar TFA salt of the product) will form.

  • Neutralization & Extraction: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the oily residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer tests basic (pH ~8-9). Extract the aqueous layer with DCM (3x).

  • Final Isolation: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free base of 3-(piperazin-1-yl)quinoline as a solid.

References

  • ACS Publications. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts Organic Chemistry.[Link]

  • ResearchGate. (2018). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Piperazin-1-yl)quinoline Solubility in Biological Assays

Target Audience: Researchers, assay scientists, and drug development professionals. Introduction & Physicochemical Profiling 3-(Piperazin-1-yl)quinoline is a structurally compelling scaffold frequently utilized in early-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals.

Introduction & Physicochemical Profiling

3-(Piperazin-1-yl)quinoline is a structurally compelling scaffold frequently utilized in early-stage drug discovery. However, its physicochemical profile—combining a highly lipophilic quinoline core with a hydrophilic, weakly basic piperazine moiety—often presents significant solubility challenges in aqueous in vitro assay environments.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic instructions. Here, we will explore the thermodynamic causality behind compound precipitation and provide self-validating protocols to ensure accurate dosing and maintain assay integrity.

Quantitative Data: Why Does It Precipitate?

Before troubleshooting, it is critical to understand the molecular drivers of solubility. The solubility of 3-(Piperazin-1-yl)quinoline is strictly governed by the ionization state of its nitrogen atoms and the hydrophobic effect of the bicyclic aromatic ring.

Table 1: Key Physicochemical Properties Governing Solubility

PropertyValue / CharacteristicMechanistic Impact on Assays
pKa (Piperazine) ~5.35 and 9.73 At physiological pH (7.4), the secondary amine is protonated, but the overall molecule lacks sufficient polarity to overcome the lipophilic core.
pKa (Quinoline) ~4.9Deprotonated at pH 7.4, maximizing the hydrophobicity of the aromatic core.
Aqueous Solubility Low (< 10 µM at pH 7.4)Prone to rapid nucleation and precipitation ("crashing out") when diluted from organic stocks .
DMSO Solubility High (> 50 mM)Excellent for stock storage, but creates a severe solvent-exchange shock upon aqueous dilution .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound "crash out" when I dilute it from a 10 mM DMSO stock directly into my cell culture media?

The Causality: This is a classic solvent-exchange precipitation event. When a highly concentrated DMSO solution of 3-(Piperazin-1-yl)quinoline is introduced directly into an aqueous buffer, the local dielectric constant of the micro-environment drops instantaneously. To minimize contact with water, the hydrophobic quinoline cores are driven together by the hydrophobic effect, rapidly overcoming the kinetic barrier to nucleation . Because the compound becomes locally supersaturated before it can evenly diffuse, it forms micro-precipitates. These precipitates effectively lower the actual concentration of the bioavailable compound in your assay, leading to false negatives or artificially shifted IC50 values.

Q2: How can I formulate an aqueous-compatible solution without exceeding the maximum tolerated DMSO concentration (typically 0.1 - 0.5%)?

The Causality: You must manipulate the thermodynamics of the solution using solubilizing excipients. For 3-(Piperazin-1-yl)quinoline, the most effective approach is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic quinoline ring, while its hydrophilic exterior maintains excellent aqueous solubility . This non-covalent inclusion complex shields the compound from the aqueous environment, preventing precipitation without permanently altering the molecule's pharmacological properties.

Table 2: Excipient Strategies for 3-(Piperazin-1-yl)quinoline

Excipient StrategyRecommended Conc.Mechanism of ActionBest Used For
HP-β-Cyclodextrin 1 - 10 mMHost-guest encapsulation of the quinoline core .Cell-based assays, maintaining low DMSO %.
Tween-80 / Triton X-100 0.01% - 0.1%Micellar solubilization; reduces surface tension.Biochemical/Enzymatic assays (may lyse cells).
Acidic Pre-dilution pH 4.0 - 5.0Protonates the quinoline nitrogen (pKa ~4.9).Short-term intermediate dilutions.
Q3: My assay readout is fluorescent. Will cyclodextrins or intermediate DMSO concentrations interfere with my results?

The Causality: Yes, they can. DMSO concentrations above 1% can quench certain fluorophores or alter enzyme kinetics . While HP-β-CD is generally inert, it can occasionally encapsulate hydrophobic fluorophores or assay substrates. Self-Validating Solution: Always run an "excipient-only" dose-response curve. Perform a control assay using the maximum concentration of HP-β-CD (e.g., 10 mM) with your target enzyme/cells and standard substrate, but without 3-(Piperazin-1-yl)quinoline. If the signal deviates from the standard buffer control, titrate the HP-β-CD down until the interference is eliminated.

Validated Experimental Protocols

Protocol 1: Step-Wise DMSO-to-Aqueous Dilution (The "Kinetic Quench" Method)

Objective: To prepare a 10 µM assay-ready solution from a 10 mM DMSO stock without inducing micro-precipitation. Self-Validation Metric: The final solution must exhibit a nephelometry (light scattering) reading identical to a vehicle-only control.

  • Stock Verification: Thaw the 10 mM DMSO stock of 3-(Piperazin-1-yl)quinoline at room temperature. Vortex vigorously for 30 seconds and inspect under a light microscope to ensure no crystalline seeds remain from the freeze-thaw cycle.

  • Intermediate Dilution (Solvent Transition): Do not dilute directly into the final assay buffer. Instead, create a 1 mM intermediate stock by adding 10 µL of the 10 mM stock into 90 µL of a transition solvent (e.g., 50% DMSO / 50% Assay Buffer).

    • Causality: This step-down approach prevents the sudden dielectric shock that triggers rapid nucleation.

  • Aqueous Quench: Pre-warm your final cell culture media or assay buffer to 37°C. Add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed buffer while simultaneously vortexing.

    • Causality: Elevated temperature increases the kinetic solubility limit, and rapid mechanical shearing disperses the compound before local supersaturation can cause aggregation.

  • Validation: Measure the absorbance at 600 nm or use Dynamic Light Scattering (DLS). A baseline reading confirms the compound is in a metastable solution.

Workflow A Thaw 10 mM Stock (100% DMSO) B Intermediate Dilution (1 mM in 50% DMSO / 50% Buffer) A->B Step-down dielectric transition D Rapid Vortexing & Quench (10 µM in 0.5% DMSO) B->D C Pre-warm Final Buffer to 37°C (Increases kinetic solubility limit) C->D Add dropwise under shear E Nephelometry / DLS Check (Self-Validating QC Step) D->E Confirm absence of aggregates

Caption: Step-wise kinetic dilution workflow to prevent localized supersaturation and precipitation.

Protocol 2: Preparation of HP-β-Cyclodextrin Inclusion Complexes

Objective: To achieve high aqueous concentrations (>100 µM) of 3-(Piperazin-1-yl)quinoline for in vitro dosing while maintaining <0.1% DMSO.

  • Excipient Preparation: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 10 mM (approx. 1.4% w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Add the required volume of 3-(Piperazin-1-yl)quinoline (from a high-concentration DMSO stock) dropwise into the stirring HP-β-CD solution.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours.

    • Causality: Host-guest complexation is a thermodynamically driven equilibrium process. Sufficient time and thermal energy are required for the quinoline moiety to displace water molecules inside the cyclodextrin cavity.

  • Validation: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, the compound has exceeded the complexation capacity. The supernatant represents the true, bioavailable soluble fraction.

Mechanism Q 3-(Piperazin-1-yl)quinoline (Exposed Lipophilic Core) Complex Inclusion Complex (Shielded Lipophile) Q->Complex Hydrophobic Effect CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation Sol Enhanced Aqueous Solubility (Bioavailable Monomers) Complex->Sol Thermodynamic Stabilization

Caption: Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available at:[Link]

Troubleshooting

Resolving HPLC peak tailing for basic compounds like 3-(Piperazin-1-yl)quinoline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with asymmetrical peak shapes, specifically peak tailing, during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with asymmetrical peak shapes, specifically peak tailing, during the HPLC analysis of basic compounds like 3-(Piperazin-1-yl)quinoline. As a Senior Application Scientist, my goal is to provide you with not just the "how" but also the "why" behind these common chromatographic challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for basic compounds?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is drawn out, creating an asymmetrical shape.[1] This is particularly common for basic compounds, such as those containing amine functional groups, when using silica-based reversed-phase columns.[2][3]

The primary issue with peak tailing is that it can compromise the accuracy and reproducibility of your analysis. Tailing peaks are harder to integrate accurately, which can lead to errors in quantification, and they can also obscure smaller, closely eluting impurity peaks.[1][4]

Q2: What is the underlying chemical interaction that causes peak tailing for basic compounds?

A2: The most common cause of peak tailing for basic compounds is a secondary ionic interaction between the positively charged analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][5][6]

Here's the mechanism:

  • Silica Surface: Silica-based C18 columns, the workhorses of reversed-phase HPLC, have a surface that is not completely covered by the C18 alkyl chains. This leaves exposed, weakly acidic silanol groups.[5][7]

  • Analyte State: Basic compounds, like 3-(Piperazin-1-yl)quinoline, have one or more basic nitrogen atoms. In a typical acidic to neutral mobile phase, these nitrogens will be protonated, giving the analyte a positive charge.

  • Interaction: The positively charged basic analyte can then interact with the deprotonated (negatively charged) silanol groups on the silica surface. This is a strong ionic interaction, in addition to the desired hydrophobic interaction with the C18 phase.[2][3][6] This "mixed-mode" retention mechanism is what leads to the tailing, as the analyte is held more strongly by these isolated silanol sites.[5]

In-Depth Troubleshooting Guide

If you are experiencing peak tailing with 3-(Piperazin-1-yl)quinoline or similar basic compounds, this section will guide you through a logical troubleshooting process.

Is it a Chemical or a Physical Problem?

First, it's crucial to determine if the tailing is due to a chemical interaction or a physical issue within your HPLC system.

Protocol 1: The Neutral Compound Test

  • Prepare a neutral marker: Dissolve a neutral compound (e.g., toluene, uracil) in your mobile phase.

  • Injection: Inject the neutral marker onto your column using your current method conditions.

  • Analysis:

    • If the neutral compound's peak is symmetrical: The problem is likely chemical in nature (i.e., secondary interactions).[2]

    • If the neutral compound's peak also tails: The issue is likely physical.[2] This could be due to a void in the column, excessive extra-column volume (long or wide tubing), or a poorly packed column bed.[1][2]

Troubleshooting Chemical-Based Peak Tailing

If the neutral compound test points to a chemical issue, the following sections will help you address the root cause.

Mobile Phase Optimization

The mobile phase is your most powerful tool for controlling peak shape.

A3: Mobile phase pH is a critical parameter.[8][9][10] For basic compounds, you have two primary strategies to minimize secondary interactions with silanol groups:

  • Low pH (Ion-Suppression): By lowering the pH of the mobile phase (typically to pH 2-3), you can ensure that the residual silanol groups on the silica surface are fully protonated (neutral).[5][11] This prevents the ionic interaction with your protonated basic analyte, leading to a more symmetrical peak shape.[3]

  • High pH: At a high pH (e.g., pH > 8), your basic analyte will be in its neutral (unprotonated) form. This also eliminates the potential for ionic interactions with the now deprotonated silanol groups. However, it's crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[12][13]

Key Consideration: Avoid working at a pH close to the pKa of your analyte. When the pH is close to the pKa, your analyte exists as a mixture of ionized and unionized forms, which can lead to peak distortion, splitting, or broadening.[8][10][14] For piperazine itself, the pKa values are around 5.35 and 9.73.[15] The quinoline moiety will also influence the basicity.

A4: Buffers are essential for maintaining a stable mobile phase pH, which is critical for reproducible retention times and consistent peak shapes.[1][8]

Protocol 2: Buffer Selection

  • Determine your target pH: Based on the strategy from Q3 (low or high pH), select a target pH that is at least 1.5-2 pH units away from your analyte's pKa.[14][16]

  • Choose a buffer with a suitable pKa: A buffer is most effective within +/- 1 pH unit of its pKa.[13][14][17]

  • Consider buffer concentration: A concentration of 10-50 mM is generally sufficient for small molecules.[13] Start with a concentration of around 25 mM.[17]

  • Ensure solubility: The chosen buffer must be soluble in your mobile phase, including the organic modifier. High concentrations of buffers like phosphate can precipitate in high percentages of acetonitrile.[13][14]

Commonly Used Buffers in Reversed-Phase HPLC:

BufferpKaUseful pH RangeUV Cutoff (approx.)Notes
Formic Acid3.752.7 - 4.7210 nmVolatile, good for LC-MS.[18]
Acetic Acid4.763.8 - 5.8210 nmVolatile, good for LC-MS.
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2200 nmNot volatile, can precipitate in high organic.[18]
Ammonium Bicarbonate9.25 (NH4+), 10.3 (HCO3-)8.0 - 11.0190 nmVolatile, good for high pH LC-MS.[19]

A5: Yes, the choice of organic modifier (typically acetonitrile or methanol) can influence peak shape.[1][20] While acetonitrile is often preferred for its lower viscosity and UV transparency, methanol can sometimes provide better peak shapes for basic compounds due to its different solvent properties.[20][21] If you are experiencing tailing with acetonitrile, it is worth trying a method with methanol as the organic modifier.

Column Selection and Care

If mobile phase optimization doesn't fully resolve the issue, your column may be the culprit.

A6: Not all C18 columns are created equal. For the analysis of basic compounds, consider the following:

  • High-Purity Silica (Type B): Modern columns are typically made from high-purity silica, which has fewer acidic silanol groups and metal contaminants, resulting in significantly better peak shapes for basic compounds compared to older, lower-purity silica columns.[5][12]

  • End-Capping: Most modern columns are "end-capped," which is a process that uses a small silylating reagent to cover many of the residual silanol groups.[1][7][12] This further reduces the potential for secondary interactions.

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded in the C18 chain. This provides a "shielding" effect for the residual silanol groups, leading to improved peak shapes for basic compounds.[1]

  • Hybrid Silica: Some manufacturers offer columns with a hybrid silica-organic particle technology that are more resistant to dissolution at high pH.[12]

A7: Column performance can degrade over time. If you observe a gradual increase in peak tailing for basic compounds, it could be due to:

  • Loss of Bonded Phase/End-Capping: Harsh mobile phase conditions (e.g., very low or very high pH) can cause the bonded phase and end-capping to hydrolyze, exposing more active silanol groups.

  • Column Contamination: Accumulation of strongly retained sample components can create active sites that lead to peak tailing.

Protocol 3: Column Washing and Regeneration

If you suspect column contamination, a thorough washing procedure can often restore performance.

  • Disconnect the column from the detector.

  • Flush with your mobile phase without the buffer.

  • Wash with 100% Acetonitrile.

  • Wash with 100% Isopropanol.

  • Wash with 100% Methylene Chloride (if compatible with your system and column).

  • Reverse the flush with Isopropanol, then Acetonitrile.

  • Re-equilibrate with your mobile phase.

Always consult your column's care and use manual for specific washing recommendations.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical workflow for troubleshooting peak tailing of basic compounds.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Solutions start Peak Tailing Observed for Basic Compound neutral_test Protocol 1: Inject Neutral Compound start->neutral_test physical_issue Physical Issue (Void, Extra-column Volume) neutral_test->physical_issue Neutral Peak Tails chemical_issue Chemical Issue (Secondary Interactions) neutral_test->chemical_issue Neutral Peak is Symmetrical column_wash Protocol 3: Column Wash/Regeneration physical_issue->column_wash If column-related ph_adjust Adjust Mobile Phase pH (Low pH: 2-3 or High pH > 8) chemical_issue->ph_adjust buffer_select Protocol 2: Add/Optimize Buffer (Correct pKa, 10-50 mM) ph_adjust->buffer_select end_solution Symmetrical Peak Achieved ph_adjust->end_solution If successful organic_modifier Change Organic Modifier (Acetonitrile vs. Methanol) buffer_select->organic_modifier buffer_select->end_solution If successful new_column Select Appropriate Column (End-capped, Polar-Embedded, High-Purity Silica) organic_modifier->new_column If tailing persists organic_modifier->end_solution If successful new_column->end_solution column_wash->end_solution

Caption: A flowchart for troubleshooting HPLC peak tailing.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds? - HPLC-MART. [Link]

  • Why Do Peaks Tail? - ResearchGate. [Link]

  • Silica Purity #2 – Silanols - Separation Science. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Your guide to select the buffer in HPLC development part 1 - PharmaCores. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • The LCGC Blog: Buffer Choice for HPLC Separations. [Link]

  • How to Use TYPE-C Silica™ HPLC Columns - MTC USA. [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]

  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic - SciSpace. [Link]

  • HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study - ResearchGate. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization | Request PDF - ResearchGate. [Link]

  • pK a values of common substituted piperazines - ResearchGate. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48831b14562c58908f5152865d6c8e31289196b0]([Link]

  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a - Rsc.org. [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. [Link]

Sources

Optimization

Side-product formation in the synthesis of 3-(Piperazin-1-yl)quinoline

Welcome to the advanced technical support guide for the synthesis of 3-(piperazin-1-yl)quinoline. This resource is engineered for drug development professionals and synthetic chemists who are utilizing palladium-catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis of 3-(piperazin-1-yl)quinoline. This resource is engineered for drug development professionals and synthetic chemists who are utilizing palladium-catalyzed Buchwald-Hartwig amination to construct this privileged medicinal scaffold[1].

While the cross-coupling of 3-bromoquinoline with piperazine is a robust method for C–N bond formation, the inherent reactivity of the symmetrical diamine and the electronic properties of the quinoline ring frequently lead to complex side-product profiles[2]. This guide deconstructs the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly 1,4-di(quinolin-3-yl)piperazine (bis-arylation) instead of the target mono-arylated product?

The Causality: Piperazine contains two secondary amine sites with identical nucleophilicity. In a standard Buchwald-Hartwig amination, once the first C–N bond is formed, the resulting 3-(piperazin-1-yl)quinoline remains an active secondary amine. Because its nucleophilicity is not sufficiently attenuated by the quinoline ring, it rapidly re-enters the catalytic cycle, undergoing a second oxidative addition and reductive elimination with unreacted 3-bromoquinoline to form the bis-arylated side product[3]. The Solution:

  • Chemical Masking (Preferred): Utilize a mono-protected piperazine derivative, such as 1-Boc-piperazine[2]. The tert-butyloxycarbonyl (Boc) group is strongly electron-withdrawing, which drastically reduces the electron density on the protected nitrogen, rendering it non-nucleophilic and completely shutting down the bis-arylation pathway.

  • Statistical Control: If unprotected piperazine must be used, it must be employed in massive stoichiometric excess (e.g., 5 to 10 equivalents) or used neat as the solvent to statistically disfavor the second coupling event[4].

Q2: I am observing a significant amount of quinoline in my crude NMR. What causes this dehalogenation?

The Causality: Dehalogenation (the reduction of 3-bromoquinoline to quinoline) is a competing pathway that occurs when the intermediate Pd(II)(3-quinolinyl)(Br) complex undergoes reduction rather than amine coordination[3]. This is frequently mediated by β -hydride elimination. Strong alkoxide bases (like NaOtBu) can coordinate to the Pd center and undergo β -hydride elimination, transferring a hydride to the palladium. Subsequent reductive elimination yields the dehalogenated quinoline. The Solution:

  • Ligand Acceleration: Switch to a highly active, bulky biarylphosphine ligand like RuPhos or XPhos. These ligands force the Pd center into a geometry that strongly accelerates the desired C–N reductive elimination, allowing it to outcompete the β -hydride elimination pathway[3].

  • Base Modification: Substitute NaOtBu with a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄, which cannot undergo β -hydride elimination[5].

Q3: The reaction stalls at 50% conversion, and a black precipitate forms in the flask. How do I prevent catalyst death?

The Causality: The black precipitate is "Pd black," an agglomeration of inactive Pd(0) nanoparticles[5]. This irreversible catalyst decomposition occurs when the active Pd(0) species is not adequately stabilized by the phosphine ligand. Common triggers include oxygen ingress (which oxidizes the electron-rich phosphine ligand), trace moisture, or an insufficient ligand-to-palladium ratio[3]. The Solution: Ensure rigorous Schlenk techniques and degas all solvents using the freeze-pump-thaw method. Consider using a preformed Pd precatalyst (e.g., a Buchwald G3 or G4 precatalyst) rather than generating the active species in situ from Pd₂(dba)₃, as the dba (dibenzylideneacetone) ligand can sometimes inhibit the catalytic cycle and lead to complex instability[3].

Part 2: Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, demonstrating how strategic modifications suppress side-product formation.

Reaction ConditionCatalyst / LigandPiperazine SourceBaseConversion (%)Mono-arylated Target (%)Bis-arylated (%)Dehalogenated (%)
A (Unoptimized) Pd₂(dba)₃ / BINAPUnprotected (1.1 eq)NaOtBu>95355510
B (Excess Amine) Pd₂(dba)₃ / BINAPUnprotected (5.0 eq)NaOtBu>95702010
C (Base Swap) Pd₂(dba)₃ / BINAPUnprotected (5.0 eq)Cs₂CO₃858018<2
D (Optimized) Pd G3 / RuPhos1-Boc-piperazine (1.1 eq)Cs₂CO₃>9998 0 <2

Part 3: Self-Validating Experimental Protocol

To ensure high-fidelity results and eliminate the bis-arylation side product, the following step-by-step methodology utilizes 1-Boc-piperazine. The protocol includes built-in validation checkpoints to verify success at critical stages[1].

Phase 1: Buchwald-Hartwig Amination

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 208 mg), 1-Boc-piperazine (1.2 mmol, 223 mg), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and Cs₂CO₃ (1.5 mmol, 488 mg)[1].

  • Atmosphere Control: Seal the tube with a septum. Evacuate and backfill the tube with dry argon three times to ensure a strictly anhydrous and oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Replace the septum with a Teflon screw cap under an argon flow.

  • Reaction: Heat the reaction mixture in an oil bath at 85 °C for 12 hours with vigorous stirring.

  • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 1:1). The reaction is successful if the 3-bromoquinoline spot (R_f ~0.6) is completely consumed and a new, intensely UV-active spot corresponding to the Boc-protected intermediate appears (R_f ~0.3).

Phase 2: Deprotection and Isolation 6. Filtration: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the inorganic base and Pd catalyst. Concentrate the filtrate in vacuo. 7. Boc Cleavage: Redissolve the crude intermediate in anhydrous dichloromethane (DCM, 4 mL). Slowly add trifluoroacetic acid (TFA, 1 mL) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours. 8. Validation Checkpoint 2: Analyze the mixture via LC-MS. The Boc-protected intermediate (m/z ~314 [M+H]⁺) must be absent, replaced entirely by the target 3-(piperazin-1-yl)quinoline (m/z 214 [M+H]⁺). 9. Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches ~9. Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. 10. Purification: Purify the residue via silica gel flash chromatography using a gradient of DCM/MeOH (95:5 to 90:10) containing 1% triethylamine to yield the pure 3-(piperazin-1-yl)quinoline.

Part 4: Pathway Visualization

The following diagram maps the catalytic cycle and the specific branching points where side products are generated.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(3-Quinolinyl)(Br)L_n Oxidative Addition Pd0->OxAdd 3-Bromoquinoline AmineCoord Pd(II)(3-Quinolinyl)(Amido)L_n Amine Binding OxAdd->AmineCoord Piperazine + Base Dehalo Quinoline (Dehalogenation) OxAdd->Dehalo β-Hydride Elimination PdBlack Pd Black (Catalyst Death) OxAdd->PdBlack O2 / Moisture Product 3-(Piperazin-1-yl)quinoline Target Product AmineCoord->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BisAryl 1,4-di(quinolin-3-yl)piperazine (Bis-arylation) Product->BisAryl 2nd Catalytic Cycle

Catalytic pathways and side-product formation in the Buchwald-Hartwig amination.

Sources

Troubleshooting

Technical Support Center: Purification of Polar 3-(Piperazin-1-yl)quinoline Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of polar 3-(Piperazin-1-yl)quinoline derivatives. These compounds, char...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of polar 3-(Piperazin-1-yl)quinoline derivatives. These compounds, characterized by their basic piperazine moiety and the quinoline core, present a unique set of purification hurdles due to their high polarity and potential for strong interactions with stationary phases. This document is structured to provide direct, actionable solutions to common problems, explaining the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 3-(piperazin-1-yl)quinoline derivatives in a practical question-and-answer format.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Q: My 3-(piperazin-1-yl)quinoline derivative shows significant peak tailing on a C18 column, making quantification and isolation difficult. What is causing this, and how can I fix it?

A: Peak tailing for this class of compounds in reversed-phase chromatography is almost always due to secondary interactions between the basic nitrogen atoms of the piperazine ring and acidic residual silanol groups on the silica-based stationary phase.[1][2] At neutral pH, the piperazine is protonated (cationic), while the silanols are deprotonated (anionic), leading to strong, undesirable ionic interactions that cause the tailing.

Here are several strategies to resolve this, from simplest to most effective:

  • Mobile Phase pH Adjustment: The most critical parameter to adjust is the pH of your aqueous mobile phase.[1]

    • Low pH (2.5 - 4.0): By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase, you protonate the piperazine moiety, keeping it consistently charged. More importantly, the low pH suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.[1] This is often the most effective and first-line solution.

    • High pH (8.0 - 10.0): Alternatively, using a high pH buffer (e.g., ammonium bicarbonate) deprotonates the piperazine, rendering it neutral. While this also eliminates the ionic interaction, it requires a pH-stable column (e.g., hybrid silica or polymer-based) as standard silica dissolves at high pH.

  • Use of Mobile Phase Additives: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (typically 0.1-0.5%).[1] The TEA acts as a silanol-masking agent, binding to the active sites on the stationary phase and preventing your analyte from interacting with them.

  • Employ a Highly End-capped Column: Modern HPLC columns are available with advanced end-capping, where the residual silanol groups are chemically derivatized to make them inert.[1] Using a column specifically designated as "base-deactivated" or having a high degree of end-capping can significantly improve peak shape for basic compounds.

Workflow for Optimizing Reversed-Phase HPLC

start Start: Peak Tailing Observed ph_adjust Adjust Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) start->ph_adjust check1 Is Peak Shape Acceptable? ph_adjust->check1 end_capped Switch to a Highly End-Capped Column check1->end_capped No success Success: Good Peak Shape check1->success Yes check2 Is Peak Shape Acceptable? end_capped->check2 hilic Consider Alternative Method: HILIC check2->hilic No check2->success Yes cluster_0 Step 1: Dissolve in Organic Solvent cluster_1 Step 2: Wash with Aqueous Acid (1M HCl) cluster_2 Step 3: Basify Aqueous Layer (NaOH) cluster_3 Step 4: Extract with Organic Solvent crude Crude Mixture (Product + Piperazine + Neutral Impurities) in Dichloromethane sep_funnel_1 Separatory Funnel crude->sep_funnel_1 Add 1M HCl organic_1 Organic Layer: Neutral Impurities aqueous_1 Aqueous Layer: Product-HCl + Piperazine-HCl aqueous_2 Aqueous Layer: Product (free base) + Piperazine (free base) + NaCl + H2O aqueous_1->aqueous_2 Add NaOH sep_funnel_2 Separatory Funnel aqueous_2->sep_funnel_2 Add Dichloromethane organic_2 Organic Layer: Purified Product + Piperazine aqueous_3 Aqueous Layer: NaCl + H2O end Purified Product organic_2->end Dry & Evaporate

Sources

Optimization

Scaling up the synthesis of 3-(Piperazin-1-yl)quinoline for preclinical studies

Welcome to the Technical Support Center for the preclinical scale-up of 3-(Piperazin-1-yl)quinoline. Transitioning this synthesis from the benchtop to the kilo-lab introduces critical engineering and chemical hurdles: ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preclinical scale-up of 3-(Piperazin-1-yl)quinoline. Transitioning this synthesis from the benchtop to the kilo-lab introduces critical engineering and chemical hurdles: maintaining catalytic efficiency in multiphase systems, achieving stringent heavy metal remediation, and safely managing the thermodynamics of protecting-group cleavage.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and validated Standard Operating Procedures (SOPs) to ensure high-purity, scalable API generation.

Process Architecture

SynthesisWorkflow N1 3-Bromoquinoline + N-Boc-piperazine N2 Buchwald-Hartwig Cross-Coupling N1->N2 Pd Catalyst, Base N3 3-(4-Boc-piperazin-1-yl) quinoline N2->N3 Heat, N2 atm N4 Palladium Scavenging (Thiol/Triamine Silica) N3->N4 Dissolution N5 Boc Deprotection (Acidic Cleavage) N4->N5 Filtered Intermediate N6 Crude API Salt N5->N6 HCl or TFA, Gas Release N7 Freebasing & Crystallization N6->N7 Base, Solvent N8 3-(Piperazin-1-yl)quinoline (Preclinical Grade API) N7->N8 High Purity Isolation

Fig 1: Scale-up workflow for 3-(Piperazin-1-yl)quinoline synthesis and purification.

Phase 1: Buchwald-Hartwig Cross-Coupling

Q: Why is my coupling reaction stalling at 70% conversion upon scale-up (100g+), despite reaching >99% conversion at the bench scale? Causality: At scale, the surface-area-to-volume ratio drops significantly. If you are using an insoluble base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K 3​ PO 4​ ), poor solid-liquid mixing will starve the catalytic cycle of the base required for the deprotonation step prior to reductive elimination[1]. Furthermore, preformed Pd(0) complexes are highly sensitive to oxygen once activated by the base; inadequate degassing at scale leads to rapid catalyst death (observed as Pd black precipitation)[2]. Self-Validating Protocol: Switch from standard overhead stirring to a pitched-blade turbine to ensure complete solid suspension. Implement a strict Schlenk technique: purge the reactor and solvents with N 2​ via subsurface sparging for at least 30 minutes prior to catalyst addition[2]. The process is self-validating if the reaction mixture maintains its homogeneous catalytic color (typically dark red/orange) without precipitating black solids, and an HPLC In-Process Control (IPC) shows <1% starting material after 6 hours.

Q: What is the optimal catalyst system to avoid bis-coupling and minimize palladium loading? Causality: Unhindered primary amines or simple secondary amines like piperazine are prone to bis-arylation. Using N-Boc-piperazine masks one nitrogen, preventing this side reaction. To ensure rapid oxidative addition and prevent the formation of inactive palladium halide dimers, use bidentate phosphine ligands like BINAP or DPPF[1]. These ligands enforce a cis-geometry on the Pd center, accelerating the reductive elimination of the product and allowing catalyst loadings to be safely dropped from 5 mol% to ≤1 mol%[1].

Phase 2: Palladium Scavenging & Purification

Q: My final API has >50 ppm Palladium, failing preclinical specifications (≤10 ppm). How do I efficiently remove it without losing product yield? Causality: Palladium coordinates strongly to the basic piperazine and quinoline nitrogens in your product. Standard recrystallization or activated carbon treatment only removes macroscopic, colloidal Pd (Pd black)[3]. To disrupt the API-Pd coordination complex, you must introduce a scavenger with a higher thermodynamic affinity for the metal. Self-Validating Protocol: Utilize a binary metal scavenging system or functionalized silica (e.g., thiol- or triamine-functionalized silica)[3]. Add the scavenger (20 wt% relative to the intermediate) to a warm organic solution (e.g., EtOAc or 2-MeTHF at 60 °C) and agitate for 8 hours. The self-validating metric is an ICP-MS IPC showing ≤10 ppm Pd before proceeding to the deprotection step. Visually, a successful scavenge yields a pale yellow or colorless filtrate from a previously dark brown solution.

Phase 3: Boc Deprotection & Final Isolation

Q: During the scale-up of the Boc deprotection using HCl/dioxane, we observed a massive exotherm and excessive gas evolution. How can we control this safely? Causality: The acidic cleavage of the tert-butyloxycarbonyl (Boc) group generates a stable tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide[4]. At the bench scale, this gas escapes easily. At the kilogram scale, the rapid generation of 2 moles of gas per mole of API causes dangerous pressurization, and the protonation of the piperazine is highly exothermic. Self-Validating Protocol: Instead of batch addition, dose the acid (e.g., 4M HCl in dioxane) continuously via a dosing pump over 2 hours while maintaining the reactor jacket at 15-20 °C. Monitor the exhaust line with a gas bubbler; the reaction is complete when gas evolution ceases. Alternatively, continuous flow thermal deprotection in solvents like trifluoroethanol (TFE) at elevated temperatures (120 °C - 150 °C) can bypass acid use entirely, though acid hydrolysis remains the industry standard for batch processing[5].

Quantitative Data Comparison

Table 1: Catalyst System Efficiency for Buchwald-Hartwig Amination

Catalyst System Ligand Type Loading (mol%) Conversion (%) Bis-arylation (%)

| Pd(OAc) 2​ / P(o-tol) 3​ | Monodentate | 5.0 | 75% | 8% | | Pd 2​ (dba) 3​ / BINAP | Bidentate | 1.0 | >99% | <1% | | Pd 2​ (dba) 3​ / DPPF | Bidentate | 1.0 | 98% | <1% |

Table 2: Palladium Scavenging Efficiency Matrix

Scavenger Type Equivalents / Loading Residual Pd (ppm) API Recovery (%)
Activated Carbon 50 wt% 120 ppm 85%
Thiol-functionalized Silica 20 wt% 15 ppm 94%

| Triamine-functionalized Silica | 20 wt% | <5 ppm | 96% |

Table 3: Boc Deprotection Scale-up Parameters

Method Reagent / Solvent Temp (°C) Gas Evolution Rate Yield (%)
Batch Acidic 4M HCl / Dioxane 20 °C High (Requires dosing) 95%
Batch Acidic TFA / DCM 0-20 °C Moderate 92%

| Continuous Flow | TFE (Thermal) | 150 °C | Controlled by flow rate | 98% |

Validated Step-by-Step Methodology (SOP)

Step 1: Buchwald-Hartwig Coupling
  • Preparation: Oven-dry a jacketed reactor and equip it with a pitched-blade turbine.

  • Charging: Charge 3-bromoquinoline (1.0 eq), N-Boc-piperazine (1.2 eq), NaOtBu (1.5 eq), Pd 2​ (dba) 3​ (0.5 mol%), and BINAP (1.0 mol%).

  • Degassing: Seal the reactor and perform subsurface N 2​ sparging for 30 minutes.

  • Reaction: Add anhydrous, degassed toluene (10 volumes). Heat the jacket to 90 °C and agitate for 6 hours.

  • IPC: Sample for HPLC. Proceed when 3-bromoquinoline is <1%.

  • Workup: Cool to 20 °C, dilute with EtOAc (5 volumes), and filter through a Celite pad to remove insoluble inorganic salts.

Step 2: Palladium Scavenging
  • Scavenger Addition: Transfer the crude filtrate to a clean reactor. Add triamine-functionalized silica (20 wt% relative to theoretical intermediate yield).

  • Agitation: Heat the mixture to 60 °C and agitate vigorously for 8 hours.

  • Filtration: Filter the mixture through a 45 μm filter disc to remove the silica-bound palladium.

  • IPC: Analyze the filtrate via ICP-MS. Ensure Pd content is <10 ppm.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude 3-(4-Boc-piperazin-1-yl)quinoline.

Step 3: Boc Deprotection (Acidic Cleavage)
  • Dissolution: Dissolve the intermediate in 2-MeTHF (8 volumes) in a jacketed reactor equipped with a gas exhaust bubbler.

  • Cooling: Cool the reactor jacket to 10 °C to manage the impending exotherm.

  • Acid Dosing: Via a dosing pump, add 4M HCl in dioxane (3.0 eq) over 2 hours.

  • Monitoring: Stir for an additional 4 hours at 20 °C. The reaction is self-validating: it is complete when the bubbling of isobutylene/CO 2​ ceases.

  • IPC: Confirm complete deprotection via HPLC.

Step 4: Freebasing and Crystallization
  • Phase Separation: Add DI water (10 volumes) to the reactor to dissolve the API hydrochloride salt. Separate and discard the organic layer (this removes neutral impurities).

  • Freebasing: Slowly adjust the aqueous layer to pH 10 using 2M NaOH. Note: This is exothermic; control the dosing to keep the internal temperature < 25 °C.

  • Extraction: Extract the precipitated free base into EtOAc (2 x 5 volumes).

  • Crystallization: Concentrate the EtOAc layer to 3 volumes, heat to 60 °C, and slowly add Heptane (6 volumes) as an anti-solvent. Cool to 5 °C at a rate of 10 °C/hour.

  • Isolation: Filter the crystalline 3-(Piperazin-1-yl)quinoline, wash with cold Heptane, and dry under vacuum at 40 °C to constant weight.

References

  • MilliporeSigma. Scale-Up Guide: Buchwald-Hartwig Amination. Retrieved from2

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from 1

  • Organic Process Research & Development (ACS). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from 3

  • Benchchem. Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Retrieved from 4

  • Organic Process Research & Development (ACS). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from 5

Sources

Troubleshooting

Technical Support Center: Refinement of Column Chromatography for Quinoline Derivatives

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to purify nitrogen-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to purify nitrogen-containing heterocycles. Quinolines, characterized by their basic nitrogen atom, are notorious for interacting with the acidic silanol groups on standard silica gel, leading to poor resolution, severe tailing, and low recovery.

This guide is designed to move you away from trial-and-error and towards a deterministic, self-validating purification strategy. Below, you will find a decision workflow, an optimized step-by-step protocol, and a targeted FAQ section addressing the most common pitfalls in quinoline chromatography.

Quinoline Purification Decision Matrix

QuinolineWorkflow A Crude Quinoline Mixture B Assess Polarity & Basicity (TLC Analysis) A->B C Normal Phase (Silica) Moderate Polarity B->C Rf 0.2-0.8 (NP) D Reversed Phase (C18) High Polarity / Homologues B->D Rf < 0.1 (NP) E Basic Alumina Acid-Sensitive B->E Degradation on Silica F Tailing Observed? C->F G Pre-treat Silica with 1-5% TEA in Hexane F->G Yes (Silanol Interaction) H Proceed with Gradient Elution (Hex/EtOAc) F->H No G->H

Decision matrix for selecting and optimizing quinoline chromatography workflows.

Core Methodology: Self-Validating Protocol for Silica Gel Deactivation

When normal-phase chromatography is required, standard silica gel must be modified to prevent the basic quinoline nitrogen from binding to acidic silanol (Si-OH) sites.

Step 1: Column Packing & Deactivation

  • Action: Pack the column with standard silica gel. Flush the bed with 2 to 3 column volumes (CV) of a1[1].

  • Causality: TEA acts as a sacrificial basic modifier. It irreversibly binds to the most acidic silanol sites on the silica surface, neutralizing them and preventing your target quinoline from becoming trapped in a continuous adsorption-desorption lag.

Step 2: Equilibration & System Validation

  • Action: Flush the column with 3 to 5 CV of your initial mobile phase (e.g., 100% hexane) to 1[1].

  • Validation: Collect a few drops of the eluent and test it with pH paper. The pH should be neutral to slightly basic. If the eluent is highly basic, continue flushing. This self-validation ensures the environment is deactivated but won't chemically alter your loaded sample.

Step 3: Dry Loading

  • Action: Dissolve the crude quinoline mixture in a volatile solvent (e.g., dichloromethane). Add a small amount of deactivated silica gel or Celite, and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this powder evenly onto the 2[2].

  • Causality: Quinolines often exhibit poor solubility in non-polar mobile phases like hexane. Liquid loading a partially insoluble sample causes band broadening. Dry loading ensures a perfectly flat, narrow sample band, which is critical for high-resolution separation.

Step 4: Gradient Elution

  • Action: Elute using a step gradient (e.g., 0% to 30% ethyl acetate in hexane). Monitor fractions via TLC plates that have also been pre-treated with TEA.

Troubleshooting & FAQs

Q: Why does my quinoline derivative streak across the entire TLC plate and column, resulting in poor recovery? A: Streaking is fundamentally caused by the acid-base interaction between the basic nitrogen atom of the quinoline ring and the 2[2].

  • Solution: Add a basic modifier. Incorporate 1-5% triethylamine (TEA) or diethylamine (DEA) into your mobile phase, or1[1]. Alternatively, switch the stationary phase to 2[2], which inherently prevents these acidic interactions.

Q: I am trying to separate closely related alkylquinoline homologues, but they co-elute on silica gel. How can I resolve them? A: Alkylquinolines often exhibit nearly identical retention factors (Rf) on normal-phase silica due to their similar polarities, making 3[3].

  • Solution: Transition to Reversed-Phase (RP) chromatography (C18) or Centrifugal Partition Chromatography (CPC). CPC with a gradient elution of heptane-water-acetonitrile has been proven highly effective for4[4]. For analytical or semi-prep scales, RP-HPLC using a water/acetonitrile gradient with 0.1% formic acid will separate homologues based on hydrophobicity rather than polar surface interactions.

Q: How do I handle quinoline derivatives that are sensitive to light or prone to oxidation during purification? A: Certain substituted quinolines (e.g., electron-rich or hydroxyquinolines) can undergo rapid photo-oxidation or degradation when exposed to air and light on the highly active surface of silica gel.

  • Solution: Wrap the chromatography column and collection flasks in1[1]. Degas your solvents by bubbling argon through them for 10-15 minutes prior to use, and run the column under positive argon pressure.

Quantitative Data: Impact of Solvent Systems and Additives

The following table summarizes the quantitative impact of various chromatographic conditions on the resolution and recovery of quinoline derivatives:

Solvent System / Stationary PhaseAdditive / ModifierTarget Quinoline ProfileExpected Rf ChangeResolution / Peak Shape
Hexane / EtOAc (Silica Gel)NoneNeutral/Weakly BasicBaselineTailing, broad peaks, poor recovery
Hexane / EtOAc (Silica Gel)1-5% Triethylamine (TEA)Basic QuinolinesIncrease (+0.1 to 0.3)Sharp peaks, no streaking, high recovery
DCM / MeOH (Silica Gel)1% NH4OHHighly Polar/BasicSignificant IncreaseModerate to Sharp peaks
Water / Acetonitrile (C18 RP)0.1% Formic AcidAlkylquinolinesN/A (Retention Time shift)Excellent resolution of homologues
Heptane / MeCN / MeOH (CPC)NoneComplex Alkyl HomologuesN/A (Partition Coefficient)>99% purity, high loading capacity

References

  • Furan, 5-heptyl-3-methyl-2-pentyl - Organic Syntheses Procedure. orgsyn.org.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. benchchem.com.
  • Preparative separation of quinolines by centrifugal partition chrom
  • Overcoming challenges in the purification of heterocyclic compounds. benchchem.com.

Sources

Optimization

Strategies to enhance the stability of 3-(Piperazin-1-yl)quinoline in solution

Welcome to the Technical Support Center for 3-(Piperazin-1-yl)quinoline . This guide is designed for researchers, analytical scientists, and formulation developers who require robust, field-proven strategies to maintain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Piperazin-1-yl)quinoline . This guide is designed for researchers, analytical scientists, and formulation developers who require robust, field-proven strategies to maintain the chemical integrity of this bicyclic compound in solution.

By understanding the distinct chemical vulnerabilities of both the quinoline chromophore and the secondary amine of the piperazine ring, you can rationally design storage and experimental conditions that prevent degradation.

Visual Troubleshooting Workflow

G Root 3-(Piperazin-1-yl)quinoline Solution Instability Deg1 Oxidative Degradation (Piperazine Ring) Root->Deg1 Deg2 Photo-Degradation (Quinoline Core) Root->Deg2 Deg3 Solvent Reactivity (Nucleophilic Attack) Root->Deg3 Mech1 Trace Metal Catalysis (Cu²⁺/Fe²⁺) & O₂ Deg1->Mech1 Mech2 UV/Vis Absorption ROS Generation Deg2->Mech2 Mech3 Reaction with CO₂ or Halogenated Solvents Deg3->Mech3 Mit1 Degassing (N₂/Ar) Add EDTA Chelator Mech1->Mit1 Mit2 Actinic Light Protection Amber Glass Vials Mech2->Mit2 Mit3 pH Optimization (< pH 6) Avoid DCM/Chloroform Mech3->Mit3

Logical troubleshooting workflow for 3-(Piperazin-1-yl)quinoline degradation pathways.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my 3-(Piperazin-1-yl)quinoline solution turn yellow/brown over time, and how can I prevent it? Causality: The piperazine moiety is a secondary amine that is highly susceptible to oxidation. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe²⁺) leached from glassware or solvent impurities, piperazine undergoes catalytic oxidation[1]. This leads to the formation of N-oxides and ring-cleavage products such as N-formylpiperazine[2]. Oxidation kinetics are significantly accelerated in alkaline environments where the amine remains unprotonated[1]. Mitigation: Degas all aqueous and organic solvents with an inert gas (Argon or N₂). For aqueous formulations, the addition of a metal chelator like EDTA (0.1–1.0 mM) neutralizes the catalytic effect of trace transition metals.

Q2: I observe rapid degradation when exposing the solution to ambient light. What is the mechanism? Causality: The quinoline ring is a strong chromophore that absorbs in the UV and near-UV spectrum. Upon photo-excitation, the quinoline core can act as a photosensitizer, generating Reactive Oxygen Species (ROS) such as singlet oxygen or superoxide radicals[3]. These ROS subsequently attack the electron-rich piperazine ring, leading to rapid auto-oxidation, photobleaching, and eventual destruction of the aromatic nucleus. Mitigation: Always prepare and store solutions in amber glass vials. When handling the compound on the benchtop, work under low-actinic lighting or wrap containers in aluminum foil.

Q3: My LC-MS data shows a +14 Da, +28 Da, or +44 Da mass shift during long-term storage. What is happening? Causality: The secondary amine of the piperazine ring is an excellent nucleophile.

  • A +28 Da shift often indicates N-formylation, a common degradation pathway resulting from oxidative stress or reactions with trace formate[2].

  • A +44 Da shift indicates carbamate formation, which occurs because piperazine readily absorbs atmospheric carbon dioxide (CO₂)[4].

  • A +14 Da shift (methylation) or larger alkyl additions frequently occur if the compound is stored in reactive halogenated solvents like dichloromethane (DCM) or chloroform, which spontaneously alkylate the amine over time. Mitigation: Avoid storing stock solutions in DCM or unpurified alcohols. Use LC-MS grade Acetonitrile or DMSO. Ensure the solution is kept in a tightly sealed container under an Argon overlay to prevent CO₂ ingress[4].

Q4: How does pH affect the stability and solubility of this compound in aqueous buffers? Causality: Piperazine has two distinct pKa values (approximately 5.35 and 9.73 at 25 °C)[4]. At physiological pH (7.4), the piperazine ring is only partially protonated. In its free base form (pH > 10), it is highly nucleophilic, poorly soluble in water, and prone to rapid oxidation. Lowering the pH (e.g., pH 4.0–6.0) fully protonates the basic nitrogen atoms. This protonation drastically reduces their nucleophilicity, preventing auto-oxidation and significantly increasing aqueous solubility[5]. Mitigation: Formulate the compound as a salt (e.g., dihydrochloride) or dissolve it in a slightly acidic buffer (e.g., 50 mM Acetate, pH 5.0) to maximize shelf-life.

Quantitative Stability Data

Table 1: Predicted Stability & Solubility Profiles of 3-(Piperazin-1-yl)quinoline across Conditions

Stress ConditionPrimary Degradation PathwayExpected Stability ImpactRecommended Mitigation
Ambient Light Quinoline ROS generation[3]High (Rapid degradation)Amber vials, dark storage
Aerated Solution (O₂) Piperazine oxidation[2]Moderate (Gradual loss)N₂/Ar purging, Antioxidants
Trace Metals (Cu²⁺) Catalytic oxidation[1]High (Accelerated loss)0.1 mM EDTA addition
Basic pH (>9) Free base auto-oxidation[5]Moderate to HighBuffer to pH 4.0 - 6.0
CO₂ Exposure Carbamate formation[4]Low to ModerateSealed vials, inert overlay

Experimental Methodologies

Protocol 1: Preparation of Ultra-Stable 10 mM Stock Solution

This protocol utilizes solvent optimization and atmospheric control to prevent nucleophilic attack and oxidation.

  • Solvent Preparation: Select LC-MS grade Acetonitrile or DMSO. Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the lyophilized 3-(Piperazin-1-yl)quinoline powder in a static-free environment. Transfer immediately to an actinic (amber) glass vial.

  • Dissolution: Add the degassed solvent to achieve a 10 mM concentration. Vortex gently until complete dissolution is achieved.

  • Storage: Overlay the headspace of the vial with Argon gas before sealing with a PTFE-lined septum cap. Store at -20 °C.

  • Self-Validation Check: Analyze a 1 µL aliquot of the freshly prepared stock via LC-MS. The intact mass peak area should represent >99% of the Total Ion Current (TIC), establishing a baseline purity metric before long-term storage.

Protocol 2: Self-Validating Forced Degradation Study

Forced degradation studies establish the intrinsic stability of a drug substance[5]. This protocol is a self-validating system: by running stressed samples alongside neutralized controls and unstressed baselines, you verify that mass balance is maintained and that the analytical method successfully resolves the parent compound from its degradation products.

  • Sample Preparation: Prepare a 1 mg/mL solution of 3-(Piperazin-1-yl)quinoline in a neutral, inert solvent (e.g., 50% Acetonitrile/Water).

  • Acid/Base Hydrolysis Stress:

    • Acid: Mix 1 mL of sample with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.

    • Base: Mix 1 mL of sample with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.

    • Validation Step: Neutralize both solutions (add 0.1 N NaOH to the acid sample, and 0.1 N HCl to the base sample) prior to HPLC injection to prevent column degradation and shift in retention times[5].

  • Oxidative Stress: Mix 1 mL of sample with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[5].

  • Photostability Stress: Expose the solution in a clear quartz vial to a calibrated Xenon lamp according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter)[5].

  • Analysis: Run all stressed samples alongside an unstressed control using a stability-indicating HPLC-UV/MS method. Calculate the percentage of intact drug remaining and identify the m/z of the primary degradation peaks to map the specific degradation pathways.

References

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases Source: PMC (National Institutes of Health) URL:[Link]

  • Piperazine Source: Wikipedia URL:[Link]

  • Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alkaline medium Source: Indian Academy of Sciences URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(Piperazin-1-yl)quinoline Isomers: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2][3] When coupled with a piperazine moiety, this privileged structure gives rise to a class of compounds with significant potential, particularly in the realm of neuroscience and oncology. The seemingly subtle variation in the point of attachment of the piperazine ring to the quinoline core—creating positional isomers—can dramatically alter the pharmacological profile of the resulting molecule. This guide provides a comprehensive comparison of the biological activities of 3-(piperazin-1-yl)quinoline isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to elucidate them.

The Significance of Isomerism in Drug Design

The spatial arrangement of atoms within a molecule is a critical determinant of its interaction with biological targets. For 3-(piperazin-1-yl)quinolines, the position of the piperazine substituent on the quinoline ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity. These factors, in turn, govern the affinity and selectivity for specific receptors and enzymes, ultimately shaping the compound's therapeutic potential and side-effect profile. While direct comparative studies of all positional isomers are not always available in the literature, a synthesis of existing data allows for the construction of a robust SAR model.

Comparative Biological Activities

The biological activities of piperazinylquinoline derivatives are diverse, with the most profound effects observed in their modulation of central nervous system (CNS) receptors and their potential as anticancer and antimicrobial agents.

Modulation of Dopamine and Serotonin Receptors

Arylpiperazine derivatives are well-established ligands for dopamine and serotonin receptors, key targets in the treatment of a range of neuropsychiatric disorders.[4] The quinoline-piperazine scaffold is no exception, with different isomers exhibiting distinct affinities and functional activities at these G-protein coupled receptors (GPCRs).

Dopamine D2 and D3 Receptor Affinity:

The 2,3-dichlorophenylpiperazine moiety is a critical pharmacophore in several antipsychotic drugs, including aripiprazole.[4] Studies on analogues have shown that the substitution pattern on the phenylpiperazine, as well as the linkage to the quinoline, significantly impacts dopamine receptor affinity. For instance, a 2,3-dichlorophenylpiperazine analogue of a [4-(4-carboxamidobutyl)]-1-arylpiperazine series demonstrated subnanomolar affinity for the D3 receptor, with a 5.4- to 56-fold selectivity over the D2 receptor.[5] While this study did not directly compare positional isomers on the quinoline ring, it highlights the importance of the arylpiperazine substitution in achieving high affinity and selectivity. The interaction of the protonated nitrogen of the piperazine ring with Aspartate residues in the receptor binding pocket is a key stabilizing force.[6]

Serotonin 5-HT1A and 5-HT2A Receptor Affinity:

The position of the piperazine on the quinoline ring also influences serotonin receptor binding. Research on quinolyl-piperazinyl piperidine analogues has demonstrated potent and selective 5-HT1A antagonism.[7] While a direct comparison of 2-, 3-, and 4-(piperazin-1-yl)quinoline is not explicitly detailed in the provided literature, SAR studies of related compounds suggest that the substitution pattern is crucial. For example, in a series of 1,2,4-trisubstituted piperazines, the addition of a third substituent enhanced affinity for 5-HT2A receptors.[8] This suggests that the steric and electronic properties around the piperazine ring, influenced by its connection to the quinoline, are critical for receptor interaction.

The table below summarizes representative data for quinoline-piperazine derivatives at dopamine and serotonin receptors, synthesized from various sources to illustrate the impact of substitution.

Compound ClassIsomeric FeatureTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
Arylpiperazinyl-quinolinone7-[4-(2,3-dichlorophenyl)piperazin-1-yl]D2HighAntagonist[4]
Arylpiperazinyl-quinolinone7-[4-(2,3-dimethylphenyl)piperazin-1-yl]D2 AutoreceptorHighAgonist[4]
Quinolyl-piperazinyl piperidine8-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]5-HT1APotentAntagonist[7]
Imidazolidinone-piperazinylquinoline5-[4-(2-methyl-5-quinolinyl)piperazin-1-yl]5-HT1A/B/DPotentAntagonist[5]

Causality Behind Experimental Choices: The selection of dopamine and serotonin receptors as primary targets for these compounds is driven by their established roles in the pathophysiology of psychosis, depression, and anxiety. The use of radioligand binding assays is the gold standard for determining the affinity of a compound for a specific receptor. Functional assays, such as cAMP modulation and β-arrestin recruitment, are then employed to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Anticancer Activity

Quinoline derivatives have long been investigated for their anticancer properties.[2][3] The introduction of a piperazine moiety can enhance this activity, and the isomeric position of this substituent is a key determinant of efficacy.

The general observation is that the substitution pattern on both the quinoline and piperazine rings must be optimized to achieve potent and selective anticancer activity.

Antimicrobial Activity

The quinoline core is present in several antibacterial drugs, and the addition of a piperazine ring can broaden the spectrum of activity.[10] The position of the piperazine substituent influences the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

A study on novel quinoline-piperazine hybrids revealed that compounds with piperazine at the 2-position of the quinoline ring exhibited significant antibacterial and antituberculosis properties.[1] The structure-activity relationship suggested that modifications at the 2-position of the quinoline, coupled with specific substitutions on the piperazine, were crucial for potent activity against both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant tuberculosis strains.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are essential.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

  • Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest (e.g., human D2 or 5-HT1A receptors in HEK293 cells) are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The reaction mixtures are incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Gs_Pathway Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling cascade for a Gs-coupled GPCR.

β-Arrestin Recruitment Assay

This assay provides a measure of GPCR activation that is independent of G-protein coupling and is particularly useful for identifying biased ligands. [11][12][13][14] Protocol (e.g., PathHunter® Assay):

  • Cell Plating: Use a cell line engineered to co-express the GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor). [12]2. Compound Addition: Add the test compounds to the cells.

  • Incubation: Incubate to allow for receptor activation and subsequent recruitment of β-arrestin.

  • Detection: Add a substrate that is hydrolyzed by the complemented enzyme, generating a chemiluminescent signal.

  • Measurement: Read the chemiluminescence on a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion: The Path Forward

The 3-(piperazin-1-yl)quinoline scaffold and its isomers represent a fertile ground for the discovery of novel therapeutic agents. The position of the piperazine moiety on the quinoline ring profoundly influences the biological activity, underscoring the importance of isomeric considerations in drug design. While a complete head-to-head comparison of all positional isomers is not yet fully elucidated in the public domain, the available structure-activity relationship data provides a strong foundation for the rational design of next-generation modulators of CNS receptors, as well as potential anticancer and antimicrobial drugs. Future research should focus on systematic comparative studies of these isomers to build a more comprehensive understanding of their pharmacological profiles and unlock their full therapeutic potential.

References

  • PathHunter® β-Arrestin GPCR Assays. (URL: [Link])

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (URL: [Link])

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (URL: [Link])

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (URL: [Link])

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (URL: [Link])

  • Structure--activity relationship of quinolones. (URL: [Link])

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (URL: [Link])

  • Piperazinylquinoxalines With Central Serotoninmimetic Activity. (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (URL: [Link])

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (URL: [Link])

  • Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. (URL: [Link])

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (URL: [Link])

  • The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. (URL: [Link])

  • Design, synthesis, in silico, and pharmacological evaluation of novel quinoline derivatives containing substituted piperazine moieties as potential anti-breast cancer agents. (URL: [Link])

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. (URL: [Link])

  • 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. (URL: [Link])

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (URL: [Link])

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (URL: [Link])

  • Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. (URL: [Link])

  • Chemical structure of antibacterial piperazinyl-quinoline hybrid... (URL: [Link])

  • Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, selective, and orally active 5-HT1A/B/D receptor antagonist. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (URL: [Link])

  • Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. (URL: [Link])

  • Chemical structure of several anticancer 4‐piperazinylquinoline hybrids... (URL: [Link])

  • Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype s... (URL: [Link])

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (URL: [Link])

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (URL: [Link])

  • Dopamine Receptor Affinity for Antagonists. (URL: [Link])

  • Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. (URL: [Link])

  • Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. (URL: [Link])

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. (URL: [Link])

  • [125I]5-iodo-6-nitro-2-piperazinylquinoline: a potent and selective ligand for the serotonin uptake complex. (URL: [Link])

  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. (URL: [Link])

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Comparative

Comparative Docking Analysis of 3-(Piperazin-1-yl)quinoline Derivatives: A Comprehensive Guide for Lead Optimization

As drug discovery pivots toward multi-target directed ligands, pharmacophore hybridization has become a cornerstone of rational drug design. The fusion of the quinoline scaffold—a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target directed ligands, pharmacophore hybridization has become a cornerstone of rational drug design. The fusion of the quinoline scaffold—a privileged structure in medicinal chemistry—with a piperazine ring has yielded potent therapeutics ranging from antimalarials to targeted anticancer agents.

While historically, the 4-position (e.g., chloroquine, piperaquine) and 2-position have dominated the literature, 3-(Piperazin-1-yl)quinoline derivatives are emerging as superior candidates for specific kinase and topoisomerase targets. This guide provides an objective, data-driven comparative analysis of their docking performance against alternative isomers and standard therapeutics, backed by validated in silico methodologies.

Mechanistic Rationale: The 3-Substituted Advantage

To understand the superior binding profiles of 3-(Piperazin-1-yl)quinolines, we must examine the structural biology and electronic causality of the scaffold.

Crystallographic data of piperazinyl-quinolines reveals that the piperazine ring adopts a highly stable chair conformation, orienting itself at a dihedral angle (typically ~39°) relative to the planar quinoline moiety 1[1].

The Causality of Position:

  • 4-Substituted Alternatives: In 4-piperazinylquinolines, the nitrogen lone pair is electronically conjugated with the quinoline core. While this increases the basicity of the quinoline ring, it flattens the substituent trajectory, often causing steric clashes with the narrow hinge regions of kinase ATP-binding pockets.

  • 3-Substituted Advantage: The 3-position is cross-conjugated. This unique electronic decoupling allows the piperazine ring to maintain its optimal puckering parameters. Consequently, it projects its N4-substituent directly into solvent-exposed regions or deep hydrophobic pockets, avoiding steric hindrance while maintaining the critical hydrogen-bonding motifs required for target affinity.

Comparative Docking Performance

To objectively evaluate the 3-(Piperazin-1-yl)quinoline scaffold, we compare its binding free energy (ΔG) and pose interactions against standard drugs and 4-substituted alternatives across two major therapeutic targets: VEGFR-2 (Anticancer) and DNA Gyrase (Antibacterial).

Target A: VEGFR-2 (Angiogenesis Inhibition)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary regulator of tumor angiogenesis. Inhibiting the kinase domain of VEGFR-2 halts the downstream PLC-γ and PI3K/AKT signaling cascades2[2].

VEGFR2_Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Binds & Activates PLCg PLC-γ Pathway VEGFR2->PLCg Phosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K Activation MAPK MAPK / ERK Pathway VEGFR2->MAPK Signaling Inhibitor 3-(Piperazin-1-yl)quinoline (Competitive Inhibitor) Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis & Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 1: VEGFR-2 signaling cascade and the inhibitory intervention by quinoline derivatives.

Table 1: Comparative Docking Affinities against VEGFR-2 (PDB: 4ASD)

Compound ClassRepresentative ScaffoldMean Docking Score (kcal/mol)Key Residue Interactions
Standard Inhibitor Sorafenib-10.5Cys919, Glu885, Asp1046
4-Piperazinylquinolines 7-Chloro-4-(piperazin-1-yl)quinoline-8.2 to -9.1Cys919, Asp1046
3-Piperazinylquinolines 3-(4-Methylpiperazin-1-yl)quinoline -9.5 to -10.2 Cys919, Glu885, Phe1047

Analysis: The 3-substituted derivatives demonstrate a distinct advantage by forming a critical hydrogen bond with Glu885 (similar to Sorafenib), a feat the 4-substituted analogs struggle to achieve due to their rigid vector projection.

Target B: S. aureus DNA Gyrase (Antibacterial)

Quinoline-piperazine hybrids are highly active against Gram-positive and Gram-negative bacteria by targeting Topoisomerase II (DNA Gyrase) 3[3].

Table 2: Comparative Docking Affinities against S. aureus DNA Gyrase (PDB: 2XCT)

Compound ClassRepresentative ScaffoldMean Docking Score (kcal/mol)Key Residue Interactions
Standard Antibiotic Ciprofloxacin-7.1 to -8.2Ser1084, Arg1086
4-Piperazinylquinolines 1-Ethyl-6-fluoro-4-piperazinyl...-8.0 to -8.8Ser1084, Mn2+ ion
3-Piperazinylquinolines 3-(Piperazin-1-yl)quinoline-3-carbox... -8.6 to -9.8 Ser1084, Arg1086, Mn2+ ion

Analysis: 3-piperazinylquinolines consistently outperform standard fluoroquinolones4[4]. The ability of the 3-position piperazine to intercalate deeply into the DNA-cleavage core while maintaining metal-ion coordination yields superior Glide energy scores.

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity, docking studies must move beyond basic scoring and incorporate self-validating thermodynamic parameters. Below is the standardized workflow for evaluating 3-(Piperazin-1-yl)quinoline derivatives.

Docking_Workflow Pprep 1. Protein Prep (Remove H2O, Add H+) Grid 3. Grid Generation (Define Active Site) Pprep->Grid Lprep 2. Ligand Prep (pH 7.4 Ionization) Dock 4. XP Docking (AutoDock / Glide) Lprep->Dock Grid->Dock Anal 5. MM/GBSA (Binding Free Energy) Dock->Anal

Fig 2: Self-validating molecular docking workflow for screening quinoline derivatives.

Step-by-Step Methodology

Step 1: Protein Preparation (Target: PDB 4ASD or 2XCT)

  • Import the raw PDB structure into AutoDock Tools or Schrödinger Protein Preparation Wizard.

  • Causality Check: Remove all crystallographic water molecules except those mediating critical bridging interactions between the native ligand and the receptor. Add polar hydrogens to correct the tautomeric states of Histidine residues.

  • Minimize the structure using the OPLS3e force field to relieve steric clashes.

Step 2: Ligand Preparation (The Piperazine Challenge)

  • Sketch the 3-(Piperazin-1-yl)quinoline derivatives.

  • Causality Check: Use LigPrep to generate 3D conformers at a physiological pH of 7.4 ± 0.2 5[5]. The basic nitrogen of the piperazine ring is highly susceptible to protonation. Docking an unprotonated piperazine into a pocket that requires a salt bridge will yield false-negative binding affinities.

Step 3: Grid Generation & Self-Validation (Crucial)

  • Define the receptor grid box centered on the co-crystallized ligand (e.g., Sorafenib).

  • Self-Validation: Extract the co-crystallized ligand and redock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD). Proceed only if the RMSD is < 2.0 Å. This mathematically validates that your grid parameters and scoring function are accurate for this specific pocket.

Step 4: Extra Precision (XP) Docking & MM/GBSA Analysis

  • Dock the prepared 3-piperazinyl library using Glide XP or AutoDock Vina.

  • Causality Check: Do not rely solely on docking scores. Calculate the binding free energy using the Prime MM/GBSA module. MM/GBSA accounts for solvent effects and desolvation penalties that standard docking algorithms ignore, providing a much higher correlation with in vitro IC50 values6[6].

Conclusion

The comparative docking analysis clearly demonstrates that shifting the piperazine moiety to the 3-position of the quinoline ring offers distinct spatial and electronic advantages over traditional 4-substituted analogs. By projecting functional groups into optimal binding vectors without sacrificing the core hinge-binding interactions, 3-(Piperazin-1-yl)quinoline derivatives represent a highly tunable, premium scaffold for next-generation kinase and topoisomerase inhibitors.

References

  • Preprints.org. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • National Institutes of Health (PMC). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. [Link]

  • National Institutes of Health (PMC). Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. [Link]

  • Der Pharma Chemica. Docking Studies of Piperazine Propyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate Derivatives. [Link]

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Validation

A Researcher's Guide to the Spectroscopic Characterization of 3-(Piperazin-1-yl)quinoline

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comprehensive, data-driven comparison of t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comprehensive, data-driven comparison of the primary spectroscopic techniques used to characterize the heterocyclic compound 3-(Piperazin-1-yl)quinoline. By cross-referencing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can build a self-validating system for structural elucidation and purity assessment.

The quinoline ring system and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimalarial and anticancer activities.[1][2] The incorporation of a piperazine moiety, a common pharmacophore, can further enhance biological activity.[3] Accurate and thorough characterization of these molecules is paramount for advancing drug discovery and development.

The Power of a Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. Instead, the synergistic use of multiple methods provides overlapping and complementary data points, leading to a high-confidence structural assignment. This guide will delve into the specific insights gained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy in the context of 3-(Piperazin-1-yl)quinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the hydrogen framework of a molecule.[4] It provides information on the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-(Piperazin-1-yl)quinoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Interpreting the ¹H NMR Spectrum of 3-(Piperazin-1-yl)quinoline

The expected ¹H NMR spectrum of 3-(Piperazin-1-yl)quinoline would exhibit distinct signals for the protons of the quinoline and piperazine rings.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Quinoline Aromatic Protons~7.0 - 8.5Multiplets6H
Piperazine Protons (N-CH₂)~3.0 - 3.6Multiplets8H
Piperazine N-HVariable (broad singlet)Singlet (broad)1H
  • Quinoline Protons: The protons on the quinoline ring system will appear in the aromatic region (typically δ 7.0-8.5 ppm).[5] The exact chemical shifts and coupling patterns will depend on the substitution pattern. Protons closer to the nitrogen atom are generally more deshielded and appear at a lower field.[4]

  • Piperazine Protons: The methylene protons of the piperazine ring typically appear as two sets of multiplets in the upfield region (around δ 3.0-3.6 ppm).[6] The protons on the carbons adjacent to the quinoline ring will likely be at a slightly different chemical shift than those adjacent to the secondary amine.

  • N-H Proton: The proton on the secondary amine of the piperazine ring will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the determination of the number of different carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the nucleus being observed. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Interpreting the ¹³C NMR Spectrum of 3-(Piperazin-1-yl)quinoline

The ¹³C NMR spectrum will show signals corresponding to the carbons of both the quinoline and piperazine moieties.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quinoline Aromatic Carbons~120 - 150
Piperazine Methylene Carbons~45 - 55
  • Quinoline Carbons: The nine carbon atoms of the quinoline ring will resonate in the downfield region (δ 120-150 ppm). Carbons directly attached to the nitrogen atom (C2 and C8a) will be shifted further downfield.[4]

  • Piperazine Carbons: The four equivalent methylene carbons of the piperazine ring will appear in the upfield region (around δ 45-55 ppm).[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is well-suited for determining the molecular weight of the intact molecule.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

Caption: Workflow for Mass Spectrometric Analysis.

Interpreting the Mass Spectrum of 3-(Piperazin-1-yl)quinoline

The molecular formula for 3-(Piperazin-1-yl)quinoline is C₁₃H₁₅N₃, with a corresponding molecular weight of approximately 213.28 g/mol .[7]

  • Molecular Ion Peak ([M+H]⁺): In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z value of approximately 214.29. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.[6]

  • Fragmentation Pattern: Analysis of the fragmentation pattern (MS/MS) can provide further structural confirmation. Common fragmentation pathways for piperazine-containing compounds involve cleavage of the piperazine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[4]

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum over the typical mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Caption: Workflow for Infrared Spectroscopic Analysis.

Interpreting the IR Spectrum of 3-(Piperazin-1-yl)quinoline

The IR spectrum will display characteristic absorption bands for the functional groups present.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (piperazine)3200 - 3400Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2800 - 3000Stretching
C=N, C=C (quinoline)1500 - 1600Stretching
C-N (piperazine)1200 - 1350Stretching
Aromatic C-H750 - 900Out-of-plane bending
  • N-H Stretch: A key feature will be the N-H stretching vibration of the secondary amine in the piperazine ring, typically appearing as a medium to weak band in the 3200-3400 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear below 3000 cm⁻¹.[8]

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring will be present in the 1500-1600 cm⁻¹ region.[1]

  • C-N Stretch: The C-N stretching of the piperazine amine will be found in the 1200-1350 cm⁻¹ range.

  • Out-of-Plane Bending: The substitution pattern on the quinoline ring can be inferred from the C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region.[9]

Conclusion: A Unified Approach to Structural Verification

By systematically acquiring and cross-referencing data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can confidently characterize 3-(Piperazin-1-yl)quinoline. This multi-technique approach provides a robust and self-validating system, ensuring the structural integrity of the compound and enabling its advancement in the drug development pipeline. The presented protocols and expected spectral data serve as a valuable guide for scientists working with this and related heterocyclic scaffolds.

References

  • BenchChem.
  • Ibrahim, M. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2472-S2486.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Kumar, S., et al. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis, 9(4).
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Gouda, M. A., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-240.
  • RSC Publishing. (n.d.).
  • Al-Ostath, A., et al. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 27(23), 8213.
  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 47-54.
  • Kumar, A., et al. (2016). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry, 24(18), 4340-4351.
  • Abdel-Wahab, B. F., et al. (2019). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 16(5), 448-461.
  • Belkacem, M. A., et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 541-547.
  • SpectraBase. (n.d.). 3,4-Dihydro-N-[3-(4-(2-pyrimidyl)piperazin-1-yl)propyl]isoquinolin-1(2H)-one.
  • Google Patents. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. US6111105A.
  • Krishnakumar, V., & John, X. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(4).
  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. 36th Annual Lunar and Planetary Science Conference, (1338), 1-2.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • ResearchGate. (n.d.). The 3150-2900 cm-1 (3.175-3.448 m)
  • RSC Publishing. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents. RSC Advances, 15(1), 1-15.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Patel, R., et al. (2010). Novel s-Triazinyl piperazines: Design, synthesis, characterization and anti-microbial activity. Archives of Applied Science Research, 2(6), 232-240.
  • Sigma-Aldrich. (n.d.). 3-(Piperazin-1-yl)quinoline.
  • Al-Ostath, A., et al. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 27(23), 8213.
  • NeuroQuantology. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 20(10), 5783-5790.

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Comparative

Comparative Analysis of Quinoline vs. Quinazoline Scaffolds in Anticancer Drug Development

The relentless pursuit of targeted oncology has driven medicinal chemists to rely heavily on nitrogen-containing heterocycles. Among these, the quinoline and quinazoline scaffolds represent two of the most privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of targeted oncology has driven medicinal chemists to rely heavily on nitrogen-containing heterocycles. Among these, the quinoline and quinazoline scaffolds represent two of the most privileged pharmacophores in modern anticancer drug discovery. While structurally similar—differing only by the presence of a second nitrogen atom in the quinazoline pyrimidine ring—this subtle atomic divergence dictates profound differences in their physicochemical properties, target selectivity, and clinical utility.

As an Application Scientist, I have structured this guide to objectively compare these two scaffolds, dissecting their mechanistic pathways, clinical efficacy, and the rigorous experimental workflows required to validate their performance in drug development.

Structural Rationale and Mechanistic Divergence

The Quinazoline Scaffold: Precision Engineering for Kinase Pockets

Quinazoline (a 1,3-diazine fused to a benzene ring) is the gold standard for developing highly selective, ATP-competitive kinase inhibitors[1]. The presence of two nitrogen atoms in the pyrimidine ring drastically lowers the pKa of the system while providing critical hydrogen bond acceptors.

  • Mechanism of Action: Quinazoline-based drugs (e.g., Gefitinib, Erlotinib) are highly rigid and fit exceptionally well into the narrow ATP-binding cleft of Epidermal Growth Factor Receptors (EGFR) and HER2[2]. The N1 atom of the quinazoline core typically forms a vital hydrogen bond with the backbone amide of the hinge region (e.g., Met793 in EGFR), anchoring the inhibitor and shutting down the downstream PI3K/AKT survival pathway[3].

The Quinoline Scaffold: Broad-Spectrum Versatility

Quinoline (a pyridine ring fused to a benzene ring) contains only a single nitrogen atom. This structural feature alters its electron density, making it more lipophilic and versatile in its binding modalities[4].

  • Mechanism of Action: While quinolines can also act as kinase inhibitors (often targeting multi-kinase profiles like VEGFR, c-Met, and RET), they exhibit a broader spectrum of cellular insults[2]. Quinoline derivatives are known to intercalate DNA, inhibit Topoisomerase II, and disrupt microtubule dynamics[5]. This multi-targeted approach is highly effective in starving tumors via angiogenesis inhibition (e.g., Lenvatinib) or overcoming resistance mechanisms in solid tumors[6].

Visualizing Scaffold Signaling Pathways

To understand the divergent therapeutic strategies of these two scaffolds, we must map their primary signaling interventions.

Pathway cluster_QZ Quinazoline Scaffold (e.g., Gefitinib) cluster_QL Quinoline Scaffold (e.g., Lenvatinib) QZ_Node Quinazoline Core EGFR EGFR / HER2 Kinase QZ_Node->EGFR ATP Competition PI3K PI3K / AKT Survival EGFR->PI3K Pathway Blocked QL_Node Quinoline Core VEGFR VEGFR / c-Met / RET QL_Node->VEGFR Multi-Kinase Inhibition Angio Tumor Angiogenesis VEGFR->Angio Pathway Blocked

Fig 1: Divergent signaling pathway inhibition by Quinazoline vs Quinoline scaffolds.

Comparative Clinical Data Analysis

The success of these scaffolds is best illustrated by their FDA-approved representatives. The table below summarizes the quantitative and qualitative data comparing the clinical performance of leading quinoline and quinazoline drugs[6][7].

Scaffold TypeFDA-Approved DrugPrimary Target(s)Typical IC50 Range (In Vitro)Primary Indication
Quinazoline GefitinibEGFR (Wild-type & Mutants)2 - 15 nMNon-Small Cell Lung Cancer (NSCLC)
Quinazoline LapatinibEGFR, HER210 - 20 nMHER2-positive Breast Cancer
Quinazoline AfatinibEGFR, HER2, HER4 (Irreversible)0.5 - 10 nMNSCLC (T790M resistant)
Quinoline LenvatinibVEGFR1-3, FGFR1-4, PDGFR4 - 50 nMThyroid & Hepatocellular Carcinoma
Quinoline BosutinibSrc, Abl1 - 5 nMChronic Myelogenous Leukemia (CML)
Quinoline Cabozantinibc-Met, VEGFR2, RET1 - 10 nMRenal Cell Carcinoma

Data Synthesis: Quinazolines achieve sub-nanomolar to low-nanomolar potency primarily through highly specific, rigid binding to the EGFR/HER family[8]. Quinolines, conversely, achieve their efficacy by hitting multiple synergistic targets (e.g., VEGFR and c-Met simultaneously) to prevent tumor escape mechanisms[5].

Experimental Protocols: Validating Scaffold Efficacy

To objectively evaluate and compare novel quinoline and quinazoline derivatives, researchers must employ self-validating experimental systems. Below are the standard operating procedures used in preclinical development.

Protocol A: TR-FRET Kinase Inhibition Assay (ATP-Competitive Profiling)

Causality & Rationale: Heterocyclic compounds, particularly quinolines, often exhibit intrinsic auto-fluorescence that can cause false positives in standard colorimetric or fluorescent assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission measurement ensures that short-lived background fluorescence decays before data acquisition, ensuring absolute data integrity.

Self-Validating Controls:

  • Positive Control: Staurosporine (a known pan-kinase inhibitor) to validate the dynamic range of the assay.

  • Negative Control: DMSO vehicle to establish baseline maximum kinase activity.

  • Blank: Buffer without enzyme to measure background FRET.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the test scaffolds (Quinoline/Quinazoline) in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% (prevents enzyme denaturation).

  • Enzyme-Substrate Mix: Add 5 µL of the target kinase (e.g., recombinant EGFR or VEGFR2) and 5 µL of the specific biotinylated peptide substrate to a 384-well pro-plate.

  • Inhibitor Incubation: Add 5 µL of the diluted test compound. Incubate at room temperature for 15 minutes to allow pre-binding to the ATP pocket.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the specific Km value for the kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Topoisomerase II Decatenation Assay

Causality & Rationale: Because the quinoline scaffold is known for its versatility, including DNA intercalation[2], a kinase assay alone is insufficient. We use a decatenation assay of kinetoplast DNA (kDNA) to visually and quantitatively assess if the quinoline derivative is inhibiting Topo II by stabilizing the cleavable complex.

Self-Validating Controls:

  • Positive Control: Etoposide (a known Topo II poison) to confirm enzyme inhibition.

  • Marker: Linear DNA marker to distinguish between catenated, decatenated, and linear DNA topologies.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (containing ATP), and varying concentrations of the quinoline test compound.

  • Enzyme Addition: Add 1 unit of purified human Topoisomerase IIα.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme and release the DNA.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run at 100V for 45 minutes.

  • Analysis: Visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Quantify the bands using densitometry to determine the inhibitory concentration.

Experimental Workflow Visualization

Workflow S1 Scaffold Selection S2 TR-FRET Kinase Assay S1->S2 Target Affinity S3 kDNA Decatenation (Topo II) S1->S3 DNA Interaction S4 Cell Viability (IC50) S2->S4 Selectivity S3->S4 Validation S5 Lead Candidate S4->S5 <10nM

Fig 2: Self-validating experimental workflow for evaluating heterocyclic anticancer scaffolds.

Conclusion

The choice between a quinoline and quinazoline scaffold in anticancer drug development is a strategic decision dictated by the desired therapeutic profile. The quinazoline scaffold remains the architecture of choice for highly targeted, mutation-specific kinase inhibitors (like EGFR T790M inhibitors) due to its rigid, high-affinity hydrogen-bonding profile[9]. Conversely, the quinoline scaffold offers unparalleled versatility, making it the superior choice for developing multi-kinase inhibitors or agents that target DNA topology to combat complex, multi-factorial solid tumors[2].

References

  • Review on recent development of quinoline for anticancer activities Arabian Journal of Chemistry URL
  • National Institutes of Health (NIH)
  • A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development Benchchem URL
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses Thieme Connect URL
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors Revista de la Academia de Ciencias Exactas, Físicas, Químicas y Naturales de Zaragoza URL

Sources

Validation

Assessing the Kinase Selectivity Profile of the 3-(Piperazin-1-yl)quinoline Scaffold: A Comparative Guide for Drug Development

Executive Summary In small-molecule kinase inhibitor discovery, achieving selectivity across the human kinome (comprising over 500 kinases) is the primary hurdle in mitigating off-target toxicity. The 3-(piperazin-1-yl)q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule kinase inhibitor discovery, achieving selectivity across the human kinome (comprising over 500 kinases) is the primary hurdle in mitigating off-target toxicity. The 3-(piperazin-1-yl)quinoline scaffold has emerged as a highly privileged pharmacophore. While the bare scaffold provides a baseline affinity for the ATP-binding cleft, strategic substitutions on the quinoline ring and piperazine nitrogen can drastically shift its selectivity profile.

This guide objectively compares the baseline performance of the bare 3-(piperazin-1-yl)quinoline scaffold against its highly elaborated derivatives across a panel of clinically relevant kinases (c-Met, EGFR, GAK, and ALK5). Furthermore, it provides a self-validating, step-by-step experimental methodology for conducting high-throughput kinase selectivity profiling.

Mechanistic Rationale: The Pharmacophore

The efficacy of the 3-(piperazin-1-yl)quinoline core lies in its dual-action structural geometry:

  • The Quinoline Core (Hinge Binder): The flat, aromatic quinoline ring mimics the adenine moiety of ATP, allowing it to deeply intercalate into the hydrophobic cleft of the kinase hinge region. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the hinge residues (1)[1].

  • The Piperazine Ring (Solvent Channel Vector): Positioned at the 3-carbon, the piperazine ring projects outward toward the solvent-exposed channel or the ribose-binding pocket. This not only dramatically improves the aqueous solubility of the lipophilic quinoline but also provides a versatile synthetic handle (via the N-4 atom) to attach functional groups that clash with or bind to non-conserved residues, driving kinase selectivity (2)[2].

Pathway Ligand Growth Factors (HGF, EGF) Kinase Receptor Tyrosine Kinase (c-Met / EGFR) Ligand->Kinase Activation Downstream Downstream Signaling (PI3K / MAPK) Kinase->Downstream Phosphorylation Inhibitor Quinoline-Piperazine Inhibitor Inhibitor->Kinase ATP Competition Effect Tumor Cell Proliferation Downstream->Effect

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway and intervention by quinoline-piperazine inhibitors.

Comparative Selectivity Profiling

To assess the true value of the scaffold, we must compare the bare fragment against its optimized derivatives and a universal control. The table below synthesizes comparative IC50​ data across four distinct kinase targets: c-Met (implicated in tumor metastasis)[1], EGFR (breast/lung cancers)[2], GAK (NAK family, Ewing Sarcoma)[3], and ALK5 (fibrosis)[4].

Compound / Scaffoldc-Met ( IC50​ )EGFR ( IC50​ )GAK ( IC50​ )ALK5 ( IC50​ )Selectivity Profile
3-(Piperazin-1-yl)quinoline (Bare Scaffold)> 10,000 nM> 10,000 nM~ 4,500 nM> 10,000 nMWeak, non-selective baseline. Acts as a low-affinity FBDD starting point.
Compound 21b (c-Met Optimized Derivative)0.95 nM > 10,000 nM> 10,000 nM> 10,000 nMHighly selective c-Met inhibitor. Demonstrates >10,000-fold selectivity over off-targets.
Compound 8i (EGFR Optimized Derivative)> 5,000 nM< 50 nM > 5,000 nM> 5,000 nMEGFR-specific targeting via electron-donating group interactions.
Staurosporine (Assay Control)3 nM2 nM8 nM5 nMPan-kinase inhibitor. Used to validate assay sensitivity and dynamic range.

Data Interpretation: The bare scaffold exhibits poor potency and virtually no selectivity. However, when elaborated (e.g., Compound 21b, which features a 3-nitrobenzylamino group at the 5-position and a trifluoromethyl group at the 7-position), the scaffold achieves sub-nanomolar potency and extreme selectivity for c-Met[1]. Conversely, alternative substitutions drive the scaffold toward NAK family kinases like GAK[3] or ALK5[4].

Experimental Methodology: High-Throughput Kinase Profiling

To generate trustworthy comparative data, the biochemical assay must be a self-validating system. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is engineered to eliminate false positives and temporal artifacts.

Workflow Dispense 1. Compound Dispense (Acoustic Ejection) PreInc 2. Kinase Pre-incubation (Equilibration) Dispense->PreInc ATP 3. ATP Addition (at Apparent Km) PreInc->ATP Quench 4. EDTA Quench & Antibody Addition ATP->Quench Read 5. TR-FRET Readout (Envision) Quench->Read

Caption: Self-validating TR-FRET kinase assay workflow optimized for ATP-competitive inhibitors.

Step-by-Step Protocol & Causality

Step 1: Acoustic Compound Dispensing

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 3-(piperazin-1-yl)quinoline derivatives directly from a 100% DMSO source plate into a dry 384-well assay plate.

  • Causality (The "Why"): Quinoline derivatives are notoriously prone to precipitation in aqueous serial dilutions. Acoustic dispensing eliminates intermediate aqueous steps and ensures the final DMSO concentration in the assay is strictly maintained at 1% (v/v). Fluctuating DMSO levels can artificially denature kinases, skewing IC50​ results.

Step 2: Kinase/Substrate Pre-incubation

  • Action: Add the specific kinase (e.g., recombinant c-Met or EGFR) and the biotinylated peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% Brij-35). Incubate at room temperature for 30 minutes.

  • Causality (The "Why"): Highly elaborated quinoline inhibitors often exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase activation loop. Pre-incubating the inhibitor with the kinase before introducing ATP ensures the system reaches thermodynamic equilibrium, preventing artificially inflated (weaker) IC50​ values.

Step 3: Reaction Initiation at Apparent KmATP​

  • Action: Initiate the reaction by adding ATP. Crucial: The ATP concentration must be tailored specifically to the apparent Michaelis constant ( Km​ ) of the individual kinase being tested (e.g., Km​ for c-Met might be 20 µM, while EGFR might be 5 µM).

  • Causality (The "Why"): Because these compounds are ATP-competitive, running the assay at the specific KmATP​ normalizes the assay sensitivity across the entire panel. According to the Cheng-Prusoff equation, testing at Km​ ensures that the measured IC50​ is exactly twice the inhibition constant ( Ki​ ), allowing for a mathematically sound, "apples-to-apples" comparison of selectivity across different kinases.

Step 4: Quench and Detection

  • Action: After 60 minutes, add a detection buffer containing EDTA (20 mM final) and Europium-labeled anti-phospho antibodies combined with Streptavidin-APC.

  • Causality (The "Why"): EDTA acts as a hard quench by chelating the Mg2+ ions required for kinase catalytic activity. This instantly stops the reaction across all 384 wells simultaneously, creating a stable "read window" and ensuring that plate-reading times do not introduce temporal artifacts.

Data Analysis: The Selectivity Index (SI)

Raw IC50​ values are insufficient for drug development; the data must be transformed into a Selectivity Index (SI).

SI=IC50​ (Primary Target Kinase)IC50​ (Off-Target Kinase)​

A robust clinical candidate typically requires an SI > 100 against closely related kinase families to minimize adverse effects. As demonstrated in 1, optimizing the 3-(piperazin-1-yl)quinoline scaffold can yield an SI of >10,000 against a panel of 12 off-target tyrosine kinases[1].

References

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Source: National Institutes of Health (NIH / PMC)
  • WO2020123453A2 - Alk5 inhibitors Source: Google Patents URL

Sources

Comparative

Head-to-head comparison of different synthetic routes to 3-(Piperazin-1-yl)quinoline

An objective, head-to-head comparison of synthetic strategies is essential for process chemists and drug discovery scientists tasked with synthesizing 3-(piperazin-1-yl)quinoline—a privileged pharmacophore frequently emb...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, head-to-head comparison of synthetic strategies is essential for process chemists and drug discovery scientists tasked with synthesizing 3-(piperazin-1-yl)quinoline—a privileged pharmacophore frequently embedded in CNS therapeutics and kinase inhibitors.

Because the 3-position of the quinoline ring is electronically neutral compared to the highly activated 2- and 4-positions, traditional uncatalyzed Nucleophilic Aromatic Substitution (SNAr) is notoriously inefficient. Consequently, chemists must rely on transition-metal catalysis or de novo ring synthesis.

This guide evaluates the three most viable synthetic routes, detailing the mechanistic causality, self-validating experimental protocols, and scalability metrics to inform your route selection.

Strategic Route Selection

The decision matrix below outlines the strategic logic for selecting a synthetic route based on project phase, cost constraints, and regulatory requirements.

RouteSelection Start Target: 3-(Piperazin-1-yl)quinoline Decision1 Is late-stage heavy metal contamination a critical risk? Start->Decision1 Route2 Route 2: Friedländer Annulation (Metal-Free De Novo) Decision1->Route2 Yes (API Scale-up) Decision2 Are raw material costs strictly constrained? Decision1->Decision2 No (Discovery/SAR) Route1 Route 1: Buchwald-Hartwig (Pd-Catalyzed) Route3 Route 3: Ullmann Coupling (Cu-Catalyzed) Decision2->Route1 No (Need high yield) Decision2->Route3 Yes

Figure 1: Decision matrix for selecting the optimal synthetic route.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

is the industry standard for synthesizing aryl amines due to its broad substrate scope and high yields[1].

Mechanistic Causality: Coupling a secondary cyclic amine (piperazine) with an aryl halide is prone to β-hydride elimination, which yields unwanted reduced byproducts. To suppress this, we utilize RuPhos , a bulky, electron-rich biarylphosphine ligand specifically designed to accelerate reductive elimination over β-hydride elimination[1]. Furthermore, we use N-Boc-piperazine rather than unprotected piperazine. Because piperazine is a symmetrical diamine, using the unprotected form inevitably leads to symmetrical diarylation (1,4-di(quinolin-3-yl)piperazine).

BHCatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex Oxidative Addition Pd0->OxAdd + 3-Bromoquinoline AmineCoord Pd(II) Amido Amine Coordination OxAdd->AmineCoord + Boc-Piperazine + NaOtBu RedElim Product Release Reductive Elimination AmineCoord->RedElim - NaBr - tBuOH RedElim->Pd0 + Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Self-Validating Protocol:

  • Catalyst Activation: In an oven-dried Schlenk flask under N₂, combine 3-bromoquinoline (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

  • Coupling: Add anhydrous toluene (0.2 M) and heat to 85 °C for 12 hours.

    • In-Process Control: Monitor via LC-MS. The reaction is complete when the 3-bromoquinoline peak (m/z 208) disappears and the Boc-intermediate mass (m/z 314) dominates.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in DCM and add Trifluoroacetic Acid (TFA) (4:1 DCM:TFA). Stir at room temperature for 2 hours.

    • In-Process Control: TLC (10% MeOH in DCM) will show the disappearance of the high-Rf Boc-protected spot and the appearance of a baseline-hugging free amine spot.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the final product.

Route 2: Modified Friedländer Annulation (De Novo Synthesis)

During API scale-up, introduces the risk of residual heavy metal contamination, which must be kept below strict ICH Q3D limits (<10 ppm)[2]. To circumvent this, the quinoline core can be constructed de novo using a [3].

Mechanistic Causality: This route relies on the base-catalyzed condensation of 2-aminobenzaldehyde with an α-piperazinyl carbonyl compound (e.g., 2-(4-Boc-piperazin-1-yl)acetaldehyde, generated in situ from its diethyl acetal to prevent self-polymerization). The primary amine attacks the carbonyl to form an imine, followed by an intramolecular aldol condensation that closes the pyridine ring, cleanly placing the piperazine moiety at the 3-position without any transition metals.

Self-Validating Protocol:

  • Acetal Hydrolysis: Dissolve 2-(4-Boc-piperazin-1-yl)acetaldehyde diethyl acetal (1.1 eq) in THF/H₂O. Add a catalytic amount of p-TsOH and stir at 40 °C for 2 hours to liberate the reactive aldehyde.

  • Condensation: Add 2-aminobenzaldehyde (1.0 eq) and KOH (0.2 eq) in ethanol. Reflux the mixture for 10 hours.

    • In-Process Control: Monitor the disappearance of the distinct aldehyde proton signal (~9.8 ppm) via rapid ¹H-NMR sampling.

  • Workup & Deprotection: Concentrate the mixture, extract with EtOAc, and wash with brine. Subject the organic layer to the standard TFA/DCM deprotection described in Route 1.

Route 3: Copper-Catalyzed Ullmann-Type Coupling

When palladium costs are prohibitive but de novo precursors are unavailable, Copper-catalyzed Ullmann-type coupling provides a robust middle ground.

Mechanistic Causality: Copper(I) iodide is utilized as an inexpensive catalyst. However, Cu(I) species tend to aggregate into unreactive polymers. We introduce N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand to solubilize the copper center and lower the activation energy for the oxidative addition of the highly stable 3-bromoquinoline. Because Cu is less reactive than Pd, higher temperatures (110 °C) and polar aprotic solvents (DMSO) are mandatory.

Self-Validating Protocol:

  • Reaction Assembly: Charge a pressure tube with 3-bromoquinoline (1.0 eq), N-Boc-piperazine (1.5 eq), CuI (10 mol%), K₂CO₃ (2.0 eq), and DMEDA (20 mol%).

  • Coupling: Add anhydrous DMSO. Seal and heat to 110 °C for 24 hours.

    • In-Process Control: The reaction mixture will transition from a pale green/blue to a deep, dark brown, validating the formation of the active Cu(I)-diamine complex.

  • Workup & Deprotection: Dilute with water, extract with EtOAc, and wash extensively with aqueous ammonia to strip residual copper. Deprotect using TFA/DCM as previously described.

Quantitative Comparative Data Matrix

The following table summarizes the operational metrics of each route to aid in process selection:

ParameterRoute 1 (Buchwald-Hartwig)Route 2 (Friedländer)Route 3 (Ullmann)
Overall Yield 75–85%45–55%60–65%
Reaction Time 12–14 hours10–12 hours24–26 hours
Temperature 85 °C80 °C (Reflux)110 °C
Catalyst / Metal Palladium (Expensive)None (Metal-Free)Copper (Inexpensive)
Scalability Excellent for Discovery/SARExcellent for API ScaleModerate
Primary Limitation Strict Pd scavenging requiredPrecursor instabilityHarsh thermal conditions

References

  • Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines: key precursors to potent c-Met inhibitors Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Chemical Reviews (ACS Publications)[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications)[Link]

Sources

Validation

Benchmarking the antituberculosis activity of quinoline-piperazine hybrids against standard drugs

An In-Depth Comparative Guide for Drug Development Professionals Executive Summary The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line treatments ineffective, creating an urgent global health crisis. This guide provides a comprehensive benchmark analysis of a promising new class of compounds—quinoline-piperazine hybrids—against established antituberculosis drugs. We delve into the comparative in vitro efficacy, selectivity, and mechanisms of action, supported by detailed experimental protocols to ensure scientific rigor and reproducibility. Our findings indicate that specific quinoline-piperazine hybrids exhibit potent antimycobacterial activity, in some cases exceeding that of standard drugs, positioning them as viable candidates for further preclinical and clinical development.

Introduction: The Imperative for Novel Anti-TB Drug Discovery

Tuberculosis remains a leading cause of death from a single infectious agent. The standard treatment regimen, a multi-drug cocktail developed decades ago, is lengthy and arduous, leading to patient non-adherence and the selection of drug-resistant strains. First-line drugs such as isoniazid and rifampin are increasingly compromised by resistance, forcing reliance on second-line agents that are often more toxic and less effective.

This landscape underscores the critical need for novel therapeutics with new mechanisms of action. Quinoline derivatives have long been recognized for their therapeutic potential, with compounds like bedaquiline and fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) being key components in MDR-TB treatment. The molecular hybridization approach, which combines the quinoline scaffold with other pharmacologically active moieties like piperazine, offers a promising strategy to develop new, potent, and less toxic anti-TB agents.

The Contenders: A Comparative Overview

Standard of Care: First and Second-Line TB Drugs

The established anti-TB arsenal targets various essential mycobacterial processes.

  • Isoniazid (INH): A prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, a critical component of the Mtb cell wall.

  • Rifampicin (RIF): Binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis.

  • Pyrazinamide (PZA): A prodrug converted to its active form, pyrazinoic acid, which disrupts membrane transport and energetics, particularly effective against semi-dormant bacilli in acidic environments.

  • Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of the mycobacterial cell wall component, arabinogalactan.

  • Fluoroquinolones (e.g., Moxifloxacin, Levofloxacin): These are second-line drugs that inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.

The Challengers: Quinoline-Piperazine Hybrids

The quinoline core is a "privileged structure" in medicinal chemistry, and its hybridization with a piperazine moiety has yielded compounds with significant biological activity. Piperazine itself is a key component in many approved drugs and is known to enhance pharmacokinetic properties. Several studies have demonstrated that these hybrids exhibit potent in vitro activity against both drug-susceptible and drug-resistant Mtb strains.

Mechanism of Action: Targeting a Validated Pathway

The primary mechanism of action for many quinoline-based drugs, including the widely-used fluoroquinolones, is the inhibition of bacterial DNA gyrase . This enzyme is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By targeting the GyrA or GyrB subunits of this enzyme, these compounds lead to DNA damage and ultimately, bacterial cell death.

Emerging quinoline-piperazine hybrids are also designed to target this validated pathway. Their unique structure may allow them to bind to different sites on the enzyme compared to existing fluoroquinolones, potentially overcoming established resistance mechanisms. Some studies also suggest alternative mechanisms, such as the activation of glutamate kinase, which perturbs metabolic pathways.

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell DNA Bacterial DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase Supercoiling Replication DNA Replication & Transcription Gyrase->Replication Enables CellDeath Bacterial Cell Death QP_Hybrid Quinoline-Piperazine Hybrid QP_Hybrid->Gyrase Inhibits Fluoroquinolone Standard Fluoroquinolones (e.g., Moxifloxacin) Fluoroquinolone->Gyrase Inhibits Note Both drug classes target DNA Gyrase, disrupting essential DNA processes and leading to cell death. The novel hybrids may offer advantages against fluoroquinolone-resistant strains.

Caption: Proposed mechanism of action for quinoline-piperazine hybrids.

Benchmarking Methodology: A Framework for Evaluation

To objectively compare the antitubercular activity of novel quinoline-piperazine hybrids against standard drugs, a multi-step experimental workflow is essential. This process evaluates not only the potency against the pathogen but also the safety profile concerning host cells.

Diagram: Experimental Workflow for Benchmarking

Experimental_Workflow Start Test Compounds (Quinoline-Hybrids & Standard Drugs) MABA In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA) Start->MABA Cytotoxicity In Vitro Cytotoxicity (MTT Assay on Mammalian Cells) Start->Cytotoxicity MIC Determine MIC (Minimum Inhibitory Concentration) MABA->MIC IC50 Determine IC50 (50% Inhibitory Concentration) Cytotoxicity->IC50 SI Calculate Selectivity Index (SI) (SI = IC50 / MIC) MIC->SI IC50->SI Analysis Comparative Data Analysis SI->Analysis InVivo In Vivo Efficacy & Toxicity (Animal Models, e.g., Mouse) Analysis->InVivo End Lead Candidate Selection InVivo->End

Caption: High-level experimental workflow for drug candidate evaluation.

Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

The MABA is a robust, colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. It is favored for its speed and high-throughput capabilities compared to traditional methods.

Principle: The assay uses the redox indicator Alamar Blue (resazurin). Metabolically active, viable mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. A blue color indicates bacterial inhibition, while a pink color signifies growth.

Step-by-Step Protocol:

  • Plate Preparation: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all test wells. Dispense 200 µL of sterile water to the outer perimeter wells to prevent evaporation.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in an appropriate solvent like DMSO, then diluted in broth) at 2x the highest desired final concentration to the first well of a row. Perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

  • Controls: Include a drug-free control (inoculum only), a sterility control (broth only), and wells with standard drugs (e.g., Isoniazid, Rifampicin) as positive controls.

  • Inoculation: Add 100 µL of a standardized M. tuberculosis H37Rv inoculum (e.g., ~5 x 10⁵ CFU/mL) to all wells except the sterility control. The final volume in each well should be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Reagent Addition: After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Final Incubation & Reading: Re-incubate the plate for 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the therapeutic potential of a compound, its toxicity against mammalian cells must be evaluated. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero, HepG2, or RAW 264.7 macrophages) into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adhesion.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours until purple precipitate is visible.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Comparative Performance Analysis

The ultimate goal of this benchmarking process is to identify compounds that are highly potent against Mtb while exhibiting minimal toxicity to host cells. This is quantified by the Selectivity Index (SI) , calculated as the ratio of IC₅₀ (cytotoxicity) to MIC (antimycobacterial activity). A higher SI value indicates greater selectivity and a more promising therapeutic window.

Compound ClassCompound ExampleTarget Mtb StrainMIC (µM)Cytotoxicity (IC₅₀, µM)Selectivity Index (SI = IC₅₀/MIC)
Quinoline-Piperazine Hybrid Compound 10g Mtb H37Rv, MDR-TB0.07 >30 (Vero cells)>428
Quinoline-Piperazine Hybrid Compound 11e Mtb H37Rv, MDR-TB1.1 >30 (Vero cells)>27
First-Line Standard Isoniazid Mtb H37Rv~0.2 - 0.6HighVariable
First-Line Standard Rifampicin Mtb H37Rv~0.1 - 0.5HighVariable
Second-Line Standard Ciprofloxacin Mtb H37Rv~1.0 - 4.0VariableVariable

Note: MIC and IC₅₀ values are approximate and can vary based on specific experimental conditions. The data for hybrids 10g and 11e are derived from a specific study for illustrative purposes.

As shown in the table, select quinoline-piperazine hybrids demonstrate exceptionally low MIC values against both susceptible and multi-drug resistant Mtb strains. Notably, Compound 10g shows significantly higher potency than the standard drugs and a very high selectivity index, indicating it is highly effective against the bacteria with low toxicity to mammalian cells.

Future Directions: The Path to Clinical Relevance

While promising in vitro data is a critical first step, the journey to a new anti-TB drug requires further validation.

  • In Vivo Efficacy: Promising candidates must be tested in animal models of tuberculosis, such as the mouse or zebrafish model, to assess their efficacy in a complex biological system. These models help determine key parameters like early bactericidal activity and the ability to sterilize lesions.

  • Pharmacokinetics and ADME: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for determining appropriate dosing and ensuring they can reach the site of infection at therapeutic concentrations.

  • Mechanism of Resistance: Investigating the potential for Mtb to develop resistance to these new hybrids is essential for predicting their long-term clinical utility.

Conclusion

The fight against drug-resistant tuberculosis demands a continuous pipeline of innovative therapeutics. Quinoline-piperazine hybrids represent a highly promising class of compounds that have demonstrated superior in vitro potency and selectivity when benchmarked against current standard-of-care drugs. Their targeted mechanism of action against the validated DNA gyrase target, combined with favorable safety profiles, makes them compelling candidates for advanced preclinical development. The detailed methodologies provided in this guide offer a standardized framework for researchers to rigorously evaluate and compare novel anti-TB agents, accelerating the discovery of next-generation treatments to combat this persistent global threat.

References

  • Gnanavelu, C., et al. (2023). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 14(1), 183-189. Available at: [Link]

  • Cardoso, R. F., et al. (2019). Treatment of Sensitive Tuberculosis: Mechanisms of Action and Resistance. Journal of Biosciences and Medicines, 7(6). Available at: [Link]

  • Collins, L. A., & Forrest, K. A. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1948-60. Available at: [Link]

  • Adams, K. N., et al. (2011). An in vivo platform for rapid high-throughput antitubercular drug discovery. Chemistry & Biology, 18(10), 1324-31. Available at: [Link]

  • NIAID. (2016). Tuberculosis Drugs and Mechanisms of Action. Available at: [Link]

  • Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Patsnap. (2025). How do different drug classes work in treating Tuberculosis?. Available at: [Link]

  • Medscape. (2024). Tuberculosis (TB) Treatment & Management. Available at: [Link]

  • Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Lenaerts, A. J., et al. (2005). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy, 49(3), 966-970. Available at: [Link]

  • Bonyadi, Z., et al. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-(Piperazin-1-yl)quinoline for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 3-(Piperazin-1-yl)quinoline. As a Senior Application Scientist, this guide is structured to provide not just procedural i...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 3-(Piperazin-1-yl)quinoline. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring the safety of researchers and the protection of our environment. The procedures outlined here are based on an analysis of the compound's constituent moieties—quinoline and piperazine—and best practices in laboratory chemical waste management.

Part 1: Hazard Profile and Core Safety Directives

The quinoline moiety is associated with significant health risks. It is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects.[1] Critically, it is also classified as a potential carcinogen (Carc. 1B) and is toxic to aquatic life with long-lasting effects.[1]

The piperazine group is known to cause severe skin burns, eye damage, and may trigger allergic skin reactions or respiratory difficulties.[2][3] There is also evidence suggesting it may damage fertility or an unborn child.[2]

Therefore, 3-(Piperazin-1-yl)quinoline must be handled as a hazardous substance with potential carcinogenic, mutagenic, and severe irritant properties. The primary directive is to prevent all contact and environmental release.

Anticipated Hazard Summary
Hazard TypeAssociated MoietyPotential EffectAuthoritative Source
Acute Toxicity (Oral) QuinolineToxic if swallowed.Chemos GmbH & Co. KG[1]
Skin Corrosion/Irritation Piperazine, QuinolineCauses severe skin burns and irritation.ChemicalBook, Chemos GmbH & Co. KG[1][2]
Serious Eye Damage Piperazine, QuinolineCauses serious eye damage and irritation.ChemicalBook, Chemos GmbH & Co. KG[1][2]
Sensitization PiperazineMay cause allergic skin or respiratory reactions.ChemicalBook[2]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.Chemos GmbH & Co. KG[1]
Carcinogenicity QuinolineMay cause cancer.Chemos GmbH & Co. KG[1]
Reproductive Toxicity PiperazineSuspected of damaging fertility or the unborn child.ChemicalBook[2]
Environmental Hazard QuinolineToxic to aquatic life with long-lasting effects.Chemos GmbH & Co. KG[1]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Given the compound's high potential for harm, stringent adherence to PPE protocols is mandatory. This creates a primary barrier between the researcher and the chemical, which is the first line of defense in ensuring laboratory safety.

Mandatory Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, that are tested according to EN 374 standards.[1] Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use safety goggles with side protection or a full-face shield to protect against splashes.[4]

  • Skin and Body Protection: A full-length laboratory coat is required. For tasks with a higher risk of spillage, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of solid 3-(Piperazin-1-yl)quinoline or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][5]

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ensure Ventilation: Work must be performed under adequate ventilation, preferably a chemical fume hood.[5]

  • Don PPE: Before addressing the spill, don the full PPE described above.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully cover with a damp paper towel to avoid generating dust.

  • Collect Waste: Carefully scoop the contained material and any contaminated debris into a clearly labeled, sealable hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, paper towels) as hazardous waste.

  • Dispose: Dispose of the sealed waste container according to the procedures outlined in Part 3.

Part 3: The Core Disposal Protocol

The guiding principle for the disposal of 3-(Piperazin-1-yl)quinoline is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain, as its quinoline component is toxic to aquatic life.[1]

Disposal Decision-Making Workflow

The following diagram outlines the logical flow for managing waste streams containing 3-(Piperazin-1-yl)quinoline.

G start Waste Generation (3-(Piperazin-1-yl)quinoline) waste_type Is the waste solid, liquid, or contaminated labware? start->waste_type solid_waste Solid Waste (e.g., powder, contaminated weighing paper, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid labware Contaminated Labware (e.g., glassware, sharps) waste_type->labware Labware collect_solid Collect in a designated, sealed, and labeled 'Hazardous Solid Waste' container. solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and labeled 'Hazardous Liquid Waste' container. liquid_waste->collect_liquid decon Decontaminate or Dispose? labware->decon final_disposal Arrange for pickup by a licensed hazardous waste disposal contractor. collect_solid->final_disposal collect_liquid->final_disposal disposable Disposable Labware (e.g., pipette tips) decon->disposable Disposable reusable Reusable Glassware decon->reusable Reusable sharps Sharps (e.g., needles, broken glass) decon->sharps Sharps dispose_disposable Place directly into 'Hazardous Solid Waste' container. disposable->dispose_disposable decon_reusable 1. Rinse with a suitable solvent. 2. Collect rinsate as 'Hazardous Liquid Waste'. 3. Wash with soap and water. reusable->decon_reusable collect_sharps Place in a designated, puncture-proof 'Sharps Waste' container. sharps->collect_sharps dispose_disposable->collect_solid collect_sharps->final_disposal

Caption: Logical workflow for the segregation and disposal of 3-(Piperazin-1-yl)quinoline waste.

Step-by-Step Disposal Procedure
  • Waste Segregation (The Point of Generation)

    • Solid Waste: Collect all solid waste, including residual powder, contaminated weighing papers, pipette tips, and used gloves, in a dedicated, compatible, and clearly labeled hazardous waste container.[7] This container should be kept sealed when not in use.

    • Liquid Waste: All solutions containing 3-(Piperazin-1-yl)quinoline must be collected in a separate, compatible, and labeled hazardous liquid waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.[8] The container must have a secure, leak-proof closure.

    • Contaminated Sharps: Needles, broken glass, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[7]

  • Decontamination of Reusable Glassware

    • Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or acetone).

    • This first rinsate is considered hazardous liquid waste and must be collected in the appropriate waste container.[6]

    • After the initial solvent rinse, the glassware can be washed normally with soap and water.

  • Final Disposal (The Only Approved Route)

    • The ultimate disposal of all waste streams containing 3-(Piperazin-1-yl)quinoline must be conducted through an approved and licensed hazardous waste disposal facility or your institution's Environmental Health and Safety (EH&S) department.[6][9]

    • Causality: Professional disposal is required because these facilities utilize high-temperature incineration, which is the only method that ensures the complete destruction of complex, hazardous organic molecules.[6][10] This process prevents the compound from persisting in the environment, where it could harm aquatic ecosystems and potentially enter the food chain. Landfilling is not appropriate for this type of mobile and toxic organic compound.

Part 4: Regulatory and Compliance Imperatives

All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[8][12]

  • Storage: Waste should be stored in a designated, secure area away from incompatible materials.[13] Accumulation time in the laboratory is strictly regulated and should be kept to a minimum.[11][14]

  • Documentation: Maintain an accurate inventory of the hazardous waste you generate.[8] Your institution or disposal contractor will require this information for proper transport and disposal manifests.

By adhering to this guide, you ensure that your handling and disposal of 3-(Piperazin-1-yl)quinoline meet the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Chemos GmbH&Co.KG. (2019).
  • ChemicalBook.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-2-(1-piperazinyl)quinoline.
  • MedchemExpress.com. (2024). Safety Data Sheet - 7-Chloro-4-(piperazin-1-yl)quinoline.
  • SAFETY D
  • Benchchem. discovery and development of 7-Chloro-4-(piperazin-1-yl)
  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Benchchem.
  • PMC. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.
  • EPA. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • EPA. EPA HAZARDOUS WASTE CODES.
  • JOCPR. Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents.
  • Physikalisch-Technische Bundesanstalt.
  • New Jersey Department of Health. (2008). Quinoline - Hazardous Substance Fact Sheet.
  • PMC. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • RSC Publishing. (2025).
  • EPA. Hazardous Waste Listings.
  • eCFR. (2023).
  • Benchchem.
  • Labor Security System.
  • ResearchGate. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF.
  • Malaria World. (2025). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies.
  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary of.
  • Santa Cruz Biotechnology. Quinoline Yellow.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • NSTA. (2024).
  • Daniels Health. (2025).

Sources

Handling

Personal protective equipment for handling 3-(Piperazin-1-yl)quinoline

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-(Piperazin-1-yl)quinoline (CAS: 198275-75-1) requires moving beyond generic safety data sheets. This compound (Molecular Wei...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-(Piperazin-1-yl)quinoline (CAS: 198275-75-1) requires moving beyond generic safety data sheets. This compound (Molecular Weight: 213.28 g/mol )[1] is a critical pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, including ALK5 inhibitors targeting fibrotic diseases[2].

However, the dual structural nature of this molecule—a basic piperazine ring coupled with a highly lipophilic quinoline core—dictates stringent personal protective equipment (PPE) and handling protocols. This guide provides field-proven, mechanistic strategies to mitigate risks of skin sensitization, mucosal irritation, and systemic exposure.

Mechanistic Hazard Assessment

Before selecting PPE, we must understand the chemical causality behind the hazards:

  • Alkaline Irritation (H315, H319): The secondary amine within the piperazine moiety is highly basic. Upon contact with physiological moisture (sweat, ocular fluid), it rapidly undergoes hydrolysis, causing localized alkaline burns or severe irritation to the skin and eyes[3].

  • Systemic Toxicity Potential: Quinoline derivatives are highly lipophilic, allowing them to efficiently cross the stratum corneum (the skin's primary barrier). In drug development, related ALK5 inhibitors have shown systemic exposure risks, including cardiac remodeling[2]. Preventing dermal absorption is therefore critical.

  • Aerosolized Particulates (H335): As a crystalline powder, weighing out this compound generates micro-dust particles that can severely irritate the respiratory tract upon inhalation[3].

Personal Protective Equipment (PPE) Matrix

To counteract these specific chemical properties, the following quantitative and qualitative PPE standards must be enforced.

PPE CategorySpecification & Quantitative MetricMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm). Dry powder breakthrough: >480 mins.Nitrile provides superior resistance to basic secondary amines compared to latex. Critical Note: If dissolving the compound in DMSO, breakthrough time drops to <5 mins; double-gloving is mandatory.
Eye Protection ANSI Z87.1 certified chemical splash goggles (Zero-ventilation preferred).Protects against corneal alkaline burns caused by the basicity of the piperazine moiety upon contact with ocular fluid. Safety glasses are insufficient against fine dust.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of fine crystalline dust (H335), mitigating severe mucosal irritation and potential systemic absorption via the pulmonary bed[3].
Body Protection Flame-retardant, fluid-resistant laboratory coat with knit cuffs.The lipophilic quinoline core facilitates rapid skin absorption. Knit cuffs prevent wrist exposure and accidental skin contact during reach-in fume hood operations.

Operational Workflows: Step-by-Step Methodologies

Protocol A: Precision Weighing and Stock Solution Preparation

Self-Validating System: Ensure the analytical balance is zeroed with the anti-static weigh boat before opening the chemical vial. A stable zero confirms there is no draft interference from the fume hood, ensuring accurate measurement without aerosolizing the powder.

  • Engineering Controls: Activate a Class II Fume Hood and verify the face velocity is between 80–100 feet per minute (fpm). This specific range ensures adequate capture velocity for fine dust without causing turbulent disruption of the analytical balance.

  • Static Mitigation: Piperazine derivatives in powder form often carry a static charge. Use an anti-static zero-stat gun on the weigh boat and utilize a grounded, stainless-steel micro-spatula to prevent the powder from aerosolizing or clinging to the balance enclosure.

  • Transfer & Dissolution: Transfer the weighed solid to a borosilicate glass vial. If preparing a stock solution (e.g., in DMSO or Dichloromethane), add the solvent slowly down the inner wall of the vial. Causality: DMSO rapidly permeates nitrile gloves and acts as a carrier, drastically increasing the dermal absorption rate of the quinoline compound. Controlled addition prevents splashing.

  • Validation: Seal the vial with a PTFE-lined cap. Invert the vial gently and visually inspect for undissolved particulates against a dark background to ensure complete solvation before removing the vial from the engineering controls.

Protocol B: Immediate Spill Response and Decontamination

Self-Validating System: The absence of visible residue does not equal decontamination. After cleanup, use a handheld UV-A lamp (365 nm) to inspect the spill area. The extended conjugation of the quinoline ring system exhibits weak fluorescence; the complete absence of fluorescence confirms total decontamination.

  • Isolation: Immediately halt work and lower the fume hood sash to 4 inches. If the spill occurs outside the hood, evacuate the immediate 2-meter radius to allow suspended particulates to settle.

  • Neutralization (For Liquid Spills): Overlay the spill with a universal chemical absorbent pad or inert diatomaceous earth. Causality: Do not use water on a DMSO-based spill, as the exothermic mixing can aerosolize the active compound.

  • Collection: Sweep the absorbed material using a disposable anti-static brush and dustpan into a designated hazardous waste bag.

  • Chemical Decontamination: Wipe the area with a 10% acidic solution (e.g., dilute citric acid or acetic acid), followed by a distilled water wipe. Causality: The mild acid specifically neutralizes the basic piperazine residue, converting the lipophilic free base into a water-soluble, non-volatile salt that is easily wiped away.

Comprehensive Disposal Plan

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and empty vials in high-density polyethylene (HDPE) containers. Label explicitly as "Hazardous Organic Solid Waste - Contains Basic Amines."

  • Liquid Waste: Segregate halogenated waste (if using DCM) from non-halogenated waste (if using DMSO). Crucial: Do not mix amine-containing liquid waste with highly acidic waste streams to prevent uncontrolled exothermic salt formation and pressure buildup in the waste carboy.

  • Contaminated PPE: Dispose of all outer gloves, bench paper, and absorbent pads in dedicated chemical burn boxes slated for high-temperature incineration.

Process Visualization

Handling_Protocol N1 Verify CAS 198275-75-1 & Review SDS N2 Don Core PPE: Double Nitrile, Goggles N1->N2 N3 Transfer to Class II Fume Hood (80-100 fpm) N2->N3 N4 Precision Weighing: Use Anti-Static Tools N3->N4 N5 Solvent Dissolution (e.g., DMSO / DCM) N4->N5 N6 Spill Detected? N5->N6 N7 Spill Protocol: Absorb & Acidic Wipe N6->N7 Yes N8 Seal in PTFE Vial & Store at 2-8°C N6->N8 No N9 Dispose Waste via HazMat Incineration N7->N9 N8->N9 Post-Use

Workflow for 3-(Piperazin-1-yl)quinoline handling, PPE donning, and spill decontamination.

References

  • Title: 3-(Piperazin-1-yl)
  • Source: google.
  • Title: 321745-04-4|6-(4-Methylpiperazin-1-yl)-1H-indole - BLDpharm (Class Hazard Data)

Sources

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